2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(2,3,4-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c9-3-6(11)4-1-2-5(10)8(13)7(4)12/h1-2,10,12-13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCCKXIPAMQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066189 | |
| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17345-68-5 | |
| Record name | 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one (CAS 17345-68-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a halogenated acetophenone derivative of pyrogallol. While specific research on this compound is limited, this document consolidates available information and presents inferred knowledge based on the well-understood chemistry and biological activity of its structural analogues. The guide covers its chemical properties, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and methods for its purification and characterization. Furthermore, it explores the compound's potential biological activities, including its putative antioxidant and antimicrobial mechanisms, and provides detailed protocols for their evaluation. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related polyhydroxylated aromatic ketones.
Introduction and Chemical Profile
This compound, also known as ω-Chloro-2,3,4-trihydroxyacetophenone, is an aromatic ketone featuring a pyrogallol (1,2,3-trihydroxybenzene) moiety.[1] The presence of the trihydroxyl-substituted phenyl ring, combined with a reactive α-chloro ketone functional group, makes it an intriguing candidate for investigation in medicinal chemistry and materials science. The pyrogallol group is a well-known structural motif in a variety of natural and synthetic compounds exhibiting significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4] The chloroacetyl group provides a reactive handle for further synthetic modifications, allowing for the construction of more complex molecules.[5]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 17345-68-5 | [6] |
| Molecular Formula | C₈H₇ClO₄ | [6] |
| Molecular Weight | 202.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | ω-Chloro-2,3,4-trihydroxyacetophenone, 2,3,4-Trihydroxyphenacyl chloride | [6][7] |
| Melting Point | 169-170 °C | [7] |
| Boiling Point | 442.5 °C at 760 mmHg | [6] |
| Density | 1.587 g/cm³ | [6] |
Synthesis and Purification
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of pyrogallol with chloroacetyl chloride.[8] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich pyrogallol ring. The regioselectivity of the acylation is directed by the activating hydroxyl groups.
Mechanism of Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] The acylium ion then attacks the aromatic ring of pyrogallol, which acts as a nucleophile. A subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the final product. Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is typically required.[9]
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar phenolic compounds and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
Pyrogallol (1,2,3-trihydroxybenzene)
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or equivalent solvent system for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add chloroacetyl chloride to the stirred suspension. Then, add a solution of pyrogallol in anhydrous nitrobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 10-15 minutes, then let it warm to room temperature and stir for an additional 16-24 hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or chloroform. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The fractions containing the desired product can be identified by thin-layer chromatography (TLC).
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Potential Biological Activities and Mechanisms of Action
While specific biological studies on this compound are not extensively reported, its structural components suggest a strong potential for antioxidant and antimicrobial activities.
Antioxidant Activity
The pyrogallol moiety is a potent antioxidant. Its three adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.
Proposed Antioxidant Mechanism:
-
Radical Scavenging: The compound donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical (R•), thus neutralizing it.
-
Resonance Stabilization: The resulting phenoxy radical is stabilized through resonance, which makes the initial hydrogen donation more favorable.
-
Further Reactions: The stabilized phenoxy radical can then react with another radical, terminating the chain reaction.
Antimicrobial Activity
Pyrogallol and its derivatives are known to possess antimicrobial properties.[3] The proposed mechanisms for this activity are multifaceted and may include:
-
Enzyme Inhibition: The oxidized forms of pyrogallol, such as quinones, are highly reactive and can inhibit microbial enzymes by reacting with their sulfhydryl groups.
-
Membrane Disruption: These compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3]
-
Oxidative Stress: Pyrogallol can generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, damaging DNA, proteins, and lipids.[10]
Analytical and Characterization Methods
Proper characterization of this compound is crucial to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis and purification of this compound.[11]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic or phosphoric acidB: Acetonitrile or Methanol |
| Gradient | A suitable gradient from a higher proportion of A to a higher proportion of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to the compound's UV maximum |
| Injection Volume | 10-20 µL |
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Prepare working standards by diluting the stock solution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram and integrate the peak corresponding to the compound.
-
Quantification: Determine the concentration of the compound by comparing its peak area to a calibration curve generated from the working standards.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrogallol ring and the methylene protons of the chloroacetyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing a characteristic signature for the presence of a chlorine atom.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H) groups, the carbonyl (C=O) group, and the aromatic ring.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a compound of significant interest due to its combination of a biologically active pyrogallol moiety and a synthetically versatile α-chloro ketone group. Although specific research on this molecule is limited, this guide provides a comprehensive framework for its synthesis, purification, characterization, and potential biological evaluation based on established chemical principles and data from closely related compounds. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this and other polyhydroxylated aromatic ketones.
References
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Antibacterial and antioxidant activities of pyrogallol and synthetic pyrogallol dimer. (URL: [Link])
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Pyrogallol induces antimicrobial effect and cell membrane disruption on methicillin-resistant >Staphylococcus aureus> (MRSA) - Monash University. (URL: [Link])
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Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - NIH. (URL: [Link])
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Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis - MDPI. (URL: [Link])
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Pyrogallol exhibits antimicrobial adjuvant properties against Staphylococcus aureus and Staphylococcus epidermidis - PubMed. (URL: [Link])
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Multi-target macrocycles: pyrogallol derivatives to control multiple pathological factors associated with Alzheimer's disease - RSC Publishing. (URL: [Link])
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Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - NIH. (URL: [Link])
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Solubility and antioxidant potential of a pyrogallol derivative for biodiesel additive. (URL: [Link])
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Friedel–Crafts reaction - Wikipedia. (URL: [Link])
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2-Chloroacetophenone - SIELC Technologies. (URL: [Link])
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High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins - RSC Publishing. (URL: [Link])
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528-21-2 | MFCD00002193 | 1-(2,3,4-Trihydroxyphenyl)ethanone | AA Blocks. (URL: [Link])
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Validated specific HPLC-DAD method for simultaneous estimation of paracetamol and chlorzoxazone in the presence of five of their degradation products and toxic impurities - PubMed. (URL: [Link])
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Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- - Substance Details - SRS | US - EPA. (URL: [Link])
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Reaction pathway between 2-chloro-3′,4′-dihydroxy-acetophenone and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. (URL: [Link])
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2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. (URL: [Link])
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Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. (URL: [Link])
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Validated Specific HPLC-DAD Method for Simultaneous Estimation of Paracetamol and Chlorzoxazone in Presence of Five of Their Degradation Products and Toxic Impurities - ResearchGate. (URL: [Link])
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Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (URL: [Link])
- CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google P
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Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])
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Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies. (URL: [Link])
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bmse001167 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one at BMRB. (URL: [Link])
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Chemical Properties of Ethanone, 1-(2,3,4-trihydroxyphenyl)- (CAS 528-21-2) - Cheméo. (URL: [Link])
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5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one - PubChem. (URL: [Link])
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(2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One - PubChem. (URL: [Link])
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a halogenated polyphenolic ketone of interest in synthetic and pharmaceutical sciences. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust predictive profile based on the well-characterized analogue, Gallacetophenone (1-(2,3,4-trihydroxyphenyl)ethan-1-one), and established principles of physical organic chemistry. Furthermore, this guide details authoritative, field-proven experimental protocols for the empirical determination of its core physicochemical parameters, including solubility, lipophilicity, acidity, and stability. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and accelerating the development of applications for this compound and its derivatives.
Introduction: Chemical Identity and Structural Rationale
This compound belongs to the class of α-haloketones, which are widely recognized as valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond.[1] The presence of a pyrogallol (1,2,3-trihydroxybenzene) moiety suggests potential for significant biological activity, including antioxidant and enzyme-inhibitory properties, as this functional group is a known pharmacophore.[2][3] The combination of a reactive chloroacetyl group and a polyhydroxylated aromatic ring makes this compound a compelling target for investigation in drug discovery and materials science. This guide provides the fundamental physicochemical data—both predicted and a roadmap for experimental determination—necessary for such explorations.
Chemical Structure and Identification
The foundational step in characterizing any chemical entity is establishing its identity. The structural and identifying information for this compound is summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | 2-chloro-1-(2,3,4-trihydroxyphenyl)ethanone | [4] |
| Synonyms | ω-Chloro-2,3,4-trihydroxyacetophenone, 2,3,4-Trihydroxyphenacyl chloride | [5][6] |
| CAS Number | 17345-68-5 | [4][5] |
| Molecular Formula | C₈H₇ClO₄ | [5] |
| Molecular Weight | 202.59 g/mol | [5] |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)CCl)O)O)O | N/A |
| InChIKey | UTPCCKXIPAMQDD-UHFFFAOYSA-N | [4] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; Cl [label="Cl"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];
// Define positions (adjust as needed for best layout) C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,-1.2!"]; C4 [pos="1.4,-2.4!"]; C5 [pos="0,-2.4!"]; C6 [pos="-0.7,-1.2!"]; C7 [pos="-1.4,1.2!"]; O1 [pos="-2.1,2.1!"]; C8 [pos="-0.7,2.4!"]; Cl [pos="0,3.6!"]; O2 [pos="-1.9,-1.2!"]; O3 [pos="0,-3.6!"]; O4 [pos="2.1,-3.6!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double, len=0.8]; C7 -- C8; C8 -- Cl; C6 -- O2; C5 -- O3; C4 -- O4;
// Add implicit hydrogens for clarity if needed (optional) }
Figure 1: 2D Structure of this compound.
Predicted Physicochemical Properties
Causality Behind Predictions
-
Melting Point: The introduction of a chlorine atom increases the molecular weight and polarizability, which generally leads to stronger intermolecular forces (dipole-dipole and van der Waals interactions), suggesting a melting point comparable to or slightly higher than the parent compound, Gallacetophenone (169-172 °C).[5][7]
-
Boiling Point: A calculated boiling point is available from chemical suppliers, suggesting it is a high-boiling liquid or low-melting solid under standard conditions.[4]
-
Lipophilicity (XLogP3): The addition of a chlorine atom typically increases lipophilicity. However, the dominant feature of this molecule is the three highly polar hydroxyl groups. The predicted XLogP3 of 1.7 is a modest increase from Gallacetophenone's XLogP3 of 1.1, reflecting a balance between the lipophilic chlorine and the hydrophilic pyrogallol ring.[5][8]
-
Acidity (pKa): The compound possesses three acidic phenolic protons. The pKa values of polyphenols are influenced by the electronic environment and intramolecular hydrogen bonding.[9] The electron-withdrawing chloroacetyl group is expected to slightly lower the pKa of the phenolic protons compared to Gallacetophenone, making them more acidic. The most acidic proton is likely the one at position 4, ortho to the carbonyl group.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction / Reference |
| Melting Point (°C) | 169–170 | [5] |
| Boiling Point (°C) | 442.5 at 760 mmHg | [4] |
| Water Solubility | Sparingly soluble | Analogy to Gallacetophenone[10] |
| Lipophilicity (XLogP3) | 1.7 | [5] |
| pKa (most acidic) | ~8.5 - 9.5 | Prediction based on phenolic pKa[9] and electronic effects |
| Topological Polar Surface Area | 77.8 Ų | [5] |
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, rigorous and standardized experimental protocols are required. The following sections describe self-validating, authoritative methodologies for determining the key physicochemical properties of this compound.
Aqueous Solubility Determination (OECD 105)
Rationale: Solubility is a critical parameter that influences bioavailability, formulation, and environmental fate. The OECD Test Guideline 105 provides two primary methods: the Flask Method, suitable for solubilities above 10 mg/L, and the Column Elution Method for lower solubilities.[11][12] Given the polar nature of the trihydroxyphenyl moiety, the Flask Method is the recommended starting point.
Step-by-Step Protocol (Flask Method):
-
Preparation: Add an excess amount of the test substance to a flask containing high-purity water.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time to equilibrium (typically 24-48 hours).[11][13]
-
Phase Separation: Allow the mixture to settle, then separate the aqueous phase from the undissolved solid by centrifugation or filtration.
-
Quantification: Determine the concentration of the substance in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Replication: The experiment should be performed in triplicate to ensure reproducibility.
Figure 3: Workflow for Log P Determination via the HPLC Method (OECD 117).
Acidity Constant (pKa) Determination
Rationale: The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, lipophilicity, and interaction with biological targets. For a polyhydroxy-phenolic compound, multiple pKa values are expected. UV-Vis spectrophotometry is a highly effective method for determining pKa values of compounds with a pH-dependent chromophore. [14] Step-by-Step Protocol (UV-Vis Spectrophotometry):
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Spectral Acquisition: For each buffer, add a small, constant aliquot of the stock solution and record the UV-Vis absorption spectrum.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.
-
pKa Calculation: The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa. For multiple pKa values, deconvolution of the spectral data using specialized software may be necessary. [14]
Stability Assessment: Forced Degradation Studies
Rationale: Understanding a compound's stability is essential for determining its shelf-life, storage conditions, and potential degradation products. [15][16]Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby revealing its degradation pathways and validating the stability-indicating nature of analytical methods. [17][18] Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room and elevated temperatures (e.g., 60 °C). [17]* Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). The pyrogallol moiety is particularly susceptible to oxidation, which can be observed as a color change. [19][20]* Thermal Degradation: Store the compound as a solid and in solution at elevated temperatures (e.g., 70-80 °C).
-
Photostability: Expose the compound (solid and in solution) to light sources specified by ICH Q1B guidelines, which include a combination of UV and visible light. [17] Analytical Monitoring: Throughout the stress testing, samples should be analyzed at various time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. [17]The HPLC method should be capable of separating the parent peak from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.
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2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one synthesis routes
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
This guide provides a comprehensive overview of the synthetic routes for producing this compound, a valuable α-haloketone intermediate in medicinal chemistry and organic synthesis. The document is structured to provide not only procedural steps but also the underlying chemical rationale, empowering researchers to adapt and optimize these methods for their specific applications. The inherent reactivity of this molecule, featuring a chloroacetyl group and a highly activated polyhydroxylated phenyl ring, makes it a versatile building block for a variety of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1][2][3]
Strategic Approaches to Synthesis
The synthesis of this compound centers on the electrophilic acylation of a pyrogallol (1,2,3-trihydroxybenzene) core. The high electron density of the pyrogallol ring, conferred by three activating hydroxyl groups, makes it highly susceptible to electrophilic attack. However, this high reactivity also presents challenges in controlling regioselectivity and preventing side reactions. The primary methods for achieving this transformation are the Friedel-Crafts acylation and the Houben-Hoesch reaction.
Primary Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is the most direct and widely employed method for synthesizing aryl ketones. The reaction proceeds by generating a potent electrophile, an acylium ion, which then attacks the electron-rich aromatic ring. For the synthesis of the target compound, this involves the reaction of pyrogallol with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]
Causality and Mechanistic Insights
The mechanism involves several critical steps, with specific experimental choices made to ensure reaction efficiency and product purity.[6]
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is crucial as it generates the highly reactive electrophile necessary for the reaction.
-
Electrophilic Aromatic Substitution: The nucleophilic π-system of the pyrogallol ring attacks the acylium ion. This forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[7] The position of the attack is directed by the existing hydroxyl groups.
-
Deprotonation and Catalyst Regeneration: A weak base, typically AlCl₄⁻, abstracts a proton from the arenium ion to restore the aromaticity of the ring, yielding the final ketone product complexed with AlCl₃.
-
Workup: An aqueous workup with acid is required to hydrolyze the ketone-AlCl₃ complex and liberate the desired product.[6][8]
A critical consideration in this reaction is the use of a stoichiometric amount of AlCl₃. Unlike Friedel-Crafts alkylation, the ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of the catalyst is required for each mole of the ketone.[8]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure adapted from standard methodologies for acylating highly activated phenols.[9][10][11]
Materials and Equipment:
-
Pyrogallol
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Hydrochloric Acid (concentrated)
-
Crushed Ice
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.
-
Standard glassware for extraction and purification.
Procedure:
-
Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Ensure the entire apparatus is flame-dried or oven-dried to exclude moisture.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (50 mL) to create a suspension. Cool the mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. Stir for 15 minutes to allow for complex formation.
-
Substrate Addition: Dissolve pyrogallol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the pyrogallol solution dropwise to the reaction mixture over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Cool the reaction flask back to 0 °C. Very slowly and carefully pour the reaction mixture onto a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (30 mL). Caution: This is a highly exothermic process.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Caption: High-Level Experimental Workflow.
Alternative Route: Houben-Hoesch Reaction
The Houben-Hoesch reaction provides an alternative pathway for the acylation of electron-rich phenols and their ethers.[12][13] This method utilizes a nitrile (chloroacetonitrile) and a Lewis acid catalyst, commonly zinc chloride (ZnCl₂), in the presence of hydrogen chloride.[14]
Mechanistic Advantages
The mechanism proceeds through an imine intermediate, which is subsequently hydrolyzed to the ketone during workup.[12][14] This reaction is particularly well-suited for polyhydroxylated phenols like pyrogallol, as it can sometimes offer milder conditions and different regioselectivity compared to the Friedel-Crafts reaction.[13][15] It avoids the use of highly reactive acyl chlorides.
Comparative Summary of Synthesis Routes
The selection of a synthetic route depends on factors such as substrate compatibility, desired regioselectivity, and available reagents.
| Feature | Friedel-Crafts Acylation | Houben-Hoesch Reaction |
| Starting Materials | Pyrogallol | Pyrogallol |
| Acylating Agent | Chloroacetyl Chloride | Chloroacetonitrile |
| Catalyst | AlCl₃ (stoichiometric) | ZnCl₂/HCl (catalytic) |
| Key Intermediate | Acylium Ion | Ketimine hydrochloride |
| Pros | - Direct & well-established- High reactivity- Generally good yields | - Suited for highly activated phenols- Can offer better regioselectivity- Milder Lewis acid catalyst |
| Cons | - Requires stoichiometric, corrosive AlCl₃- Potential for side reactions- Strict anhydrous conditions | - Requires handling of HCl gas- Uses toxic nitrile reagent- Two-step (acylation then hydrolysis) |
Conclusion
The synthesis of this compound is most practically achieved via the Friedel-Crafts acylation of pyrogallol. This method, while requiring careful control of experimental conditions, particularly moisture exclusion and temperature, is a robust and direct route to this valuable synthetic intermediate. The Houben-Hoesch reaction stands as a strong alternative, especially in cases where the harshness of AlCl₃ is a concern. The insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and utilize this versatile chemical building block in their drug discovery and development endeavors.
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- Grokipedia. (n.d.). Hoesch reaction.
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- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
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-
Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Retrieved from [Link]
- Mammadova, A. F., Zейналов, N. A., & Магеррамов, A. M. (2023). Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. ChemProc, 14(1), 80.
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- Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
- L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction.
- Benchchem. (n.d.). experimental protocol for the synthesis of 2',3',4'-Trimethoxyacetophenone.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- ChemicalBook. (n.d.). 2,2',4'-Trichloroacetophenone synthesis.
-
Al-dujaili, L. J., Al-Hussain, S. A., & Al-Saady, A. J. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100310. Retrieved from [Link]
- Benchchem. (n.d.). synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
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A Predictive Spectroscopic Guide to 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Abstract
This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one (CAS 17345-68-5). As a functionalized α-chloro ketone, this molecule is a potentially valuable intermediate in synthetic organic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document serves as an in-depth reference for researchers, scientists, and drug development professionals. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we offer a robust, predictive framework for the characterization of this compound. Methodologies for spectral acquisition are also detailed to facilitate experimental validation.
Introduction and Molecular Structure
This compound is an aromatic ketone characterized by a pyrogallol (1,2,3-trihydroxybenzene) core, which is functionalized with a chloroacetyl group. The high degree of oxygenation on the aromatic ring and the reactive α-chloro ketone moiety make it a versatile building block. Spectroscopic analysis is critical for confirming the identity and purity of such compounds during synthesis and downstream applications.
The structural features—phenolic hydroxyl groups, a carbonyl group, an α-chloromethylene group, and a polysubstituted aromatic ring—each give rise to distinct and predictable signals in various spectroscopic techniques. This guide will deconstruct the molecule to predict its spectral signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on standard chemical shift values, substituent effects, and data from analogous compounds such as 2-chloro-1-(3-hydroxyphenyl)ethanone.[1][2]
2.1. Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic; its ability to form hydrogen bonds will allow for the observation of the phenolic hydroxyl protons, which would otherwise exchange too rapidly in solvents like D₂O or CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Insights |
| H-5 | 6.9 - 7.2 | Doublet (d) | 1H | This proton is ortho to the C-4 hydroxyl group and meta to the C-6 carbonyl group. It will be coupled to H-6, resulting in a doublet. |
| H-6 | 6.4 - 6.6 | Doublet (d) | 1H | This proton is ortho to the C-1 carbonyl group and the C-2 hydroxyl group, leading to significant shielding. It is coupled to H-5. |
| -CH₂Cl | 4.8 - 5.1 | Singlet (s) | 2H | The methylene protons are adjacent to both a carbonyl group and a chlorine atom, both of which are strongly deshielding. This results in a downfield chemical shift. The signal is a singlet as there are no adjacent protons. For comparison, the -CH₂ protons in 2-chloro-1-(3-hydroxyphenyl)ethanone appear as a singlet at 4.7 ppm in CDCl₃.[1][2] |
| -OH (Phenolic) | 9.0 - 11.0 | Broad Singlets (br s) | 3H | The chemical shifts of phenolic protons are highly variable and concentration-dependent. In DMSO-d₆, they appear as distinct, broad signals at low field due to hydrogen bonding with the solvent. Intramolecular H-bonding between the C2-OH and the carbonyl oxygen may shift one signal further downfield. |
2.2. Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will reveal the unique carbon environments within the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C7) | 195 - 200 | The carbonyl carbon of a ketone typically appears in this downfield region.[3] |
| -CH₂Cl (C8) | 45 - 50 | This aliphatic carbon is attached to an electronegative chlorine atom, shifting it downfield. |
| C1 | 110 - 115 | This carbon is attached to the carbonyl group and is shielded by the ortho and para hydroxyl groups. |
| C2, C3, C4 | 145 - 160 | These carbons are directly attached to electronegative oxygen atoms, causing significant deshielding and shifting them far downfield. Their exact order can be complex to predict without experimental data. |
| C5 | 115 - 120 | This aromatic CH carbon is influenced by the adjacent hydroxyl and acyl groups. |
| C6 | 105 - 110 | This aromatic CH carbon is ortho to two electron-donating hydroxyl groups, leading to significant shielding and an upfield shift. |
2.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 16 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in a molecule. The spectrum is dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.[4][5]
3.1. Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Rationale and Comparative Insights |
| 3500 - 3200 | O-H (Phenolic) | Stretching | Very Broad, Strong | The broadness is due to extensive intermolecular hydrogen bonding. In solid-state or concentrated samples, this band will be very prominent. This is consistent with the broad Ar-OH band observed at 3400 cm⁻¹ for 2-chloro-1-(3-hydroxyphenyl)ethanone.[1][2] |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Sharp, Weak to Medium | These absorptions are characteristic of C-H bonds on a benzene ring. |
| ~1640 | C=O (Ketone) | Stretching | Very Strong, Sharp | The carbonyl stretch is typically one of the strongest absorptions in the spectrum. Conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group will lower its frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| 1600 - 1450 | C=C (Aromatic) | Stretching | Medium to Strong, Multiple Bands | These bands are diagnostic for the presence of an aromatic ring. |
| ~1250 | C-O (Phenolic) | Stretching | Strong | This absorption is characteristic of the stretching vibration of the aryl C-O bond. |
| 800 - 700 | C-Cl | Stretching | Medium to Strong | The carbon-chlorine stretch is expected in this region of the fingerprint domain. |
3.2. Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
4.1. Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular weight of C₈H₇ClO₄ is 202.59 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 202. A characteristic isotopic peak (M+2) at m/z = 204 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[6]
-
Key Fragmentation Pathways: The primary fragmentation mechanism for α-chloro ketones is alpha cleavage—the breaking of the bond between the carbonyl carbon and the α-carbon.[7]
Caption: Predicted key fragmentation pathways for this compound under EI-MS.
4.2. Predicted Key Fragments
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Rationale |
| 202 / 204 | [M]⁺˙ | [C₈H₇ClO₄]⁺˙ | Molecular Ion |
| 167 | [M - Cl]⁺ | [C₈H₇O₄]⁺ | Loss of a chlorine radical. |
| 153 | [M - CH₂Cl]⁺ | [C₇H₅O₄]⁺ | (Likely Base Peak) This results from alpha cleavage, a highly favorable fragmentation for ketones, leading to the formation of a stable acylium ion.[7][8] |
| 125 | [M - CH₂Cl - CO]⁺ | [C₆H₅O₃]⁺ | Subsequent loss of carbon monoxide from the acylium ion (m/z 153), a common fragmentation pathway for aromatic ketones.[6] |
4.3. Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a standard method for volatile and thermally stable small molecules and typically provides rich fragmentation data.
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatography (GC) column if the compound is sufficiently volatile and thermally stable (GC-MS).
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Acquisition Parameters (Typical for EI):
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all relevant fragments.
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to confirm the proposed structure, comparing observed fragments to predicted pathways.
Conclusion
This guide presents a comprehensive, predictive spectroscopic analysis of this compound. The predicted NMR, IR, and MS data are grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds. The detailed experimental protocols provided herein offer a clear path for researchers to acquire and validate this data. This document is intended to serve as a foundational resource, accelerating research and development efforts that utilize this versatile chemical intermediate.
References
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Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Available at: [Link]
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Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]
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Acetophenone 13C NMR Analysis. Scribd. Available at: [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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Interpreting IR Spectra. Chemistry Steps. Available at: [Link]
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Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]
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Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Proteomics & Metabolomics. Available at: [Link]
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Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Available at: [Link]
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stability and storage conditions for 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a vital, reactive intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its unique structure, featuring a reactive α-chloro ketone and an oxidatively sensitive pyrogallol moiety, presents significant challenges in its handling and storage. This guide provides a comprehensive overview of the chemical properties, inherent instabilities, and optimal storage conditions for this compound. We will delve into the primary degradation pathways, supported by mechanistic insights, and offer field-proven protocols for ensuring its integrity. This document is intended to serve as an essential resource for researchers to maintain the quality and reliability of this compound in a laboratory setting.
Chemical Profile and Inherent Reactivity
This compound, also known as ω-chloro-2,3,4-trihydroxyacetophenone, possesses a molecular structure that endows it with high utility in organic synthesis, but also renders it susceptible to degradation.
Key Structural Features:
-
Pyrogallol Ring: The 1,2,3-trihydroxyphenyl group is highly electron-rich, making it an excellent antioxidant but also extremely prone to oxidation.[1] This is the primary site of instability.
-
α-Chloro Ketone: This functional group is a potent electrophile, making the compound a valuable alkylating agent in synthetic reactions.[2] However, it is also susceptible to nucleophilic substitution and hydrolysis.
The combination of these two functionalities dictates the stability profile of the molecule. Understanding these characteristics is the foundation for establishing appropriate handling and storage protocols.
Principal Degradation Pathways
The stability of this compound is predominantly compromised by two key chemical processes: oxidation of the pyrogallol ring and reactions involving the α-chloro ketone.
Oxidative Degradation of the Pyrogallol Moiety
The pyrogallol structure is notoriously unstable in the presence of oxygen, particularly under neutral to alkaline pH conditions.[3][4] The oxidation process is often autocatalytic and can be initiated by atmospheric oxygen, trace metal ions, and light.
The degradation proceeds through a series of steps, ultimately leading to highly colored polymeric materials:
-
Formation of a Semiquinone Radical: The initial step involves the loss of a hydrogen atom from one of the hydroxyl groups to form a semiquinone radical.
-
Formation of an o-Quinone: Further oxidation of the semiquinone radical leads to the formation of a highly reactive ortho-quinone.[5]
-
Dimerization and Polymerization: These quinone species are highly electrophilic and can undergo Michael addition reactions with other nucleophilic species, including other molecules of the parent compound, leading to dimers and eventually complex, often insoluble, colored polymers.[6]
This oxidative degradation is visually apparent, with the compound changing from an off-white or pale yellow solid to darker shades of brown or black upon exposure to air.
Caption: Oxidative degradation pathway of the pyrogallol moiety.
Reactions of the α-Chloro Ketone
The α-chloro ketone is a reactive functional group that can undergo nucleophilic substitution and hydrolysis.
-
Hydrolysis: In the presence of water, particularly at non-neutral pH, the chloro group can be displaced by a hydroxyl group, forming the corresponding α-hydroxy ketone. This impurity can complicate subsequent synthetic steps.
-
Nucleophilic Substitution: The reactivity of the chloro group means it can react with various nucleophiles.[1] While this is desirable for intended synthetic transformations, it also means that improper storage with nucleophilic solvents or contaminants can lead to degradation.
Recommended Storage and Handling Protocols
Given the inherent instability of this compound, strict adherence to proper storage and handling procedures is critical to preserve its integrity.
Optimal Storage Conditions
The primary goal of storage is to mitigate the factors that promote degradation: oxygen, light, heat, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation and hydrolysis.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen, the primary driver of pyrogallol oxidation.[8] |
| Light | Amber Vial/Light-Proof Container | Prevents photo-initiated degradation.[9] |
| Moisture | Tightly Sealed Container with Desiccant | Minimizes hydrolysis of the α-chloro ketone.[10][11] |
For long-term storage, it is advisable to aliquot the material into smaller, single-use quantities to avoid repeated exposure of the bulk material to the atmosphere.
Safe Handling Practices
Due to its reactive nature, appropriate personal protective equipment (PPE) and handling techniques are mandatory.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any fine powder.[8]
-
Personal Protective Equipment: Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Inert Atmosphere Handling: For weighing and aliquoting, the use of a glove box with an inert atmosphere is highly recommended to prevent exposure to air and moisture.[8]
-
Compatibility: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.[12] Store segregated from incompatible chemicals.
Experimental Workflow for Stability Assessment
A systematic approach to evaluating the stability of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[13]
Step-by-Step HPLC Protocol for Purity Assessment
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard of this compound.
-
Dissolve in a suitable diluent (e.g., acetonitrile/water mixture with a small amount of acid like phosphoric or formic acid to improve stability in solution) to a final concentration of 0.1 mg/mL. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl groups and improve peak shape.
-
-
Sample Preparation:
-
Prepare samples of the compound that have been subjected to various stress conditions (e.g., elevated temperature, exposure to air, light) at the same concentration as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the reference standard.
-
Calculate the percentage of the parent compound remaining and identify the peaks corresponding to degradation products.
-
Caption: Workflow for assessing the stability of the compound.
Conclusion
The utility of this compound as a synthetic intermediate is directly linked to its purity and stability. The inherent reactivity of its pyrogallol and α-chloro ketone functionalities necessitates stringent storage and handling protocols. By understanding the degradation pathways and implementing the recommended conditions—low temperature, inert atmosphere, and protection from light and moisture—researchers can ensure the integrity of this valuable compound, leading to more reliable and reproducible scientific outcomes.
References
- SIELC Technologies. (2018-05-16). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-.
-
Zhang, H., et al. (2020). Flavonols with a catechol or pyrogallol substitution pattern on ring B readily form stable dimers in phosphate buffered saline at four degrees celsius. Food Chemistry, 311, 125902. Retrieved from [Link]
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Gonzalez, L., et al. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 51(9), 4964-4973. Retrieved from [Link]
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ChemSynthesis. 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone. Retrieved from [Link]
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Prathap, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Retrieved from [Link]
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University of California. (2015). Highly Reactive Chemicals Hazard Class Standard Operating Procedure. Retrieved from [Link]
-
Gonzalez, L., et al. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. ResearchGate. Retrieved from [Link]
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Green, S., & Israel, M. S. (1950). Oxidation of pyrogallol to purpurogallin by crystallin catalase. ResearchGate. Retrieved from [Link]
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ResearchGate. Oxidation of catechol‐ and pyrogallol‐type phenols 9a and 9b to the reactive ortho‐quinone species 11a,b. Retrieved from [Link]
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IndiaMART. 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One. Retrieved from [Link]
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Bhatt, P., et al. (2021). Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT). ResearchGate. Retrieved from [Link]
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Prathap, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Retrieved from [Link]
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Anant Pharmaceuticals Pvt. Ltd. CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Retrieved from [Link]
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Pharmaffiliates. 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]
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University of Toronto Scarborough. CHEMICAL HANDLING AND STORAGE SECTION 6. Retrieved from [Link]
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Arora, P. K., & Jain, R. K. (2011). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. Current Microbiology, 63(6), 568-73. Retrieved from [Link]
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University of West Florida. Chapter 6: Chemical Storage and Handling. Retrieved from [Link]
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The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
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Center for Chemical Process Safety. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. National Academic Digital Library of Ethiopia. Retrieved from [Link]
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An In-Depth Technical Guide to the Theorized Mechanisms of Action of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Abstract
This technical guide provides a comprehensive exploration of the theoretical mechanisms of action for the compound 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one. While direct experimental evidence for this specific molecule is nascent, its structural features—a pyrogallol-type trihydroxyphenyl ring and an α-chloro ketone moiety—suggest significant potential for multifaceted biological activity. This document, intended for researchers, scientists, and drug development professionals, synthesizes information from analogous polyphenolic and α-haloketone compounds to propose three primary putative mechanisms: tyrosinase inhibition, antioxidant and free-radical scavenging activity, and anti-inflammatory effects. For each proposed mechanism, we delineate the underlying biochemical rationale, provide detailed, field-proven experimental protocols for validation, and present visual workflows and pathway diagrams to facilitate comprehension and future research.
Introduction to this compound
This compound is an aromatic ketone with the molecular formula C₈H₇ClO₄. Its structure is characterized by an acetophenone core, with a chloro group at the alpha position to the carbonyl and three hydroxyl groups on the phenyl ring at positions 2, 3, and 4. This substitution pattern, particularly the vicinal trihydroxy (pyrogallol) moiety, is a hallmark of many biologically active natural polyphenols. The presence of the reactive α-chloro ketone further suggests potential for covalent interactions with biological macromolecules.
The synthesis of this compound can be achieved through methods such as the Friedel-Crafts acylation of pyrogallol with chloroacetyl chloride.[1] While direct research on its biological activities is limited, its structural similarity to known bioactive compounds, such as other hydroxyacetophenones and chalcones, provides a strong basis for postulating its mechanistic pathways.[2][3] This guide will explore these potential mechanisms in detail.
Proposed Mechanism 1: Tyrosinase Inhibition
The 2,3,4-trihydroxyphenyl moiety strongly suggests that this compound may act as a tyrosinase inhibitor. Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders.[6]
Theoretical Basis of Tyrosinase Inhibition
The inhibitory action of polyphenols on tyrosinase is often attributed to two main interactions:
-
Copper Chelation: The vicinal hydroxyl groups of the pyrogallol moiety can chelate the copper ions within the active site of tyrosinase, rendering the enzyme catalytically inactive.[7][8]
-
Competitive Inhibition: The phenolic structure can mimic the natural substrate, L-tyrosine, allowing the compound to bind to the active site and competitively inhibit the enzyme.[9][10][11] The number and position of hydroxyl groups on the phenyl ring are critical for the binding affinity and inhibitory potency of flavonoids and other polyphenols.[6]
Experimental Validation Protocol: In Vitro Tyrosinase Activity Assay
This protocol outlines a standard method to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound and kojic acid in DMSO. Create a series of dilutions at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of phosphate buffer.
-
Add a small volume of the test compound solution (or DMSO for the control).
-
Add the tyrosinase solution to each well and incubate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader. The absorbance corresponds to the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Plot the percentage inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualization of the Proposed Tyrosinase Inhibition Workflow
Caption: Proposed antioxidant mechanisms of action.
Proposed Mechanism 3: Anti-Inflammatory Activity
Polyphenolic compounds are known to possess anti-inflammatory properties. [2][12]Inflammation is a complex biological response involving various enzymes and signaling pathways. The structural features of this compound suggest it may modulate these processes.
Theoretical Basis of Anti-Inflammatory Effects
-
Inhibition of Pro-inflammatory Enzymes: Polyphenols can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively—key mediators of inflammation. [2][3]* Modulation of Signaling Pathways: This compound may interfere with pro-inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. [2][4]By inhibiting these pathways, the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 can be suppressed. [2]* Alkylation by the α-Chloro Ketone Moiety: The α-chloro ketone is a reactive electrophile that could potentially form covalent adducts with nucleophilic residues (e.g., cysteine) in key inflammatory proteins, thereby inactivating them. [13]
Experimental Validation Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent
-
MTT or other cell viability assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with FBS.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound or dexamethasone for a short pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.
-
-
Cell Viability Assay:
-
Perform an MTT assay on the remaining cells in the plate to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage inhibition of NO production and calculate the IC₅₀ value.
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of expected results from the described assays, which would be necessary to populate with experimental data.
| Assay | Parameter | This compound | Positive Control |
| Tyrosinase Inhibition | IC₅₀ (µM) | To be determined | Value for Kojic Acid |
| DPPH Scavenging | IC₅₀ (µM) | To be determined | Value for Ascorbic Acid |
| NO Production Inhibition | IC₅₀ (µM) | To be determined | Value for Dexamethasone |
Conclusion and Future Directions
This compound is a compound with significant, albeit largely unexplored, therapeutic potential. Based on its chemical structure, this guide has proposed three primary mechanisms of action: tyrosinase inhibition, antioxidant activity, and anti-inflammatory effects. The provided experimental protocols offer a clear roadmap for researchers to systematically investigate and validate these theories.
Future research should focus on executing these in vitro assays to establish a baseline of activity. Subsequent studies could explore the structure-activity relationships of related analogs, investigate the specific molecular targets of the α-chloro ketone moiety through proteomic approaches, and ultimately progress to in vivo models to assess the compound's efficacy and safety in more complex biological systems. The insights gained from such research will be invaluable for the potential development of this compound in the fields of dermatology, pharmacology, and medicinal chemistry.
References
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The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. PubMed Central (PMC). [Link]
-
Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. MDPI. [Link]
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Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. PubMed. [Link]
-
Inhibitory Mechanism and Kinetics Study of Apple Polyphenols on the Activity of Tyrosinase. Wiley Online Library. [Link]
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Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central (PMC). [Link]
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Chemistry and Biochemistry of Dietary Polyphenols. PubMed Central (PMC). [Link]
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Natural polyphenols as anti-inflammatory agents. IMR Press. [Link]
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Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]
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Polyphenols in health and food processing: antibacterial, anti-inflammatory, and antioxidant insights. Frontiers. [Link]
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Relationships of dietary flavonoid structure with its tyrosinase inhibitory activity and affinity. ResearchGate. [Link]
-
Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review. PubMed Central (PMC). [Link]
-
Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. MDPI. [Link]
-
What are the biological activities of pyrogallol aldehyde? Blog. [Link]
-
PYROGALLOL: A COMPETENT THERAPEUTIC AGENT OF THE FUTURE. ResearchGate. [Link]
-
α-Halo ketone. Wikipedia. [Link]
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An In-Depth Technical Guide to the Derivatives of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one: Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of the known derivatives of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a versatile synthetic intermediate. We will delve into the synthesis, chemical properties, and significant biological activities of its derivatives, with a particular focus on chalcones and flavonoids, which have garnered considerable interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this scaffold for novel therapeutic agents.
The Core Moiety: Understanding this compound
This compound is a substituted acetophenone characterized by two key reactive sites: a highly electrophilic α-chloroacetyl group and a nucleophilic 2,3,4-trihydroxyphenyl (pyrogallol) ring. This dual reactivity makes it a valuable precursor for a diverse range of molecular architectures. The presence of the trihydroxy-substituted phenyl ring is of particular interest, as polyhydroxylated aromatic compounds are well-known for their antioxidant properties.
The primary synthetic utility of this compound lies in the reactivity of the α-chloro group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, leading to a wide array of derivatives.
Major Derivatives and Their Synthesis
The principal derivatives of this compound are synthesized through two main pathways: nucleophilic substitution at the α-carbon of the chloroacetyl group and condensation reactions involving the acetyl group, often after reduction or protection of the hydroxyl groups.
Chalcones: The Precursors to Flavonoids
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of derivatives synthesized from the parent compound's precursor, 2,3,4-trihydroxyacetophenone. They are formed via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1][2] Chalcones themselves exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4][5]
This protocol describes a general method for the synthesis of chalcones from 2,3,4-trihydroxyacetophenone and a substituted benzaldehyde.
Materials:
-
2,3,4-Trihydroxyacetophenone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2,3,4-trihydroxyacetophenone and 1.0-1.1 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of KOH or NaOH dropwise. A change in color is typically observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, slowly acidify the mixture with dilute HCl until the pH is acidic (pH ~2-3), which will cause the chalcone to precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Caption: General workflow for the synthesis of chalcones.
Flavonoids: Biologically Active Heterocycles
Flavonoids are a class of polyphenolic secondary plant metabolites with a C6-C3-C6 skeleton. They are known for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[6][7][8] Flavones, a subclass of flavonoids, can be synthesized from the chalcones derived from 2,3,4-trihydroxyacetophenone through oxidative cyclization.[1][9]
This protocol outlines a general procedure for the synthesis of flavones from 2'-hydroxychalcone precursors.
Materials:
-
2'-Hydroxychalcone derivative
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone in DMSO.
-
Addition of Catalyst: Add a catalytic amount of iodine to the solution.
-
Heating: Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Synthesis of flavones from 2'-hydroxychalcones.
Amino Ketone Derivatives
The reactive α-chloro group in this compound can be readily displaced by amines to form α-amino ketones. These compounds are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and biologically active molecules.[10][11]
The synthesis involves a direct nucleophilic substitution reaction of this compound with an appropriate amine (e.g., ammonia, primary or secondary amines). The reaction is typically carried out in a suitable solvent, and the product can be isolated after an aqueous work-up.
Caption: Synthesis of α-amino ketone derivatives.
Thioether Derivatives
Similarly to amines, thiols can act as nucleophiles to displace the chloride ion, leading to the formation of thioether derivatives.[11] Thioethers are present in various biologically active compounds and are important functional groups in medicinal chemistry.
The synthesis of thioether derivatives is achieved by reacting this compound with a thiol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the α-carbon of the chloroacetyl group.
Biological Significance of the Derivatives
The derivatives of this compound, particularly the chalcones and flavonoids, have demonstrated a wide range of biological activities. The presence of the polyhydroxylated phenyl ring often contributes to their potent antioxidant and free radical scavenging properties.
Anticancer Activity
Numerous studies have reported the anticancer potential of chalcones and flavonoids.[3][12][13] These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways involved in cancer progression.
Antioxidant Activity
The trihydroxyphenyl moiety in these derivatives plays a crucial role in their antioxidant activity.[7][14] They can effectively scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Anti-inflammatory Activity
Chalcones and flavonoids have also been shown to possess significant anti-inflammatory properties.[5][7] They can inhibit the production of pro-inflammatory mediators and modulate the activity of enzymes involved in the inflammatory cascade.
| Derivative Class | Key Synthetic Method | Major Biological Activities |
| Chalcones | Claisen-Schmidt Condensation | Anticancer, Antioxidant, Anti-inflammatory |
| Flavonoids | Oxidative Cyclization of Chalcones | Anticancer, Antioxidant, Anti-inflammatory |
| Amino Ketones | Nucleophilic Substitution with Amines | Synthetic Intermediates |
| Thioethers | Nucleophilic Substitution with Thiols | Synthetic Intermediates |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of biologically active compounds. Its derivatives, most notably chalcones and flavonoids, have shown significant promise as anticancer, antioxidant, and anti-inflammatory agents. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore and develop novel derivatives with enhanced therapeutic potential. Further investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of new and effective drug candidates.
References
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. 2022.
-
Antioxidant and Anti-inflammatory Related Activities of Selected Synthetic Chalcones: Structure-Activity Relationship Studies Using Computational Tools. Scilit. Available from: [Link]
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. Available from: [Link]
-
Experiment 1: Synthesis of a Flavone. Mentis. Available from: [Link]
-
(PDF) Synthesis and biological activities of some chalcone derivatives. ResearchGate. Available from: [Link]
-
Study on antioxidant activities of chalcones and their derivatives. Available from: [Link]
-
Synthesis of Biologically Active Substituted Chalcones. WMU's ScholarWorks. Available from: [Link]
-
[Synthesis of 2,3,4-trihydroxyacetophenone hydrazones and study on their spectral properties]. PubMed. Available from: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available from: [Link]
-
flavone. Organic Syntheses Procedure. Available from: [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity[v1]. Preprints.org. Available from: [Link]
-
Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
[Anticancer activity of flavonoids]. PubMed. Available from: [Link]
-
STRUCTURALLY RELATED ANTICANCER ACTIVITY OF FLAVONOIDS: INVOLVEMENT OF REACTIVE OXYGEN SPECIES GENERATION. Semantic Scholar. Available from: [Link]
-
Synthesis of Flavone Skeleton by Different Methods. Semantic Scholar. Available from: [Link]
-
2,3,4-Trihydroxybenzoic Acid, an Antioxidant Plant Metabolite Inhibits Cancer Cell Growth in vitro: Potential Role in Cancer Prevention. Free Radicals and Antioxidants. Available from: [Link]
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Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. ResearchGate. Available from: [Link]
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Thioethers – Knowledge and References. Taylor & Francis. Available from: [Link]
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Prenylated Flavonoids with Selective Toxicity against Human Cancers. PMC. Available from: [Link]
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Antimicrobial, anti-inflammatory and antioxidant activities of polyoxygenated chalcones. Available from: [Link]
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Synthesis and Theoretical Study of Some 2,4,6 Trihydroxyacetophenone Schiff base Ligandes. Available from: [Link]
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Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI. Available from: [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link]
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Recent discoveries of anticancer flavonoids. Request PDF. ResearchGate. Available from: [Link]
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Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Available from: [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. ResearchGate. Available from: [Link]
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2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone (1/1). NIH. Available from: [Link]
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2,4,6-trihydroxyacetophenone, 480-66-0. The Good Scents Company. Available from: [Link]
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2-Amino-1-(3,4-dihydroxyphenyl)ethanone. PubChem. Available from: [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. Available from: [Link]
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Navigating the Chemistry of Tear Gas Agents: A Technical Guide to the Safe Handling of Chlorinated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Chlorinated acetophenones, a class of organic compounds, are powerful lachrymators, meaning they induce tearing. The most prominent member of this family is 2-chloroacetophenone, also known as phenacyl chloride or CN gas, historically used as a riot control agent.[1][2][3] While their potent physiological effects have been leveraged for law enforcement, in the laboratory setting, these same properties demand rigorous safety protocols and a deep understanding of their chemical behavior to ensure the well-being of researchers. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for chlorinated acetophenones, grounded in their chemical and toxicological properties.
The Chemical and Toxicological Profile of Chlorinated Acetophenones
Chlorinated acetophenones are crystalline solids that are sparingly soluble in water but readily dissolve in organic solvents.[1] Their volatility allows for easy aerosolization, a property exploited in their use as tear gas. The primary hazard associated with these compounds is their potent irritant effect on the eyes, skin, and respiratory system.[3][4]
Mechanism of Action: The lachrymatory and irritant effects of chlorinated acetophenones are mediated through the activation of the TRPA1 (Transient Receptor Potential-Ankyrin 1) ion channel expressed on nociceptors, which are sensory neurons that detect pain and irritation.[2] This activation leads to a rapid influx of calcium ions, triggering a pain response and the release of inflammatory neuropeptides.
Toxicological Hazards:
-
Acute Effects: Inhalation can cause severe burning of the eyes, lacrimation, blurred vision, and potential corneal damage.[3][4] It also leads to irritation of the nose, throat, and respiratory tract, potentially causing chest burning and difficulty breathing.[4] Dermal contact can result in irritation and chemical burns of varying severity.[4]
-
Chronic Effects: Long-term exposure in animal studies has been linked to squamous hyperplasia of the nasal respiratory epithelium in rats.[3][4] While the US EPA has not classified 2-chloroacetophenone with respect to its potential carcinogenicity, it is prudent to handle it as a potential co-carcinogen.[3][4][5]
The following table summarizes the key hazard classifications for 2-chloroacetophenone:
| Hazard Class | GHS Classification | Description |
| Acute Toxicity, Oral | Category 2 | Fatal if swallowed.[6][7] |
| Acute Toxicity, Inhalation | Category 2 or 3 | Fatal or toxic if inhaled.[5][6][7][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6][7][9] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[6][7] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6][7][9] |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the significant hazards of chlorinated acetophenones, a multi-layered approach to safety, combining robust engineering controls with appropriate Personal Protective Equipment (PPE), is essential.
Engineering Controls
The primary goal of engineering controls is to minimize the potential for exposure at the source.
-
Chemical Fume Hood: All work with chlorinated acetophenones must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and dust.[5]
-
Ventilation: Ensure good general ventilation in the laboratory to dilute any fugitive emissions.[9]
-
Enclosed Systems: For larger scale operations, the use of closed systems is highly recommended to contain the chemical.[10]
-
Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where these compounds are handled.[5]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
-
Respiratory Protection: For any situation with a potential for inhalation exposure, a NIOSH-approved respirator is required. The type of respirator will depend on the concentration of the airborne chemical.[8][11] For weighing and transferring solids, a full-face respirator with appropriate cartridges is recommended. In emergency situations or when concentrations are unknown, a self-contained breathing apparatus (SCBA) is necessary.[11][12]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[13] A full-face shield should be worn in conjunction with goggles when there is a risk of splashes.[12][13]
-
Skin and Body Protection: A chemically resistant lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemically impervious suit or apron is necessary.[12] Long-sleeved clothing and closed-toe shoes are also required.[14]
-
Gloves: Chemically resistant gloves are essential.[13] Due to the potential for degradation, it is crucial to select gloves made of a material known to be resistant to chlorinated acetophenones and to change them frequently. Double gloving is a recommended practice.[11]
The following diagram illustrates the hierarchy of controls for safely handling chlorinated acetophenones:
Caption: Hierarchy of controls for managing exposure to chlorinated acetophenones.
Standard Operating Procedures for Safe Handling and Storage
Adherence to well-defined Standard Operating Procedures (SOPs) is crucial for minimizing the risk of exposure.
Handling
-
Pre-work Checklist: Before handling, ensure all engineering controls are functioning correctly, appropriate PPE is available and in good condition, and emergency equipment is accessible.
-
Weighing and Transferring: Conduct all weighing and transferring of solid chlorinated acetophenones within a chemical fume hood. Use a disposable weighing paper or boat to minimize contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid chlorinated acetophenone to the solvent slowly to avoid splashing.
-
Hygiene: Always wash hands thoroughly with soap and water after handling chlorinated acetophenones, even if gloves were worn.[9][14] Do not eat, drink, or smoke in the laboratory.[9][10]
Storage
-
Containers: Store chlorinated acetophenones in tightly sealed, properly labeled containers.[5][15]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15][16] The storage area should be secure and accessible only to authorized personnel.[10]
-
Segregation: Store chlorinated acetophenones separately from flammable and combustible materials.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is critical to mitigating harm.
Exposure Response
The following flowchart outlines the immediate actions to take in case of personal exposure:
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Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Abstract: This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one. This chloroacetophenone derivative is a key intermediate in various synthetic pathways, and its accurate quantification is crucial for process monitoring and quality control. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and rapid analysis times.
Introduction: The Analytical Imperative
This compound, also known as ω-Chloro-2,3,4-trihydroxyacetophenone, is a functionalized aromatic ketone. Its structure, featuring a reactive chloromethyl group and a polyhydroxylated phenyl ring, makes it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] The trihydroxy- substitution pattern, in particular, imparts significant polarity and potential for hydrogen bonding, which must be considered during analytical method development.
The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and impurity profile of subsequent reactions. Therefore, a robust and validated analytical method is essential for researchers and professionals in drug development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[4][5][6][7] This note provides a comprehensive, field-tested protocol for the routine analysis of this compound.
Experimental Design & Rationale
The selection of the chromatographic conditions is paramount for achieving a successful separation. The following section explains the causality behind the chosen parameters.
Chromatographic Principle: Reversed-Phase HPLC
Reversed-phase chromatography is the method of choice for separating moderately polar to nonpolar compounds. Given the phenolic nature and the chloro-ethanone side chain of the analyte, a reversed-phase system provides the necessary retention and selectivity.[8][9] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The analyte, having some non-polar character, will partition between the stationary and mobile phases, allowing for separation.
Column Selection: C18 Stationary Phase
A C18 (octadecylsilane) column is a versatile and widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention for a broad range of analytes.[8] For this compound, the C18 phase provides a strong foundation for retention based on the molecule's overall hydrophobicity. A column with low silanol activity is often preferred to minimize peak tailing for polar compounds like phenols.[10]
Mobile Phase Composition: The Key to Resolution
The mobile phase consists of a mixture of an organic modifier and an aqueous component.
-
Organic Modifier (Acetonitrile): Acetonitrile (MeCN) is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.[9] The percentage of acetonitrile in the mobile phase is a critical parameter that controls the retention time of the analyte; a higher percentage will lead to faster elution.
-
Aqueous Component (Water with Phosphoric Acid): The aqueous portion of the mobile phase ensures the necessary polarity for the reversed-phase separation. The addition of a small amount of acid, such as phosphoric acid, serves a crucial purpose.[1][10] The three hydroxyl groups on the phenyl ring are weakly acidic. By maintaining a low pH (typically around 2.5-3.0), the ionization of these phenolic groups is suppressed. This un-ionized form is more hydrophobic and will exhibit more consistent retention and better peak shape on a C18 column.[11]
Detection: UV Spectrophotometry
The conjugated system of the benzene ring and the carbonyl group in this compound results in strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector allows for sensitive detection. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte, typically at its lambda max (λmax), to ensure maximum sensitivity.
Step-by-Step HPLC Protocol
This protocol provides a self-validating system for the analysis of this compound.
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Acid: Phosphoric Acid (85%, Analytical Grade)
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material)
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and the optimized chromatographic parameters.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1100/1200 Series or equivalent | A standard, reliable HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | Newcrom R1, C18, 4.6 x 150 mm, 5 µm | A robust C18 column provides good retention and peak shape.[1] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1, v/v/v) | Isocratic elution for simplicity and robustness. The ratio may be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for spectral analysis and selection of the optimal wavelength. |
| Detection Wavelength | 280 nm (or λmax of the analyte) | Provides high sensitivity for the aromatic ketone chromophore. |
| Run Time | 10 minutes | Sufficient for the elution of the analyte and any early-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation (for 1 L):
-
Carefully measure 700 mL of HPLC-grade water into a 1 L volumetric flask.
-
Add 1.0 mL of 85% phosphoric acid and mix well.
-
Add 300 mL of HPLC-grade acetonitrile.
-
Bring to volume with water if necessary, and mix thoroughly.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.
-
Experimental Workflow and Data Analysis
The logical flow of the analytical process is depicted below.
Caption: The interplay between key HPLC parameters and the desired analytical outcomes.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak | Injection error, detector lamp off, incorrect mobile phase. | Check autosampler, ensure detector is on, verify mobile phase composition. |
| Broad Peaks | Column contamination, extra-column volume, mismatched solvent strength. | Flush or replace column, check tubing connections, ensure sample is dissolved in mobile phase. |
| Peak Tailing | Secondary silanol interactions, low mobile phase pH. | Use a column with end-capping, ensure mobile phase pH is sufficiently low. |
| Drifting Baseline | Column not equilibrated, temperature fluctuations, mobile phase not mixed. | Allow for longer equilibration, ensure column oven is stable, thoroughly mix mobile phase. |
| Variable Retention Times | Pump issue, leaks, mobile phase composition change. | Check pump for pressure fluctuations, inspect for leaks, prepare fresh mobile phase. |
Conclusion
The HPLC method presented in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily transferable to most analytical laboratories. By carefully controlling the experimental parameters as described, researchers, scientists, and drug development professionals can achieve accurate and reproducible results, ensuring the quality and consistency of this important chemical intermediate.
References
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Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Semantic Scholar. Available at: [Link]
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(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. Available at: [Link]
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Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO. Available at: [Link]
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Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. SIELC Technologies. Available at: [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Available at: [Link]
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Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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CID 139084348 | C16H14Cl2O4. PubChem - National Institutes of Health (NIH). Available at: [Link]
-
2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. PubChem - National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Available at: [Link]
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Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Available at: [Link]
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(PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]
-
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC - National Institutes of Health (NIH). Available at: [Link]
-
A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. DergiPark. Available at: [Link]
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A New spectrophotometric method for the detection and determination of keto sugars and trioses. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Utilization of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one in Nucleophilic Substitution Reactions
Introduction: A Versatile Building Block for Bioactive Scaffolds
2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one is a valuable trifunctional electrophile for the synthesis of a diverse array of heterocyclic and polyoxygenated aromatic compounds. Its unique structure, featuring a reactive α-chloroketone moiety and a pyrogallol ring, makes it a prime candidate for nucleophilic substitution reactions in the development of novel therapeutics and functional materials. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophiles, facilitating the displacement of the chloride leaving group.[1][2] This enhanced reactivity, however, is juxtaposed with the nucleophilic and acidic character of the three phenolic hydroxyl groups, presenting both opportunities and challenges in synthetic design.
This guide provides a comprehensive overview of the principles and practices for employing this compound in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings, explore chemoselectivity considerations, and present detailed protocols for reactions with common nucleophiles, empowering researchers to harness the full potential of this versatile synthetic intermediate.
Core Principles: Understanding the Reactivity Landscape
The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[3] The key factors governing the success and selectivity of these reactions are:
-
The Electrophilic Center: The carbon atom bonded to the chlorine is highly electrophilic due to the inductive effect of both the chlorine atom and the adjacent carbonyl group.[1] This makes it a prime target for attack by electron-rich nucleophiles.
-
The Nucleophile: The nature of the nucleophile dictates the reaction conditions and the resulting product. Stronger, softer nucleophiles generally favor SN2 reactions at the α-carbon.
-
The Hydroxyl Groups: The three phenolic hydroxyl groups are acidic and can be deprotonated by bases. They can also act as nucleophiles, potentially leading to side reactions such as O-alkylation. The reaction conditions, particularly the choice of base and solvent, are critical for controlling the chemoselectivity.
-
Solvent Effects: Polar aprotic solvents, such as acetone, acetonitrile, and dimethylformamide (DMF), are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Reaction Mechanism and Experimental Workflow
The general mechanism for the nucleophilic substitution of this compound proceeds via a concerted SN2 pathway.
Figure 1: Generalized SN2 mechanism.
A typical experimental workflow for these reactions is as follows:
Figure 2: General experimental workflow.
Application Protocols
The following protocols are illustrative examples of nucleophilic substitution reactions using this compound. Researchers should optimize these conditions for their specific nucleophiles and desired products.
Protocol 1: Synthesis of α-Aminoketones
The reaction with amines provides access to α-aminoketones, which are important intermediates in the synthesis of various pharmaceuticals. A study on the closely related 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one has demonstrated successful N-alkylation with primary and secondary amines.[2]
Reaction Scheme:
This compound + R₂NH → 2-(R₂N)-1-(2,3,4-trihydroxyphenyl)ethan-1-one + HCl
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 17345-68-5 | 202.59 |
| Amine (e.g., Isopropylamine) | 75-31-0 | 59.11 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 |
| Isopropanol (IPA) | 67-63-0 | 60.10 |
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile, add the desired amine (2.0-3.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add isopropanol to precipitate the product.
-
Filter the solid, wash with cold isopropanol and then water to remove any unreacted amine and salts.
-
Dry the product under vacuum.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
The use of an excess of the amine acts as both the nucleophile and the base to neutralize the HCl byproduct.
-
Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.
-
Precipitation with isopropanol provides a simple method for initial product isolation.
Protocol 2: Synthesis of Thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of thiazole rings from α-haloketones and a thioamide, such as thiourea.[4][5] This reaction is highly valuable for generating scaffolds with diverse biological activities.[6]
Reaction Scheme:
This compound + Thiourea → 2-Amino-4-(2,3,4-trihydroxyphenyl)thiazole + HCl
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 17345-68-5 | 202.59 |
| Thiourea | 62-56-6 | 76.12 |
| Ethanol (EtOH) | 64-17-5 | 46.07 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
Procedure:
-
Dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Ethanol is a common solvent for the Hantzsch synthesis, as it effectively dissolves both reactants.
-
A slight excess of thiourea ensures complete consumption of the α-haloketone.
-
Neutralization with sodium bicarbonate removes the HCl byproduct and facilitates the precipitation of the free amine product.
Protocol 3: Synthesis of Flavonoids via Baker-Venkataraman Rearrangement
This compound can serve as a precursor for the synthesis of 7,8-dihydroxyflavones, a class of compounds with neuroprotective and antidepressant effects.[7][8] A common route involves an initial nucleophilic substitution with a benzoate, followed by a Baker-Venkataraman rearrangement and subsequent cyclization.[9][10]
Reaction Scheme (Illustrative First Step):
This compound + Sodium Benzoate → 2-Benzoyloxy-1-(2,3,4-trihydroxyphenyl)ethan-1-one + NaCl
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 17345-68-5 | 202.59 |
| Sodium Benzoate | 532-32-1 | 144.10 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 |
Procedure for Esterification:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium benzoate (1.2 eq.) in DMF.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ester can then be carried forward to the Baker-Venkataraman rearrangement.
Causality Behind Experimental Choices:
-
DMF is a polar aprotic solvent that is excellent for SN2 reactions involving carboxylate nucleophiles.
-
Heating is typically required to drive the reaction to completion with less reactive nucleophiles like carboxylates.
Chemoselectivity and Protecting Group Strategies
A key consideration when working with this compound is the potential for the phenolic hydroxyl groups to react. While many nucleophilic substitutions can be achieved chemoselectively at the α-carbon under appropriate conditions, O-alkylation can be a competing side reaction, especially with strong bases.
Strategies to Enhance Chemoselectivity:
-
Choice of Base: Use of a mild, non-nucleophilic base such as potassium carbonate or triethylamine can minimize deprotonation of the phenolic hydroxyls, thereby favoring N- or S-alkylation.
-
Reaction Temperature: Lower reaction temperatures generally favor the more kinetically controlled SN2 reaction at the α-carbon over the thermodynamically favored O-alkylation.
-
Nucleophile Strength: Highly nucleophilic but weakly basic nucleophiles, such as iodide or thiolate anions, will preferentially attack the more electrophilic α-carbon.[11]
In cases where O-alkylation is a significant issue or when subsequent reactions require protection of the hydroxyl groups, standard protecting group strategies can be employed.
Common Protecting Groups for Phenols:
| Protecting Group | Introduction Reagents | Deprotection Conditions |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃ | Catalytic hydrogenation (H₂, Pd/C) |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA | Acidic hydrolysis (e.g., HCl) |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | Fluoride source (e.g., TBAF) |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of biologically relevant molecules. By understanding the principles of its reactivity and carefully selecting reaction conditions, researchers can effectively control the outcome of nucleophilic substitution reactions to achieve their desired synthetic targets. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this valuable compound in drug discovery and materials science.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]
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Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
El-Sayed, N. N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1359. [Link]
-
Al-Ostoot, F. H., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
-
ideXlab. (n.d.). Robinson-Gabriel Synthesis. [Link]
-
Fernandes, C., et al. (2014). Cyclodehydration and Baker-Venkataraman Rearrangement Methodologies for the Preparation of Fluorinated 4H-Chromones. Journal of Heterocyclic Chemistry, 51(S1), E23-E29. [Link]
-
Cambridge University Press. (n.d.). Baker-Venkatraman Rearrangement. [Link]
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]
-
Rai, U. S., et al. (2010). Synthesis and biological evaluation of aminoketones. European Journal of Medicinal Chemistry, 45(12), 6090-6094. [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]
-
SynArchive. (2024). Baker-Venkataraman Rearrangement. [Link]
- Google Patents. (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
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SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
- Google Patents. (2020).
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221235. [Link]
-
Liu, X., et al. (2012). A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect. Journal of Medicinal Chemistry, 55(19), 8523-8534. [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.). 7,8-Dihydroxyflavone (7,8-DHF). [Link]
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ResearchGate. (2016). 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders. [Link]
- Google Patents. (2010). CA2731849A1 - Use of 7,8-dihydroxyflavone and derivatives thereof as neuroprotectants and antidepressants.
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Application Notes and Protocols: Experimental Guide for Antioxidant Assays with Trihydroxyphenyl Compounds
<
Introduction: The Significance of Trihydroxyphenyl Compounds and Their Antioxidant Potential
Trihydroxyphenyl compounds, a prominent class of polyphenols characterized by three hydroxyl groups attached to a phenyl ring, are ubiquitously found in the plant kingdom. This structural feature, particularly the presence of vicinal hydroxyl groups, endows them with potent antioxidant properties.[1][2] These compounds play a crucial role in mitigating oxidative stress, a condition implicated in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[2][3] The antioxidant mechanism of polyphenols like trihydroxyphenyl derivatives primarily involves donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing cellular damage.[4][5]
Given their therapeutic potential, the accurate and reliable assessment of the antioxidant capacity of trihydroxyphenyl compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the most relevant in vitro antioxidant assays, detailing the underlying principles, causality behind experimental choices, and step-by-step protocols tailored for the analysis of trihydroxyphenyl compounds. We will explore both chemical-based assays that measure radical scavenging and reducing power, and a cell-based assay that provides a more physiologically relevant context.
Part 1: Chemical-Based Antioxidant Capacity Assays
Chemical-based assays are the workhorse for initial screening and comparative analysis of antioxidant activity. They are typically rapid, cost-effective, and offer high throughput. However, it is crucial to understand that no single assay can provide a complete picture of a compound's antioxidant profile.[6] Therefore, employing a battery of tests with different mechanisms is highly recommended for a comprehensive evaluation.[7][8]
The primary mechanisms underlying these assays are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][6]
-
HAT-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example.
-
SET-based assays involve the transfer of a single electron from the antioxidant to reduce an oxidant.[6] The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays fall into this category.[6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most frequently used methods for evaluating antioxidant activity due to its simplicity and stability.[9][10][11]
Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[9][10][11] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to pale yellow.[9] The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the compound.[9]
Causality of Experimental Choices:
-
Solvent: Methanol or ethanol are commonly used as they readily dissolve both the DPPH radical and many trihydroxyphenyl compounds.[9] The choice of solvent can influence the reaction kinetics.
-
Reaction Time: A 30-minute incubation period is typically sufficient for the reaction to reach a steady state.[10]
-
Positive Control: Ascorbic acid or Trolox are standard positive controls used to validate the assay performance and for comparative analysis.[9]
Experimental Protocol: DPPH Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Trihydroxyphenyl compound (test sample)
-
Methanol or Ethanol (HPLC grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or quartz cuvettes
-
UV-Vis spectrophotometer or microplate reader
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10] This solution should be prepared fresh daily.
-
Test Sample and Standard Solutions: Prepare a series of concentrations of the trihydroxyphenyl compound and the positive control (e.g., Trolox) in methanol.
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample or standard solutions to the wells of a 96-well plate.
-
Add 200 µL of the DPPH working solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A blank containing only methanol and the DPPH solution should be included.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [(A_blank - A_sample) / A_blank] x 100[12]
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test sample.
The results can be expressed as IC50 (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox Equivalents (TE).
Visualization of DPPH Assay Workflow:
Caption: ABTS radical generation and scavenging by an antioxidant.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [13] Principle: At a low pH (typically 3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with an absorbance maximum at 593 nm. [13]The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample. [14] Causality of Experimental Choices:
-
Acidic pH: The acidic environment (pH 3.6) is crucial for the reduction of the Fe³⁺-TPTZ complex. [13]* Temperature: The reaction is typically performed at 37°C to ensure optimal reaction kinetics. [13]* Reaction Time: A short incubation time of 4 minutes is generally sufficient for the reaction to complete. [13] Experimental Protocol: FRAP Assay
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Trihydroxyphenyl compound (test sample)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Reagent Preparation:
-
FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [13]Warm the reagent to 37°C before use. [13]2. Standard Solutions: Prepare a series of concentrations of FeSO₄ or Trolox in deionized water.
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample or standard solutions to the wells. [13]2. Add 150 µL of the pre-warmed FRAP reagent to each well. [13]3. Mix and incubate at 37°C for exactly 4 minutes. [13]4. Measure the absorbance at 593 nm.
Data Analysis: Construct a standard curve using the absorbance values of the FeSO₄ or Trolox standards. The FRAP value of the sample is then determined by comparing its absorbance to the standard curve and is expressed as µM Fe²⁺ equivalents or Trolox equivalents.
Visualization of FRAP Assay Principle:
Caption: Reduction of Fe³⁺-TPTZ to Fe²⁺-TPTZ by an antioxidant.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. [15] Principle: The assay uses fluorescein as a fluorescent probe, which is damaged by peroxyl radicals generated from the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), leading to a loss of fluorescence. [15][16]Antioxidants present in the sample protect the fluorescein from oxidative damage by scavenging the peroxyl radicals, thus preserving the fluorescence signal. [15]The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). [16] Causality of Experimental Choices:
-
Fluorescent Probe: Fluorescein is a commonly used probe due to its high quantum yield and sensitivity.
-
Radical Initiator: AAPH is a thermal generator of peroxyl radicals, providing a consistent and controllable source of oxidative stress.
-
Temperature: The assay is performed at 37°C to facilitate the thermal decomposition of AAPH. [16] Experimental Protocol: ORAC Assay
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trihydroxyphenyl compound (test sample)
-
Trolox (standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Reagent Preparation:
-
Fluorescein Working Solution: Prepare a stock solution of fluorescein in phosphate buffer and dilute it to the final working concentration (e.g., 8.4 x 10⁻⁸ M). [17]This solution should be prepared fresh and protected from light. [17]2. AAPH Solution: Dissolve AAPH in phosphate buffer to a final concentration of 75 mM. [17]Prepare this solution fresh before use.
-
Trolox Standards: Prepare a series of concentrations of Trolox in phosphate buffer.
Assay Procedure (96-well plate format):
-
Add 150 µL of the fluorescein working solution to each well. [15][17]2. Add 25 µL of the sample or Trolox standards to the respective wells. [16][17]3. Incubate the plate at 37°C for 30 minutes. [16][17]4. Initiate the reaction by adding 25 µL of the AAPH solution to each well. [16][17]5. Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes. [15][16] Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank (buffer only) from the AUC of the samples and standards. [16]3. Plot a standard curve of Net AUC versus Trolox concentration.
-
The ORAC values of the samples are determined from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample. [17] Data Presentation: Comparison of Chemical-Based Assays
| Assay | Principle | Radical/Oxidant | Measurement | Key Advantages | Potential Considerations for Trihydroxyphenyls |
| DPPH | SET | Stable DPPH radical | Colorimetric (517 nm) | Simple, rapid, stable radical | Steric hindrance may affect reactivity. |
| ABTS | SET | ABTS•+ radical cation | Colorimetric (734 nm) | Applicable to hydrophilic & lipophilic compounds | Reaction kinetics can be slow for some polyphenols. [18] |
| FRAP | SET | Fe³⁺-TPTZ complex | Colorimetric (593 nm) | Fast, simple, reproducible | Measures only reducing power, not radical scavenging. |
| ORAC | HAT | Peroxyl radicals (from AAPH) | Fluorometric (Ex/Em ~485/520 nm) | Biologically relevant radical, measures classical antioxidant activity | More complex setup, requires a fluorescence plate reader. |
Part 2: Cellular Antioxidant Activity (CAA) Assay
While chemical-based assays provide valuable information, they do not account for factors such as bioavailability, cellular uptake, and metabolism. [19]The Cellular Antioxidant Activity (CAA) assay was developed to address these limitations and provide a more biologically relevant measure of antioxidant activity. [19][20] Principle: The CAA assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). [19]Once inside the cells, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH. [19]In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [19][21]Antioxidants that can penetrate the cell membrane will scavenge the intracellular ROS, thereby inhibiting the oxidation of DCFH to DCF and reducing the fluorescence signal. [21][22] Causality of Experimental Choices:
-
Cell Line: Human hepatocarcinoma (HepG2) or human cervical cancer (HeLa) cells are commonly used as they are robust and easy to culture. [19][22]* Probe: DCFH-DA is a well-established probe for measuring intracellular ROS.
-
Radical Initiator: AAPH is used to induce intracellular oxidative stress.
-
Positive Control: Quercetin, a well-known flavonoid with intracellular antioxidant activity, is used as a standard. [19] Experimental Protocol: CAA Assay
Materials:
-
HepG2 or HeLa cells
-
Cell culture medium
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA probe
-
AAPH (radical initiator)
-
Trihydroxyphenyl compound (test sample)
-
Quercetin (positive control)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader with temperature and CO₂ control
Assay Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture until they reach 90-100% confluence. [19][22]2. Cell Treatment:
-
Remove the culture medium and wash the cells gently with HBSS or PBS. [3][19] * Add 50 µL of the DCFH-DA probe solution to each well. [3][19] * Add 50 µL of the test sample or quercetin standards to the respective wells. [3][19] * Incubate the plate at 37°C in a CO₂ incubator for 60 minutes. [19]3. Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells three times with HBSS or PBS. [19] * Add 100 µL of the AAPH solution to each well. [22]4. Fluorescence Measurement: Immediately begin kinetic fluorescence readings at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm. [22]Readings should be taken every 5 minutes for 60 minutes at 37°C. [3][22] Data Analysis:
-
-
Calculate the Area Under the Curve (AUC) for each sample and control.
-
The CAA value is calculated using the following formula:
CAA unit = 100 - (∫SA / ∫CA) x 100
Where:
-
∫SA is the integrated area under the curve of the sample.
-
∫CA is the integrated area under the curve of the control.
The results are typically expressed as micromoles of Quercetin Equivalents (QE) per gram of sample.
Visualization of CAA Assay Workflow:
Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.
Part 3: Critical Considerations and Best Practices
Sample Preparation:
-
Trihydroxyphenyl compounds should be dissolved in an appropriate solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution.
-
Serial dilutions should be made to determine the dose-response relationship.
-
For cellular assays, ensure the final solvent concentration is not toxic to the cells.
Interferences:
-
Polyphenolic compounds can interfere with certain enzymatic assays. [23]It is important to be aware of potential interferences and include appropriate controls.
-
The color of the test compound itself may interfere with colorimetric assays. A sample blank (sample without the radical/reagent) should be run to correct for this.
Data Interpretation:
-
It is crucial to compare the antioxidant activity of the test compound to that of a known standard (e.g., Trolox, ascorbic acid, quercetin).
-
The choice of assay can significantly influence the perceived antioxidant activity. Therefore, a multi-assay approach is recommended for a more complete understanding.
-
Correlation between different assays should be analyzed to gain insights into the antioxidant mechanisms of the trihydroxyphenyl compound.
Conclusion
The evaluation of the antioxidant potential of trihydroxyphenyl compounds is a critical step in understanding their biological activity and therapeutic promise. This guide has provided detailed protocols and the scientific rationale for a selection of robust and widely accepted antioxidant assays. By employing a combination of chemical-based assays to assess radical scavenging and reducing power, alongside a cell-based assay to evaluate activity in a more physiological context, researchers can obtain a comprehensive and reliable profile of their compounds of interest. Adherence to best practices in sample preparation, awareness of potential interferences, and careful data interpretation will ensure the generation of high-quality, reproducible results, ultimately advancing the field of antioxidant research and drug development.
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Application Notes and Protocols: Derivatization of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one for Enhanced Bioassay Performance
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a poly-functional phenolic ketone of interest in drug discovery and antioxidant research. The inherent structural complexity of this molecule, featuring a reactive α-chloro ketone, a vicinal trihydroxyl (pyrogallol) moiety, and a carbonyl group, necessitates strategic modification to enhance its analytical tractability and performance in various bioassays. We present detailed protocols for targeted derivatization strategies aimed at improving detectability in chromatography-based methods (GC-MS) and enhancing signal in colorimetric and fluorescence-based bioassays. The rationale behind each methodological choice is discussed, providing researchers with the foundational knowledge to adapt these protocols for specific research applications.
Introduction: The Rationale for Derivatization
This compound is a synthetic compound that combines the structural features of a catechol/pyrogallol system, known for potent antioxidant and metal-chelating properties, with an α-chloro ketone moiety, a versatile handle for synthetic elaboration and a potential reactive site for covalent interactions with biological targets.[1] However, the very features that make this molecule biologically interesting also present analytical challenges. The multiple polar hydroxyl groups lead to low volatility and poor peak shape in gas chromatography (GC), while its native spectroscopic properties may not be optimal for high-sensitivity detection required in many bioassays.
Chemical derivatization serves as a critical tool to overcome these limitations. By masking polar functional groups or introducing specific tags, we can significantly alter the physicochemical properties of the analyte.[2] The primary objectives for derivatizing this compound are:
-
Increased Volatility and Thermal Stability: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar hydroxyl and ketone groups must be converted to less polar, more volatile, and more thermally stable derivatives.[3]
-
Enhanced Chromatographic Resolution: Derivatization can improve peak shape and reduce tailing in both gas and liquid chromatography, leading to better separation and more accurate quantification.[4]
-
Improved Detection Sensitivity: Attaching a chromophore or fluorophore can dramatically increase the response in UV-Vis or fluorescence detectors, enabling the detection of trace amounts of the compound or its metabolites.[5]
-
Stabilization of Reactive Moieties: Protecting certain functional groups can prevent unwanted side reactions during analysis or storage.[6]
This guide will focus on two primary derivatization pathways: a comprehensive silylation strategy for GC-MS profiling and the introduction of a fluorescent tag for HPLC-based quantification and imaging applications. Furthermore, we will detail standardized protocols for assessing the biological activity of the parent compound and its derivatives using established antioxidant assays.
Derivatization Strategies and Protocols
The multifunctionality of this compound requires a carefully planned derivatization strategy. The presence of both hydroxyl and ketone groups necessitates a two-step approach for complete derivatization prior to GC-MS analysis to avoid the formation of multiple isomers.[7]
Strategy 1: Comprehensive Derivatization for GC-MS Analysis
This strategy aims to cap all active hydrogens on the hydroxyl groups and convert the ketone into a stable oxime, rendering the molecule volatile and suitable for GC-MS analysis. This is crucial for metabolic profiling studies or purity assessments.
Diagram: GC-MS Derivatization Workflow
Caption: Two-step derivatization for GC-MS analysis.
Protocol 2.1.1: Two-Step Methoximation and Silylation
This protocol is adapted from established methods for the analysis of keto-steroids and other complex molecules containing both ketone and hydroxyl groups.[6][7]
Materials:
-
This compound sample
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Ethyl Acetate (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample (e.g., 100 µg) into a 2 mL reaction vial.
-
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, which can deactivate the silylating reagent.[6]
-
-
Step 1: Methoximation of the Carbonyl Group:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution.
-
Incubate the vial at 60°C for 60 minutes. This step converts the ketone to a methoxime, preventing tautomerization during the subsequent silylation step.[7][8]
-
-
Step 2: Silylation of Hydroxyl Groups:
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA + 1% TMCS to the reaction mixture.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes. This reaction replaces the acidic protons on the three phenolic hydroxyl groups with trimethylsilyl (TMS) groups.[4]
-
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
-
The resulting derivative is significantly more volatile and thermally stable, ideal for chromatographic separation.
-
Expected Outcome: The final product will be the tris(trimethylsilyl) ether of the methoxime of this compound. This single, stable derivative will produce a sharp, well-defined peak in the gas chromatogram, allowing for accurate quantification and mass spectral analysis.
Strategy 2: Fluorescent Labeling for HPLC Analysis
For bioassays requiring high sensitivity, such as tracking the compound in cellular systems or biological fluids, derivatization with a fluorescent tag is a powerful approach. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with phenols under alkaline conditions to yield highly fluorescent sulfonamide adducts, detectable at very low concentrations.[9]
Diagram: Fluorescent Derivatization Workflow
Caption: Workflow for fluorescent labeling with Dansyl Chloride.
Protocol 2.2.1: Dansylation of Phenolic Hydroxyl Groups
This protocol is based on established procedures for the dansylation of phenolic compounds for HPLC with fluorescence detection (HPLC-FLD).[9]
Materials:
-
This compound sample
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium Carbonate buffer (100 mM, pH 10)
-
Acetone (HPLC grade)
-
L-Proline solution (e.g., 5 mg/mL in water) to quench the reaction
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volume of acetone in a 2 mL reaction vial.
-
-
Derivatization Reaction:
-
Add 200 µL of the sodium carbonate buffer to the sample solution.
-
Add 200 µL of the dansyl chloride solution. The alkaline pH is crucial for deprotonating the phenolic hydroxyl groups, facilitating their nucleophilic attack on the dansyl chloride.[10]
-
Cap the vial tightly, vortex, and incubate at 60°C for 45 minutes in the dark. (Dansyl derivatives can be light-sensitive).
-
-
Quenching:
-
Cool the vial to room temperature.
-
Add 50 µL of the L-proline solution to react with and consume any excess dansyl chloride, preventing interference during analysis.
-
-
Analysis:
-
The sample is now ready for injection into an HPLC system equipped with a fluorescence detector.
-
Typical excitation and emission wavelengths for dansyl derivatives are in the range of 330-350 nm and 510-540 nm, respectively.
-
Expected Outcome: The derivatization will likely occur on one or more of the phenolic hydroxyls, yielding a highly fluorescent product. This allows for quantification at much lower concentrations than would be possible with standard UV detection. The α-chloro ketone moiety is expected to remain intact under these conditions.
Bioassay Protocols
The trihydroxyphenyl structure suggests that this compound possesses significant antioxidant potential. The following are standard, robust protocols to quantify this activity.
Total Phenolic Content: Folin-Ciocalteu Assay
The Folin-Ciocalteu (F-C) assay is a foundational method for measuring the total phenolic content of a sample. The assay is based on the reduction of a phosphomolybdate/phosphotungstate complex by phenolic compounds in an alkaline medium, resulting in a blue-colored product.[11]
Protocol 3.1.1: Microplate Folin-Ciocalteu Assay
This microplate-adapted protocol is suitable for higher throughput screening and is based on the method described by Singleton and Rossi, with modifications.[12]
Materials:
-
Sample solution (dissolved in methanol or an appropriate solvent)
-
Folin-Ciocalteu reagent
-
Sodium Carbonate (Na₂CO₃) solution (e.g., 7.5% w/v in deionized water)
-
Gallic Acid standard solutions (for calibration curve, e.g., 0-500 mg/L)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~765 nm
Procedure:
-
Preparation:
-
Pipette 20 µL of each standard, sample, and a solvent blank into separate wells of a 96-well plate.
-
Add 100 µL of Folin-Ciocalteu reagent (diluted 1:10 with deionized water) to each well and mix.
-
-
Incubation 1:
-
Allow the plate to stand at room temperature for 5-8 minutes.
-
-
Reaction Initiation:
-
Add 80 µL of the 7.5% sodium carbonate solution to each well to create the necessary alkaline conditions for the redox reaction.[13]
-
Mix thoroughly, for example, by shaking the plate on a plate shaker for 30 seconds.
-
-
Incubation 2:
-
Incubate the plate at room temperature in the dark for 2 hours.
-
-
Measurement:
-
Measure the absorbance of each well at 765 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the standards and samples.
-
Construct a calibration curve by plotting the absorbance of the gallic acid standards versus their concentration.
-
Determine the total phenolic content of the samples from the calibration curve and express the results as mg of Gallic Acid Equivalents (GAE) per gram or mole of the compound.
-
Note on Interferences: The F-C reagent is not specific to phenolic compounds. Other reducing substances, such as ascorbic acid and certain amino acids (e.g., tyrosine), can interfere and lead to an overestimation of the phenolic content.[14][15]
Radical Scavenging Activity: DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to determine the free radical-scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured.[6][8]
Protocol 3.2.1: Microplate DPPH Assay
Materials:
-
Sample solution (dissolved in methanol or ethanol)
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol). Store in the dark.
-
Trolox or Ascorbic Acid standard solutions for comparison/calibration
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation:
-
In a 96-well plate, add 20 µL of various concentrations of the sample, standards, and a solvent blank to different wells.
-
Prepare a control well containing only 20 µL of the solvent.
-
-
Reaction Initiation:
-
Add 180 µL of the DPPH working solution to all wells.
-
Mix gently.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results can be expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Note on Interferences: Compounds that absorb light at or near 517 nm can interfere with this assay. It is advisable to measure the absorbance of the sample solution alone (without DPPH) and subtract this value if necessary.[12][16]
Data Summary and Expected Results
The derivatization and bioassay protocols described are expected to yield quantitative data that can be used to characterize the analytical behavior and antioxidant potential of this compound.
| Parameter | Method | Expected Result | Significance |
| Volatility/Stability | GC-MS after Derivatization | A single, sharp chromatographic peak with a clear mass spectrum. | Confirms suitability for GC-based metabolic or purity analysis. |
| Sensitivity | HPLC-FLD after Dansylation | Detection limits in the low ng/mL or pg/mL range. | Enables trace-level quantification in complex biological matrices. |
| Total Phenolic Content | Folin-Ciocalteu Assay | High value, expressed as mg GAE/g, consistent with a trihydroxyphenyl structure. | Quantifies the total reducing capacity attributed to phenolic hydroxyls. |
| Radical Scavenging | DPPH Assay | Low IC₅₀ value, indicating potent free radical scavenging activity. | Provides a direct measure of the compound's antioxidant efficacy. |
Conclusion
The protocols outlined in this application note provide a robust starting point for researchers working with this compound. The two-step methoximation-silylation protocol is essential for reliable GC-MS analysis, while dansylation offers a path to high-sensitivity fluorescence-based detection. The Folin-Ciocalteu and DPPH assays serve as fundamental tools for characterizing the compound's antioxidant properties. By applying these derivatization strategies and bioassay protocols, researchers can effectively overcome analytical challenges and gain deeper insights into the chemical and biological behavior of this promising molecule.
References
-
Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431. [Link]
-
Zakaria, Z. A., et al. (2016). Total phenolic content. Bio-protocol, 6(15), e1888. [Link]
-
Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205.
-
Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Agricultural and Food Chemistry, 67(25), 6979-6982. [Link]
-
Everette, J. D., et al. (2010). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. This appears to be a duplicate or similar title to reference[14].
-
Waterhouse, A. L. (2019). Folin-Ciocalteau Micro Method for Total Phenol in Wine. UC Davis, Waterhouse Lab. [Link]
-
G-Biosciences. (n.d.). Polyphenols (Folin Ciocalteu) Assay. G-Biosciences. [Link]
-
LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. [Link]
-
The Bumbling Biochemist. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 58(1), 1-13. [Link]
-
Prieto, M. A., & Vázquez, J. A. (2021). The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern. Foods, 10(12), 3042. [Link]
- PubChem. (n.d.). 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. National Center for Biotechnology Information. This is a related compound, used for conceptual understanding.
-
Restek. (n.d.). Silylation Derivatization Reagent, BSTFA. Restek. [Link]
-
Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 75(13), 3089–3094. [Link]
-
KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. [Link]
-
Zheng, S., et al. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]
-
ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. ResearchGate. [Link]
-
Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-253. [Link]
-
Bartzatt, R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]
-
Wikipedia. (n.d.). Dansyl chloride. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Application Notes and Protocols for Cell-Based Assays Involving 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Introduction: Unveiling the Bioactive Potential of a Novel Phenolic α-Haloketone
2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one is a fascinating bifunctional molecule that holds significant promise for investigation in drug discovery and development. Its chemical architecture, featuring an α-haloketone moiety and a trihydroxyphenyl ring, suggests a rich pharmacological potential. The α-haloketone group is a reactive electrophilic center, known to be a key precursor for a variety of biologically active heterocyclic compounds.[1][2] Concurrently, the phenolic component, specifically a derivative of pyrogallol, is a well-established pharmacophore recognized for its potent antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] This unique combination of reactive and bioactive motifs makes this compound a compelling candidate for a battery of cell-based assays to elucidate its mechanism of action and therapeutic relevance.
This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound. The assays described herein are designed to probe its potential cytotoxicity, pro-apoptotic activity, impact on cellular oxidative stress, and anti-inflammatory capabilities. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring a thorough understanding of the experimental design and data interpretation.
Compound Handling, Solubility, and Safety Precautions
Chemical Information:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | ω-Chloro-2,3,4-trihydroxyacetophenone |
| CAS Number | 17345-68-5 |
| Molecular Formula | C₈H₇ClO₄ |
| Molecular Weight | 202.59 g/mol |
Solubility and Preparation of Stock Solutions:
Due to the presence of multiple hydroxyl groups, this compound is expected to have limited solubility in aqueous media. For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into the cell culture medium.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for creating a stock solution.
-
Stock Solution Preparation: Prepare a 10 mM stock solution by dissolving 2.03 mg of the compound in 1 mL of high-purity DMSO. Vortex or sonicate briefly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: It is common for compounds dissolved in DMSO to precipitate when diluted in aqueous-based cell culture media.[6] To prepare working solutions, dilute the DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentrations immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability, typically below 0.5% (v/v).[7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider adjusting the stock concentration or using a different solubilizing agent, though DMSO is generally preferred for its low toxicity at typical working concentrations.
Safety and Handling:
This compound is an α-haloketone, a class of compounds that are known to be reactive and potentially irritating.[3] Therefore, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound.[2][8]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] Avoid contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water.[2]
-
Storage: Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and dark place.[2]
Section 1: Assessment of Cytotoxicity
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This information is crucial for identifying a suitable concentration range for subsequent mechanistic studies and for understanding its potential as a cytotoxic agent, for instance, in an anticancer context. We will describe two common methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10] The LDH assay is a colorimetric method that measures the activity of released LDH, which is proportional to the number of lysed cells.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a "maximum LDH release" control by treating cells with a lysis buffer (provided in commercial kits) 1 hour before the end of the incubation period.[10]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] x 100
Caption: Workflow for assessing cytotoxicity using MTT and LDH assays.
Section 2: Investigation of Pro-Apoptotic Activity
Should this compound exhibit cytotoxic effects, it is pertinent to investigate whether this cell death occurs via apoptosis, a programmed and controlled process.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity. Collect all cells, including those in the supernatant. For suspension cells, collect them directly.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Analysis:
The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. The cleavage of the substrate releases a fluorescent or luminescent molecule, and the resulting signal is proportional to the caspase activity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat the cells with the compound as described for the Annexin V assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Calculate the fold change in caspase-3/7 activity relative to the vehicle control. Present the data as a bar graph.
Caption: Workflow for evaluating anti-inflammatory activity.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial cell-based characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, oxidative stress, and inflammation, researchers can gain valuable insights into its potential therapeutic applications. The bifunctional nature of this compound suggests that it may exhibit a complex and interesting biological activity profile, making it a worthy candidate for further investigation in the field of drug discovery.
References
-
Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. [Link]
-
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 033–040. [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
JoVE. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
-
Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897. [Link]
-
Tungmunnithum, D., Thongboonyou, A., Pholboon, A., & Yangsabai, A. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. Medicines, 5(3), 93. [Link]
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. [Link]
-
Anticancer Research. (2018). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. [Link]
-
PubMed Central. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). [Link]
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- 1. synquestlabs.com [synquestlabs.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. selleckchem.com [selleckchem.com]
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- 12. 2-Chloro-1-(4-hydroxyphenyl)ethanone | 6305-04-0 [sigmaaldrich.com]
Application Note: Quantitative Analysis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Abstract
This document provides a comprehensive guide to the analytical quantification of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise and reliable measurement of this compound in research, development, and quality control settings, we present detailed protocols for a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Additionally, an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is described for confirmatory analysis. The cornerstone of this guide is a detailed framework for method validation, ensuring that the presented protocols can be implemented to meet the stringent requirements of regulatory bodies.[1][2] This note is intended for researchers, analytical scientists, and drug development professionals seeking robust and validated analytical solutions.
Introduction and Compound Overview
This compound, also known as ω-Chloro-2,3,4-trihydroxyacetophenone, is a polyhydroxyacetophenone derivative. Its structure, featuring a catechol-like moiety (pyrogallol ring) and a reactive α-chloro ketone group, makes it a valuable precursor in the synthesis of various pharmaceutical compounds. The tri-hydroxyl groups impart significant polarity, while the aromatic ring provides a strong chromophore for UV detection. The α-chloro group, however, can render the molecule susceptible to degradation.
Accurate quantification is paramount for ensuring reaction yield, monitoring stability, determining purity, and for pharmacokinetic studies.[3] This application note details the necessary analytical methodologies to achieve these objectives with high confidence.
Analytical Strategy: A Multi-Technique Approach
The quantification of this compound is best approached using chromatographic techniques due to the need for specificity in complex matrices.
-
Primary Recommended Technique: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV). This is the workhorse method for this type of analyte. It is robust, reproducible, and capable of separating the main compound from impurities and degradation products, making it a stability-indicating method.[4][5]
-
Alternative/Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS). While the analyte's low volatility and high polarity make direct GC analysis challenging, a derivatization step can overcome this. GC-MS offers exceptional selectivity and sensitivity, providing structural confirmation.[2][3]
Caption: Overall analytical strategy for this compound.
Primary Method: Stability-Indicating RP-HPLC-UV
This method is designed to separate the target analyte from potential process impurities and degradation products. The presence of the trihydroxyphenyl moiety provides strong UV absorbance, allowing for sensitive detection.
Scientific Rationale
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which provide effective retention for moderately polar aromatic compounds via reversed-phase chromatography.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for phenolic compounds. The addition of a small amount of acid (phosphoric or formic acid) to the aqueous phase is critical. It protonates the phenolic hydroxyl groups, suppressing their ionization and resulting in sharper, more symmetrical peaks and stable retention times.[6]
-
Detection: Based on data for analogous compounds like gallacetophenone and other trihydroxyacetophenones, a primary UV detection wavelength of 280 nm is recommended.[7][8] A photodiode array (PDA) detector is highly advised to acquire full UV spectra, which aids in peak identification and purity assessment.
Detailed Experimental Protocol
Caption: Step-by-step workflow for the proposed HPLC-UV method.
Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid).
-
Reference standard of this compound.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both solutions before use.
-
-
Standard Solution Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent).
-
Working Standards: Perform serial dilutions of the stock standard with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample material.
-
Dissolve and dilute in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 280 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
-
Analysis and Quantification:
-
Inject the diluent (blank), followed by the working standards and then the samples.
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Alternative Method: GC-MS with Silylation
This method is ideal for confirming the identity of the analyte and for analyses requiring high selectivity. Direct injection is not feasible due to the compound's polarity and thermal lability. A derivatization step is mandatory.
Scientific Rationale
Derivatization: Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as hydroxyl groups.[2][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS) quantitatively replace the acidic protons of the three hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[1][10]
C₈H₇ClO₄ + 3 C₇H₁₈F₃NOSi₂ (BSTFA) → C₁₇H₃₁ClF₃NO₄Si₃ (tris-TMS derivative) + byproducts
This reaction dramatically increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[3]
Detailed Experimental Protocol
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector.
-
DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Derivatization reagent: BSTFA with 1% TMCS.
-
Anhydrous pyridine or acetonitrile (reaction solvent).
-
Heating block or oven.
-
Inert gas (Nitrogen) for sample drying.
Protocol Steps:
-
Sample/Standard Preparation:
-
Prepare a solution of the sample or standard in a suitable volatile solvent (e.g., methanol) at approximately 1 mg/mL.
-
-
Drying:
-
Transfer a precise volume (e.g., 100 µL) of the solution to a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is crucial to remove all water and protic solvents as they will consume the derivatizing reagent.[2]
-
-
Derivatization:
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector: 280 °C, Splitless mode (or appropriate split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
Data Analysis:
-
Identify the peak for the tris-TMS derivative based on its retention time and mass spectrum.
-
The mass spectrum should exhibit a characteristic molecular ion and fragmentation pattern (e.g., a prominent [M-15]⁺ ion from the loss of a methyl group from a TMS moiety).
-
Quantification can be performed using an external or internal standard method.
-
Protocol Validation: A Self-Validating System
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and should be performed for the primary HPLC-UV method.[2]
Caption: Key parameters for analytical method validation.
Specificity (Stability-Indicating)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Forced Degradation: Subject the analyte solution (~50 µg/mL) to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105 °C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method is stability-indicating if the degradation product peaks are baseline resolved from the main analyte peak. Peak purity analysis (using a PDA detector) should show no co-eluting peaks.
-
Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the method's response.
-
Protocol:
-
Prepare at least five concentrations of the reference standard across the expected working range (e.g., 1 to 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 1.0 | 15,100 | 15,300 | 15,250 | 15,217 |
| 10.0 | 152,500 | 153,100 | 152,800 | 152,800 |
| 25.0 | 380,100 | 382,500 | 381,300 | 381,300 |
| 50.0 | 765,000 | 763,500 | 766,200 | 764,900 |
| 100.0 | 1,520,000 | 1,525,000 | 1,522,500 | 1,522,500 |
| Linear Regression | R² = 0.9999 |
Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Protocol:
-
Perform a recovery study by spiking a blank matrix (or placebo) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.2 | 100.8% |
| 120% | 30.0 | 29.8 | 99.3% |
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%.
-
Intermediate Precision: %RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol:
-
Estimate based on the signal-to-noise ratio.
-
Inject a series of dilute solutions and determine the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase pH or composition (± 2%).
-
-
Analyze a system suitability sample under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution, retention time) should remain within predefined limits.
Conclusion
This application note provides a robust and scientifically grounded framework for the quantitative analysis of this compound. The primary RP-HPLC-UV method, when fully validated according to the outlined protocols, will serve as a reliable, stability-indicating assay suitable for pharmaceutical research and quality control. The alternative GC-MS method provides a powerful tool for identity confirmation. Adherence to these detailed protocols will ensure the generation of accurate, precise, and trustworthy data, which is the bedrock of scientific integrity in drug development.
References
-
GC-MS and ESI-MS detection of catechol. (2013). International Journal of Education and Research. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies. (n.d.). SIELC Technologies. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2016). MDPI. [Link]
-
Derivatization of catecholamines in aqueous solution for quantitative analysis in biological fluids. (1983). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2011). Foods. [Link]
-
General derivatization mechanism for phenol with MTBSTFA. (n.d.). ResearchGate. [Link]
-
(PDF) GC-MS and ESI-MS detection of catechol. (2020). ResearchGate. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2007). CSIC. [Link]
-
Gallacetophenone | C8H8O4 | CID 10706. (n.d.). PubChem. [Link]
-
Gallacetophenone. (n.d.). Wikipedia. [Link]
-
Clarke, D. D., & Nord, F. F. (1955). Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone. Journal of the American Chemical Society. [Link]
-
a UV–Vis transmission spectrum of 2,3,4-trihydroxybenzophenone. (n.d.). ResearchGate. [Link]
-
Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Separation of Catechol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2018). Journal of the Medical Association of Thailand. [Link]
Sources
- 1. ijern.com [ijern.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trih" by Donald Dudley Clarke PhD and Friedrich F. Nord [research.library.fordham.edu]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. Gallacetophenone | C8H8O4 | CID 10706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. research.library.fordham.edu [research.library.fordham.edu]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Lynchpin Intermediate: A Guide to 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one in Synthetic Chemistry
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic use of highly functionalized intermediates is paramount. 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a polychlorinated acetophenone derivative, has emerged as a critical building block, prized for its dual reactivity that enables the construction of complex molecular architectures. This technical guide provides an in-depth exploration of this intermediate's synthesis, reactivity, and its pivotal role in the development of biologically active compounds, with a particular focus on the synthesis of flavonoids. The protocols and insights presented herein are curated for researchers, medicinal chemists, and professionals in drug development, aiming to provide a comprehensive resource for leveraging the synthetic utility of this powerful intermediate.
The core value of this compound lies in its unique combination of a reactive α-chloro ketone and a highly activated pyrogallol ring system. This arrangement offers two distinct sites for chemical modification, allowing for a modular and convergent approach to the synthesis of a diverse array of target molecules. The α-chloro ketone functionality serves as a potent electrophile, susceptible to nucleophilic substitution, while the electron-rich trihydroxyphenyl moiety can participate in a range of electrophilic aromatic substitution reactions and is a key structural feature in many biologically active natural products.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value |
| CAS Number | 17345-68-5 |
| Molecular Formula | C₈H₇ClO₄ |
| Molecular Weight | 202.59 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | 169-170 °C[1] |
| Solubility | Soluble in polar organic solvents such as acetone, ethanol, and DMF |
| Stability | Sensitive to strong bases and nucleophiles. Should be stored in a cool, dry place away from incompatible materials. |
Safety Precautions: As with all α-halo ketones, this compound is a lachrymator and a potential alkylating agent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through two primary routes: the Friedel-Crafts acylation of pyrogallol with chloroacetyl chloride, or the direct chlorination of 2',3',4'-trihydroxyacetophenone. The Friedel-Crafts approach is generally preferred for its regioselectivity and avoidance of polychlorination of the activated aromatic ring.
Protocol 1: Friedel-Crafts Acylation of Pyrogallol
This method involves the reaction of pyrogallol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The hydroxyl groups of pyrogallol are highly activating, directing the acylation to the position para to the 1-hydroxyl group.
Materials:
-
Pyrogallol (1,2,3-trihydroxybenzene)
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add chloroacetyl chloride (1.05 equivalents) to the stirred suspension. Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the chloroacetylium ion-Lewis acid complex.
-
Addition of Pyrogallol: Dissolve pyrogallol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as aluminum chloride is highly water-sensitive and its catalytic activity would be quenched by moisture.
-
Low Temperature: The initial low temperature is necessary to control the exothermic reaction between chloroacetyl chloride and aluminum chloride and to prevent side reactions.
-
Acidic Work-up: The addition of hydrochloric acid during the work-up ensures the complete hydrolysis of the aluminum-ketone complex and helps to protonate any phenoxide species.
Protocol 2: α-Chlorination of 2',3',4'-Trihydroxyacetophenone
An alternative approach involves the direct chlorination of the α-carbon of 2',3',4'-trihydroxyacetophenone. This method requires a chlorinating agent that is selective for the enolizable α-position over the activated aromatic ring. Sulfuryl chloride (SO₂Cl₂) in the presence of a suitable solvent is a common reagent for this transformation.[2]
Materials:
-
2',3',4'-Trihydroxyacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol
-
Ethyl acetate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2',3',4'-trihydroxyacetophenone (1.0 equivalent) in a mixture of methanol and ethyl acetate.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C and add sulfuryl chloride (1.1 equivalents) dropwise over a period of 30 minutes.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
Methanol as a Co-solvent: The presence of an alcohol like methanol can promote the formation of the enol tautomer of the ketone, which is the reactive species in the α-chlorination reaction.
-
Control of Stoichiometry: Careful control of the amount of sulfuryl chloride is crucial to avoid over-chlorination and potential chlorination of the aromatic ring.
Application Note: Synthesis of 5,6,7-Trihydroxyflavones (Baicalein Analogs)
This compound is an excellent precursor for the synthesis of flavonoids with a 5,6,7-trihydroxy substitution pattern on the A-ring. Baicalein, a naturally occurring flavonoid with this structure, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][3] The following protocol outlines a general procedure for the synthesis of baicalein analogs.
Reaction Scheme:
Caption: General workflow for the synthesis of 5,6,7-trihydroxyflavones.
Protocol 3: Synthesis of a Baicalein Analog
This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted benzaldehyde to form a chalcone intermediate, followed by oxidative cyclization to the flavonoid.
Materials:
-
This compound
-
A substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate solution
-
Standard glassware for organic synthesis
Procedure:
Part A: Chalcone Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol.
-
Base Addition: Cool the solution to 0 °C and slowly add a solution of potassium hydroxide (2.0 equivalents) in ethanol.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl. The precipitated chalcone is then collected by filtration, washed with water, and dried.
Part B: Flavonoid Synthesis (Oxidative Cyclization)
-
Reaction Setup: Dissolve the crude chalcone from Part A in DMSO.
-
Oxidant Addition: Add a catalytic amount of iodine (I₂) to the solution.
-
Reaction Progression: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the formation of the flavonoid by TLC.
-
Work-up: Cool the reaction mixture and pour it into water. Add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude flavonoid can be purified by column chromatography or recrystallization.
Self-Validating System: The progress of both reaction steps can be reliably monitored by TLC, observing the disappearance of the starting materials and the appearance of the intermediate chalcone and the final flavonoid product. The structures of the products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Role in Drug Discovery: A Mechanistic Perspective
The 5,6,7-trihydroxy substitution pattern on the A-ring of flavonoids, readily accessible through the use of this compound, is crucial for a range of biological activities. These flavonoids have been shown to interact with various molecular targets, making them promising candidates for drug development.
For instance, baicalein and its analogs are known to inhibit enzymes such as lipoxygenases and cyclooxygenases, which are key players in the inflammatory cascade.[4] The trihydroxy motif on the A-ring is thought to be essential for potent antioxidant activity through the donation of hydrogen atoms to scavenge free radicals.
Caption: From intermediate to therapeutic potential.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its unique structural features provide a powerful platform for the efficient construction of complex molecules, particularly the pharmacologically significant class of 5,6,7-trihydroxyflavones. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this key building block in their drug discovery and development endeavors. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful application in the laboratory.
References
- Cushnie, T. P. T., & Lamb, A. J. (2011). Recent advances in understanding the antibacterial properties of flavonoids. International Journal of Antimicrobial Agents, 38(2), 99-107.
- Erian, A. W., Sherif, S. M., & Al-Hussainy, A. F. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Masilamani, D., & Rogic, M. M. (1981). A convenient method for the α-monochlorination of ketones. The Journal of Organic Chemistry, 46(22), 4486–4489.
- Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
-
Wikipedia. (2023, October 27). Baicalein. In Wikipedia. Retrieved from [Link]
- Zhang, X., Wang, G., Gurley, E. C., & Zhou, H. (2014). Flavonoids and breast cancer prevention. Tropical Journal of Pharmaceutical Research, 13(11), 1939-1946.
-
PubMed. (2014). Synthesis and anti-influenza activities of novel baicalein analogs. Retrieved from [Link]
-
MDPI. (2023). Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PMC. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
PMC. (2021). Synthesis and Biochemical Evaluation of Baicalein Prodrugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Activities of Flavonoids: A Review. Retrieved from [Link]
-
YouTube. (2019, January 3). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubMed. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Retrieved from [Link]
- Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
-
ResearchGate. (n.d.). Synthesis of the baicalein derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. Retrieved from [Link]
-
PMC. (n.d.). Inhibitory Effects of 5,6,7-Trihydroxyflavones on Tyrosinase. Retrieved from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]
-
Wikipedia. (n.d.). Baicalein. Retrieved from [Link]
Sources
- 1. Synthesis and Biochemical Evaluation of Baicalein Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of 5,6,7-Trihydroxyflavones on Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalein - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges.
Introduction
The synthesis of this compound, a valuable intermediate in the preparation of various pharmaceutical compounds and flavonoids, is most commonly achieved through the Friedel-Crafts acylation of pyrogallol (1,2,3-trihydroxybenzene) with chloroacetyl chloride. While theoretically straightforward, the high reactivity of the polyhydroxylated aromatic ring presents unique challenges, including regioselectivity control, prevention of side reactions, and effective purification. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-yield synthesis.
Core Synthesis Pathway: Friedel-Crafts Acylation
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of pyrogallol. This electrophilic aromatic substitution reaction involves the generation of a chloroacylium ion, which then attacks the electron-rich pyrogallol ring.
Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Inactive Lewis Acid Catalyst | Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and will be deactivated by moisture.[1] | Use fresh, anhydrous AlCl₃ from a newly opened container. Handle the catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. |
| Insufficient Catalyst Loading | The hydroxyl groups of pyrogallol and the carbonyl group of the product can complex with the Lewis acid, rendering it inactive.[2] Therefore, a stoichiometric amount of the catalyst is often required. | Increase the molar ratio of AlCl₃ to pyrogallol. A common starting point is a 1.1 to 1.5 molar excess of the catalyst. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Highly polar solvents can compete with the acylating agent for the catalyst. | Use a non-polar, aprotic solvent such as nitrobenzene or carbon disulfide. Dichloromethane can also be used, but the reaction may be slower. |
| Low Reaction Temperature | While low temperatures are often used to control selectivity, they can also decrease the reaction rate. | If the reaction is not proceeding at a low temperature (e.g., 0-5 °C), allow it to slowly warm to room temperature and monitor the progress by TLC. |
| Deactivated Aromatic Ring | Although pyrogallol is highly activated, the formation of the product, an aromatic ketone, deactivates the ring towards further acylation.[2][3] | This is a desired effect to prevent polysubstitution. However, if no product is forming at all, consider the other potential causes. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Higher temperatures can lead to a loss of regioselectivity, resulting in a mixture of isomers. | Maintain a low reaction temperature, especially during the addition of the chloroacetyl chloride. A temperature of 0-5 °C is a good starting point. |
| Ortho- and Para-Directing Effects | The hydroxyl groups are strongly activating and ortho-, para-directing. In pyrogallol, this can lead to acylation at different positions on the ring. | The regioselectivity is influenced by both electronic and steric factors.[4][5] Lowering the reaction temperature can favor the thermodynamically more stable isomer. The use of a bulkier Lewis acid catalyst may also increase steric hindrance at the ortho positions, favoring para-substitution. |
| Isomerization of the Product | Under the reaction conditions, the product may undergo isomerization. | Minimize reaction time and work up the reaction mixture as soon as the starting material has been consumed (as monitored by TLC). |
Issue 3: Dark-Colored, Tarry Reaction Mixture
| Potential Cause | Explanation | Recommended Solution |
| Oxidation of Pyrogallol | Pyrogallol is highly susceptible to oxidation, especially in the presence of Lewis acids and at elevated temperatures, leading to the formation of colored byproducts.[6] | Maintain an inert atmosphere throughout the reaction. Use degassed solvents. Work up the reaction mixture promptly after completion. |
| Side Reactions | At higher temperatures, polymerization and other side reactions of the highly activated pyrogallol ring can occur. | Adhere to low-temperature conditions and controlled addition of reagents. |
Issue 4: Difficulties in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Co-elution of Isomers in Column Chromatography | Isomeric products can have very similar polarities, making their separation by column chromatography challenging. | Use a high-resolution silica gel and a carefully optimized solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. A common solvent system for similar compounds is a mixture of hexane and ethyl acetate.[7] |
| Product is an Oil or Gummy Solid | The crude product may be a mixture of isomers and byproducts that prevent crystallization. | Purify the crude product by column chromatography first to remove the majority of impurities. Then, attempt recrystallization from a suitable solvent or solvent mixture. |
| Choosing the Right Recrystallization Solvent | Finding a suitable solvent for recrystallization can be challenging. | Test a range of solvents on a small scale. Good solvents for recrystallization of polar phenolic compounds include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of pyrogallol?
The three hydroxyl groups of pyrogallol are strongly activating and ortho-, para-directing. Acylation is most likely to occur at the position para to one of the hydroxyl groups and ortho to another, which is the C-4 position, to yield this compound. However, some acylation at other positions is possible, leading to isomeric byproducts. The regioselectivity is influenced by the reaction conditions, particularly the temperature and the choice of Lewis acid.[4][5]
Q2: Can I use a milder Lewis acid than aluminum chloride?
Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[9] Milder catalysts may offer improved selectivity in some cases but may require higher temperatures or longer reaction times. For highly activated substrates like pyrogallol, exploring milder catalysts could be a viable strategy to minimize side reactions.
Q3: Is it necessary to protect the hydroxyl groups of pyrogallol before acylation?
While protection of the hydroxyl groups (e.g., as silyl ethers) is a common strategy in complex syntheses to prevent side reactions,[10] it adds extra steps to the synthesis (protection and deprotection). For the direct synthesis of this compound, it is often performed without protection, relying on careful control of reaction conditions to achieve the desired outcome.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The starting material (pyrogallol) and the product will have different Rf values, allowing you to track the consumption of the reactant and the formation of the product.
Q5: What are the key safety precautions for this reaction?
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Chloroacetyl chloride is also corrosive and a lachrymator. It should be handled in a fume hood.
-
The reaction can be exothermic . Ensure controlled addition of reagents and adequate cooling.
-
Solvents like nitrobenzene and carbon disulfide are toxic and should be handled with care in a well-ventilated fume hood.
Experimental Protocol: Friedel-Crafts Acylation of Pyrogallol
This protocol provides a starting point for the synthesis and should be optimized based on your specific laboratory conditions and analytical results.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio |
| Pyrogallol | 126.11 | 1.0 |
| Chloroacetyl chloride | 112.94 | 1.1 |
| Aluminum chloride (anhydrous) | 133.34 | 1.2 |
| Nitrobenzene (anhydrous) | - | Solvent |
| Ethyl acetate | - | Extraction Solvent |
| Hexane | - | Chromatography Eluent |
| Concentrated HCl | - | Quenching |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry nitrobenzene.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the cooled suspension over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Addition of Substrate: Prepare a solution of pyrogallol (1.0 eq.) in dry nitrobenzene and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the pyrogallol spot is no longer visible.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Expected Spectroscopic Data
-
¹H NMR (in DMSO-d₆):
-
A singlet for the -CH₂- group adjacent to the carbonyl and chlorine, expected around δ 4.5-5.0 ppm.
-
Aromatic protons will appear in the aromatic region (δ 6.0-7.5 ppm), with splitting patterns dependent on the final regiochemistry.
-
Broad singlets for the hydroxyl protons, which may be exchangeable with D₂O.
-
-
IR (KBr pellet):
-
A broad O-H stretching band around 3200-3500 cm⁻¹.
-
A strong C=O stretching band for the ketone at approximately 1650-1680 cm⁻¹.
-
C-Cl stretching vibration around 700-800 cm⁻¹.
-
References
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Department of Chemistry. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Michigan. Available at: [Link]
-
Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. SIELC Technologies. Available at: [Link]
-
Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. MDPI. Available at: [Link]
-
Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. alexandonian.com [alexandonian.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 11. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one Isomers
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical support guide for the chromatographic analysis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one and its constitutional isomers. Separating positional isomers of highly polar, phenolic compounds is a significant analytical challenge due to their similar physicochemical properties. These molecules share the same molecular weight and often exhibit very close hydrophobicity, demanding a highly selective and robust HPLC method for accurate quantification.
This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. We will explore the common issues encountered during method development and provide a systematic, cause-and-effect approach to troubleshooting.
Section 1: Foundational Principles of the Separation
The core challenge in separating isomers of this compound lies in their structural similarity. As positional isomers, they differ only in the substitution pattern of the hydroxyl groups on the phenyl ring (e.g., 2,3,4- vs. 2,4,5- or 3,4,5-trihydroxy). This subtle difference requires an HPLC system capable of exploiting minor variations in polarity, hydrogen bonding capacity, and potential π-π interactions.
The primary mode of separation for these polar aromatic compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] The trihydroxyphenyl moiety makes the molecules highly polar, while the chloro-ketone group adds to this polarity. The key to successful separation is to manipulate the three core factors of the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[2] This guide will focus heavily on optimizing selectivity, as it is the most powerful tool for resolving closely eluting isomers.[2][3]
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the separation of this compound isomers in a question-and-answer format.
Q1: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation?
Answer: Poor resolution between isomers is almost always a problem of insufficient selectivity (α). Since these molecules have very similar retention behaviors, your primary goal is to amplify the subtle differences between them.
Causality: Selectivity is determined by the unique interactions between each analyte, the stationary phase, and the mobile phase.[2] To separate isomers, you must alter the chemistry of the system to create differential interactions.
Solutions (Ordered by Impact):
-
Change the Stationary Phase Chemistry: A standard C18 column relies primarily on hydrophobic interactions. While a good starting point, it may not be selective enough for positional isomers.[4] Consider columns that offer alternative interaction mechanisms.[5][6][7]
-
Phenyl-Hexyl Phase: This phase introduces π-π interactions between the phenyl groups on the column and the aromatic ring of your analytes. This is often highly effective for separating aromatic positional isomers.[6][7]
-
Pentafluorophenyl (PFP) Phase: PFP columns provide a unique blend of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions, making them extremely powerful for separating halogenated and polar aromatic compounds.[7]
Stationary Phase Primary Interaction Mechanism Benefit for Isomer Separation Considerations C18 (Octadecylsilane) Hydrophobic (Van der Waals) General purpose, good starting point. May lack sufficient selectivity for polar positional isomers. Phenyl-Hexyl Hydrophobic, π-π Interactions Excellent for separating aromatic compounds and positional isomers.[5][6] Elution order may change significantly compared to C18. PFP (Pentafluorophenyl) Hydrophobic, π-π , Dipole, Ion-Exchange Highly selective for halogenated compounds and positional isomers with different dipole moments.[7] Can be sensitive to mobile phase composition. -
-
Modify the Organic Solvent: Switching between acetonitrile and methanol is a simple yet powerful way to alter selectivity.[8][9]
-
Acetonitrile (ACN): Acts primarily as a non-polar solvent in RP-HPLC but possesses a strong dipole moment, which can influence interactions.
-
Methanol (MeOH): Is a protic solvent capable of acting as both a hydrogen bond donor and acceptor. This can create different interactions with the hydroxyl groups of your isomers.
-
Protocol: If your current method uses ACN, develop an equivalent method with MeOH while keeping the retention window similar, and observe changes in peak elution order and spacing.[9]
-
-
Adjust the Mobile Phase pH: The three hydroxyl groups on the phenyl ring are weakly acidic. The pH of the mobile phase is critical to ensure they remain in a single, non-ionized state.[8]
-
Rationale: Operating at a pH where the hydroxyl groups are partially ionized will lead to peak broadening and potential splitting, as you are chromatographing two forms of the same molecule (ionized and non-ionized).
-
Solution: Add a small amount of acid to the mobile phase to lower the pH to ~2.5-3.5. This suppresses the ionization of the phenolic groups and minimizes interactions with any residual acidic silanols on the column surface.[8] Common choices are 0.1% formic acid or 0.1% phosphoric acid.
-
-
Optimize Column Temperature: Temperature can influence selectivity.[3][10]
-
Action: Experiment with temperatures between 25°C and 50°C. Elevated temperatures reduce mobile phase viscosity, which can improve efficiency, but they can also subtly alter the interactions between the analytes and the stationary phase, sometimes improving isomer resolution.[10]
-
Q2: I'm observing significant peak tailing for all my isomer peaks. What is the cause and how can I achieve symmetrical peaks?
Answer: Peak tailing for phenolic compounds is a classic problem in RP-HPLC. The issue is almost always caused by unwanted secondary interactions with the stationary phase.[8][11]
Causality: The primary cause is the interaction between the polar hydroxyl groups of your analytes and acidic, unreacted silanol groups (Si-OH) on the surface of silica-based columns.[8][11] This creates a secondary, strong retention mechanism that causes a portion of the analyte molecules to lag behind the main peak, forming a "tail."
Solutions:
-
Suppress Silanol Activity with Acidic Mobile Phase: This is the most effective solution. By lowering the mobile phase pH to ~3.0 with an additive like 0.1% formic acid, you protonate the free silanol groups (Si-O⁻ -> Si-OH).[8] This neutralizes their negative charge and minimizes the unwanted ionic interactions that cause tailing.
-
Use a Modern, High-Purity Column: Modern HPLC columns are manufactured with high-purity silica and undergo rigorous end-capping procedures. End-capping uses a small, silanizing reagent (like trimethylchlorosilane) to "cap" most of the residual silanol groups, creating a more inert surface. If you are using an older column, upgrading can significantly improve peak shape.
-
Reduce Sample Mass Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[11] Try reducing the injection volume or diluting the sample to see if peak shape improves.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving common separation issues for these isomers.
Caption: A logical workflow for troubleshooting poor HPLC separation of isomers.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended starting conditions for method development? A robust starting point is crucial. The following table provides a conservative, well-reasoned set of initial conditions for your experiments.
| Parameter | Recommended Starting Condition | Rationale |
| Column | Phenyl-Hexyl or PFP (e.g., 150 x 4.6 mm, 3.5 µm) | Provides alternative selectivity (π-π interactions) crucial for aromatic isomers.[6][7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Low pH suppresses silanol activity and analyte ionization, improving peak shape.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | ACN is a common, effective organic modifier. |
| Gradient | 10% to 50% B over 20 minutes | A shallow gradient is a good starting point to scout for isomer elution.[8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides stable operating conditions.[12] |
| Detection (UV) | 280 nm | Phenolic compounds typically exhibit strong absorbance around this wavelength. A full scan with a PDA/DAD detector is recommended to find the optimal wavelength.[8] |
| Injection Vol. | 5 µL | A small volume helps prevent column overload. |
FAQ 2: How do I properly prepare the mobile phase to ensure reproducibility? Inconsistent mobile phase preparation is a common source of retention time drift.[12][13]
-
Step 1: Use High-Purity Solvents: Always use HPLC-grade water, acetonitrile, and formic acid to avoid baseline noise and ghost peaks.[14]
-
Step 2: Measure Accurately: Use volumetric flasks and graduated cylinders for precise measurements. When preparing Mobile Phase A (e.g., 1 L of Water + 0.1% Formic Acid), add 1.0 mL of formic acid to 999 mL of water. Do not add 1.0 mL to a full liter.
-
Step 3: Mix Thoroughly: Ensure the mobile phase is completely homogenous before use.
-
Step 4: Degas the Mobile Phase: Always degas your mobile phase using an online degasser, sonication, or vacuum filtration. Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise.[13][15]
-
Step 5: Prepare Fresh: Prepare mobile phases fresh daily to prevent microbial growth or changes in composition due to evaporation.
FAQ 3: My baseline is noisy or drifting. What should I check? A noisy or drifting baseline can mask small peaks and interfere with integration.
-
Check for Leaks: Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and baseline noise.[15][16] Salt buildup around a fitting is a clear sign of a leak.
-
Ensure Proper Mixing/Degassing: If using a gradient, ensure the pump's mixer is functioning correctly. Air bubbles are a primary cause of baseline noise.[13]
-
Column Contamination: Contaminants from previous injections may be slowly eluting. Flush the column with a strong solvent (like 100% ACN or isopropanol).
-
Detector Lamp Failure: An aging UV detector lamp can cause a noisy or drifting baseline. Check the lamp's energy output.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Peak Resolution for 2'-O-Coumaroyl-(S)-aloesinol.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Stoll, D. R. (2010). Improving HPLC Separation of Polyphenols.
- Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- SIELC Technologies. (2018). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Dos Santos Lima, M., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
- ChemicalBook. (n.d.). This compound synthesis.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Dong, M. W. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Phenolic Compounds.
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
- ResearchGate. (2019). How to separate isomers by Normal phase HPLC?.
- Analytics-Shop. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column.
- NIH. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Alfa Chemistry. (n.d.). CAS 17345-68-5 this compound.
- LCGC North America. (n.d.).
- Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?.
- BLDpharm. (n.d.). 14771-02-9|2-Chloro-1-(2,4,5-trihydroxyphenyl)ethan-1-one.
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- PubMed. (1998). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography.
- LGC Standards. (n.d.). 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
- Google Patents. (n.d.). CN106520849A - A kind of method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol.
Sources
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Technical Support Center: Navigating the Challenges in the Purification of Chlorinated Organic Compounds
Welcome to the Technical Support Center for the purification of chlorinated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical troubleshooting for common challenges encountered in the laboratory. Chlorinated organic compounds, while integral to numerous applications, present unique purification hurdles due to their diverse polarities, potential for degradation, and the persistent nature of related impurities. This resource offers a structured approach to overcoming these challenges, ensuring the integrity and purity of your compounds.
Section 1: Frequently Asked Questions (FAQs) - First-Line Support
This section addresses the most common initial queries and concerns when working with chlorinated organic compounds.
Q1: Why is the purification of chlorinated organic compounds often more challenging than their non-chlorinated analogs?
A1: The challenges stem from several key properties of chlorinated compounds. The introduction of chlorine atoms can significantly alter a molecule's polarity, solubility, and thermal stability. For instance, polychlorinated compounds can be highly non-polar and sparingly soluble in common laboratory solvents. Furthermore, some chlorinated compounds are susceptible to degradation, especially when exposed to heat or certain chromatographic conditions, which can lead to the formation of acidic byproducts like HCl, complicating the purification process.[1] The presence of stabilizers in commercial chlorinated solvents can also introduce impurities that may interfere with analysis.[1]
Q2: What are the initial steps I should take to select a purification method for a novel chlorinated compound?
A2: A systematic approach is crucial.
-
Characterize Your Compound: Determine the polarity, solubility in various organic solvents, and thermal stability of your target molecule.
-
Identify Impurities: Whenever possible, identify the nature of the impurities. Are they starting materials, byproducts, or degradation products? This will heavily influence your choice of purification technique.
-
Small-Scale Trials: Before committing to a large-scale purification, perform small-scale trials of different techniques like recrystallization with various solvents, or test different sorbents for solid-phase extraction.
-
Analytical Monitoring: Use a reliable analytical method, such as HPLC or GC, to monitor the purity at each step.
Q3: My chlorinated compound seems to be degrading during purification. What are the common causes and how can I prevent this?
A3: Degradation is a significant concern. Key causes include:
-
Thermal Stress: Many chlorinated compounds are heat-sensitive. Prolonged exposure to high temperatures during distillation or on a hot plate for recrystallization can cause decomposition.
-
pH Instability: The presence of acidic or basic impurities can catalyze degradation.
-
Reactive Surfaces: Active sites on silica gel or other stationary phases can sometimes promote the degradation of sensitive compounds.
Preventative Measures:
-
Use lower temperatures for distillation (vacuum distillation).
-
Maintain neutral or slightly acidic conditions during purification.[2]
-
Consider using deactivated silica gel or alternative stationary phases like alumina.
-
Work expeditiously and store purified fractions in a cool, dark environment, potentially under an inert atmosphere.[2]
Section 2: Troubleshooting Common Purification Techniques
This section provides in-depth troubleshooting guides for the most frequently used purification methods for chlorinated organic compounds.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a powerful technique for sample clean-up and concentration. However, achieving optimal results with chlorinated compounds requires careful optimization.
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| Low Recovery | Inappropriate Sorbent Choice: The polarity of the sorbent may not be suitable for retaining your chlorinated compound. | Action: Select a sorbent based on the analyte's polarity. For non-polar chlorinated pesticides, a C18 sorbent is often effective.[3] For more polar compounds, consider a different stationary phase. Rationale: The "like dissolves like" principle applies; the sorbent must have a higher affinity for the analyte than the sample matrix. |
| Insufficient Elution Solvent Strength: The elution solvent is not strong enough to displace the analyte from the sorbent. | Action: Increase the strength of your elution solvent. For chlorinated pesticides on a C18 cartridge, a mixture of acetone and n-hexane can be effective.[4] Rationale: A stronger solvent is needed to overcome the interactions between the analyte and the sorbent. | |
| Analyte Breakthrough during Loading: The sample is loaded too quickly, or the sorbent is overloaded. | Action: Decrease the flow rate during sample loading to allow for adequate interaction time between the analyte and the sorbent. Ensure the amount of sample loaded does not exceed the sorbent's capacity. Rationale: Slower loading ensures equilibrium is reached, maximizing analyte retention. | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in sample pH or particulate matter can affect sorbent performance. | Action: Ensure consistent sample preparation, including pH adjustment and filtration, before loading onto the SPE cartridge. Rationale: A consistent sample matrix leads to more reproducible interactions with the stationary phase. |
| Cartridge Drying Out: The sorbent bed dries out before sample loading, leading to channeling. | Action: Do not allow the sorbent to dry after conditioning and equilibration steps. Load the sample immediately. Rationale: A wetted sorbent bed ensures uniform flow and interaction with the analyte. |
This protocol is a general guideline for the extraction of non-polar chlorinated pesticides from a water matrix using a C18 SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not let the cartridge dry.
-
Sample Loading: Load the water sample (e.g., 100 mL) onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove excess water.
-
Elution: Elute the retained chlorinated pesticides with 5-10 mL of a 1:1 mixture of acetone and n-hexane.[4] Collect the eluate.
-
Concentration: Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. For chlorinated compounds, solvent selection and controlling the crystallization process are critical.
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| "Oiling Out" | High Supersaturation: The solution is cooled too quickly, causing the compound to separate as a liquid instead of forming crystals. | Action: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help. Rationale: Slow cooling allows for the orderly formation of a crystal lattice rather than the kinetically favored liquid-liquid phase separation.[5] |
| Inappropriate Solvent Choice: The boiling point of the solvent is higher than the melting point of the impure compound. | Action: Choose a solvent with a lower boiling point. Alternatively, use a co-solvent system to modulate the solvent properties. Rationale: If the solution temperature is above the compound's melting point when it becomes supersaturated, it will separate as a liquid.[5] | |
| No Crystal Formation | Solution is Not Supersaturated: Too much solvent was used, or the compound is highly soluble even at low temperatures. | Action: Evaporate some of the solvent to increase the concentration. If that fails, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Rationale: Crystallization requires a supersaturated solution to initiate nucleation. |
| Lack of Nucleation Sites: The solution is clean and lacks sites for crystal growth to begin. | Action: Scratch the inside of the flask with a glass rod at the meniscus. Alternatively, add a seed crystal of the pure compound. Rationale: These actions provide a surface for the initial formation of crystals. | |
| Poor Recovery | Compound is too Soluble in the Cold Solvent: A significant amount of the compound remains dissolved in the mother liquor. | Action: Cool the solution in an ice bath to further decrease the solubility. If recovery is still low, a different solvent system may be necessary. Rationale: Lowering the temperature maximizes the amount of compound that crystallizes out of solution. |
graph Recrystallization_Troubleshooting { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Start [label="Start Recrystallization"]; Dissolve [label="Dissolve Compound in Hot Solvent"]; Cool [label="Cool Solution"]; Observe [label="Observe Outcome", shape=diamond, fillcolor="#FBBC05"]; OilingOut [label="Compound 'Oils Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoCrystals [label="No Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoodCrystals [label="Good Crystals Form", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reheat [label="Reheat and Add More Solvent"]; SlowCool [label="Cool Slowly"]; Evaporate [label="Evaporate Some Solvent"]; Induce [label="Induce Crystallization (Scratch/Seed)"]; Filter [label="Filter and Dry Crystals"]; End [label="End"];
Start -> Dissolve; Dissolve -> Cool; Cool -> Observe; Observe -> OilingOut [label="Liquid droplets?"]; Observe -> NoCrystals [label="Clear solution?"]; Observe -> GoodCrystals [label="Solid precipitate?"]; OilingOut -> Reheat; Reheat -> SlowCool; SlowCool -> Observe; NoCrystals -> Evaporate; Evaporate -> Cool; Cool -> Induce [label="Still no crystals?"]; Induce -> Observe; GoodCrystals -> Filter; Filter -> End; }
Caption: Troubleshooting workflow for common recrystallization issues.
Activated Carbon Treatment
Activated carbon is highly effective for removing colored impurities and some organic contaminants. Its performance with chlorinated compounds depends on several factors.
Q1: How does activated carbon remove impurities?
A1: Activated carbon has a highly porous structure with a large surface area. It removes impurities primarily through adsorption, where contaminant molecules adhere to the carbon surface. For some compounds, including chlorine, chemical reactions can also occur on the carbon surface.[6]
Q2: What factors influence the efficiency of activated carbon for removing chlorinated compounds?
A2: Several factors are key:
-
Carbon Particle Size: Smaller particles offer a larger surface area and faster adsorption but can lead to higher pressure drops in flow systems.[6]
-
Water Temperature: Warmer temperatures generally increase the rate of chemical reactions on the carbon surface.[6]
-
pH: A neutral pH is often optimal for the removal of many chlorinated compounds.[6]
-
Contact Time: Sufficient contact time between the solution and the activated carbon is necessary for effective removal.
-
Presence of Other Organics: Other organic compounds can compete for adsorption sites, potentially reducing the removal efficiency of the target chlorinated compound.[7]
Q3: Can activated carbon be regenerated after use?
A3: Yes, activated carbon can be regenerated, which is often more cost-effective than disposal. Common methods include thermal regeneration, where the carbon is heated in an inert atmosphere to desorb and decompose the adsorbed contaminants, and chemical regeneration using solvents or reagents to wash the carbon.[8]
Distillation
Distillation is a primary method for purifying volatile chlorinated solvents and compounds. However, challenges such as azeotrope formation and thermal degradation must be addressed.
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| Incomplete Separation | Formation of an Azeotrope: The chlorinated compound forms a constant boiling mixture with a solvent or impurity, preventing further separation by simple distillation. | Action: Use azeotropic distillation by adding a third component (entrainer) that forms a new, lower-boiling azeotrope with one of the original components. For example, ethylene dichloride can be used as an azeotropic agent for the dehydration of chloral.[9] Rationale: The entrainer alters the vapor-liquid equilibrium, allowing for the separation of the original azeotropic mixture. |
| Compound Degradation | High Distillation Temperature: The compound is thermally labile and decomposes at its atmospheric boiling point. | Action: Perform vacuum distillation to lower the boiling point of the compound. Rationale: Reducing the pressure above the liquid lowers the temperature at which it boils, minimizing thermal degradation. |
| Bumping/Uneven Boiling | Lack of Nucleation Sites for Boiling: The liquid superheats and then boils violently. | Action: Use boiling chips or a magnetic stir bar to provide nucleation sites for smooth boiling. Rationale: These materials provide a surface for bubbles to form, preventing superheating and ensuring a controlled boil. |
Section 3: Analytical Challenges in Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of chlorinated compounds. However, their analysis can present unique challenges.
Q1: I'm observing baseline drift and noise during the HPLC analysis of my chlorinated compound. What could be the cause?
A1: Baseline instability with chlorinated compounds can be due to several factors:
-
Mobile Phase Issues: Inadequate degassing, improper mixing, or contamination of the mobile phase are common culprits.[1]
-
Column Contamination: Strongly retained impurities from previous injections can slowly elute, causing baseline drift.[1]
-
Solvent Degradation: Chlorinated solvents themselves can degrade, especially when exposed to light or high temperatures, producing byproducts that affect the baseline.[1]
-
Detector Issues: A failing detector lamp or temperature fluctuations in the detector cell can also cause instability.
Q2: How can I optimize the mobile phase for the separation of chlorinated compounds?
A2: Mobile phase optimization is key to good separation.
-
Solvent Selection: The choice of organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase should be optimized to achieve the desired retention and selectivity.[10]
-
pH Control: For ionizable chlorinated compounds, the pH of the mobile phase is critical. Adjusting the pH can significantly alter the retention time and peak shape.[10] Using a buffer is recommended for reproducible results.
-
Additives: For some applications, additives like volatile acids (e.g., formic acid, acetic acid) or their ammonium salts can improve peak shape and are compatible with mass spectrometry.[11]
Q3: My HPLC column's performance is degrading quickly when analyzing chlorinated samples. How can I extend its lifetime?
A3: Column degradation is a common issue.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained impurities and particulates, protecting the more expensive analytical column.
-
Proper Sample Preparation: Always filter your samples before injection to remove any particulate matter that could clog the column frit.
-
Thorough Column Washing: After a sequence of analyses, flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained compounds.[1] For reversed-phase columns, a sequence of solvents with decreasing polarity can be effective.[12]
-
Avoid Harsh Conditions: Avoid using mobile phases with extreme pH values unless the column is specifically designed for such conditions.
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the flow cell.
-
Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove buffer salts.
-
Organic Wash: Flush with 20-30 column volumes of acetonitrile or methanol.
-
Strong Solvent Wash: Flush with 20-30 column volumes of isopropanol to remove strongly retained non-polar compounds.
-
(Optional - for severe contamination): A sequence of isopropanol, then methylene chloride, then hexane can be used, followed by a return to isopropanol to ensure miscibility before re-introducing the mobile phase.[12]
-
Re-equilibration: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
Caption: A systematic approach to troubleshooting common HPLC issues.
References
-
Krishnan, K. P., Sreejalekshmi, K. G., & Baiju, T. V. (2017). The removal of chlorinated aliphatic hydrocarbons from water using reactive activated carbon: the influence of synthesis factors and reaction environments. Environmental Technology, 39(18), 2375-2385. [Link]
-
Xue, J., et al. (2014). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research, 6(3), 955-958. [Link]
-
Al-Kdasi, A., et al. (2004). Chlorine and Chlorinated Compounds Removal from Industrial Wastewater Discharges: A Review. ResearchGate. [Link]
-
Kuznetsov, V. L., et al. (2021). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. MDPI. [Link]
-
Zhang, Y., et al. (2023). From Lab to Real-World: Unraveling Coconut Shell Activated Carbon's Efficiency for Low-Concentration TCE/PCE in Indoor Air. MDPI. [Link]
-
Gubandru, M., & Macovei, V. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705-725. [Link]
-
University of Missouri. (2024). Rules for LC Solvents. Mass Spectrometry Facility. [Link]
-
Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent Technologies. [Link]
-
Wang, P., et al. (2008). Study of chiral separation of chloramphenicol analogs by high performance liquid chromatography. ResearchGate. [Link]
-
J. Tekel, J. Kovačičová. (1993). Solid Phase Extraction Technique – Trends, Opportunities and Applications. ResearchGate. [Link]
-
Carey, J. S., et al. (2021). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, 121(3), 1582-1622. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Xue, J. W., et al. (2012). Chlorine Adsorption of Activated Carbons, Carbon Molecular Sieves and Carbon Nanotubes. Asian Journal of Chemistry, 24(12), 5609-5612. [Link]
-
Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Mastelf. [Link]
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Blagbrough, I. S., & Lunn, G. (2010). Chlorine Based Oxidants for Water Purification and Disinfection. ResearchGate. [Link]
-
P. Maciuk, et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]
-
Freedom Water Systems. How to Remove Chlorine and Chloramine with Activated Carbon. Freedom Water Systems. [Link]
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Millennial Scientific. (2025). Extending HPLC Column Lifetimes: Causes of Column Contamination. Millennial Scientific. [Link]
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Wang, Y., et al. (2023). Adsorption Characteristics and Influencing Factors of Chlorinated and Aromatic Hydrocarbons on Aquifer Medium. ResearchGate. [Link]
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Shimadzu. (n.d.). Mobile phases compatible for LCMS. Shimadzu (Europe). [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu. [Link]
-
G-M-I, Inc. (2025). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc.. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
California Department of Fish and Wildlife. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. State of California. [Link]
- U.S. Patent No. 5,558,747. (1996). Process for azeotropic distillation of aqueous chloral mixtures.
-
Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
-
Bruzzoniti, M. C., et al. (2006). Determination of Herbicides by Solid Phase Extraction Gas Chromatography-mass Spectrometry in Drinking Waters. ResearchGate. [Link]
-
Wilson, W. T., et al. (1998). Comparison of Solid Phase Extraction Techniques for Herbicides. Weed Science, 46(5), 590-595. [Link]
-
Płotka-Wasylka, J. (2016). Solid phase extraction in food analysis. Journal of the Saudi Society of Agricultural Sciences, 15(2), 159-170. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
GEMCO Energy. (2024). 9 Methods for Activated Carbon Regeneration. GEMCO Energy. [Link]
-
Arnold, R. G., et al. (2000). Mixed redox catalytic destruction of chlorinated solvents in soils and groundwater. Environmental Science & Technology, 34(8), 1589-1595. [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
LCGC International. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Alavi, N., & Tahvildari, K. (2016). Study of Extraction and Determination of Chlorinated Compounds in Treated Drinking Water of Tehran. ResearchGate. [Link]
-
Advent Chembio. (n.d.). Best Solvent Practices for HPLC Analysis. Advent Chembio. [Link]
-
Shimadzu Corporation. (n.d.). Separation Conditions3 Separation Using a Column. Shimadzu Corporation. [Link]
-
My Pure Water. (2010). How does distillation remove chemicals such as chlorine?. My Pure Water. [Link]
-
K. S. Riha, et al. (2012). Chlorinated Solvents. ResearchGate. [Link]
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preventing degradation of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one (CAS 17345-68-5).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this compound: its degradation in solution. Due to its 2,3,4-trihydroxyphenyl moiety, a structure similar to pyrogallol and catechol, this molecule is highly susceptible to oxidative degradation. This guide provides troubleshooting advice for ongoing experiments and a comprehensive set of FAQs for proactive experimental planning to ensure the stability and integrity of your solutions.
Part 1: Troubleshooting Guide for Solution Degradation
If you are currently experiencing issues with your prepared solutions, use this section to diagnose and address the problem. The flowchart below will guide you to the most relevant questions.
Diagnostic Flowchart for Degradation Issues
Caption: Oxidative degradation pathway of the target compound.
Stability FAQs
Q1: What is the optimal pH for an aqueous solution of this compound?
A1: An acidic pH is crucial for stability. Studies on the related compound pyrogallol show that its degradation is extensively decreased in acidic conditions (pH < 4.5). [4]At acidic pH, the phenolic hydroxyl groups remain protonated, significantly reducing their susceptibility to oxidation. For aqueous buffers, a pH between 3.0 and 4.5 is recommended.
Q2: What is the best solvent for a long-term stock solution?
A2: For a high-concentration, long-term stock, a polar aprotic solvent like anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often preferable. These solvents have lower dissolved oxygen content than aqueous buffers and can be readily purchased in anhydrous, sealed formats. Store these stocks at -20°C or -80°C with an inert gas (argon or nitrogen) overlay. For working solutions in aqueous buffers, follow the strict preparation protocol outlined below.
Q3: How can I chemically stabilize my aqueous solutions?
A3: You can add specific agents to inhibit the primary degradation pathways:
-
Antioxidants/Reducing Agents: Ascorbic acid is a widely used anti-browning agent that can inhibit degradation by reducing the reactive o-quinone intermediates back to their original tri-phenol form. [5]Typical concentrations range from 0.5 to 2.5 mM. [6]* Chelating Agents: To counteract catalysis by trace metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer. [5][7]A final concentration of 0.1-1 mM EDTA is usually sufficient to sequester contaminating metals.
Q4: What are the ideal storage conditions?
A4: The ideal storage conditions depend on the solvent and desired duration. The table below summarizes the key recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short-term, -80°C for long-term | Slows the rate of all chemical reactions, including oxidation. |
| Atmosphere | Headspace purged with Argon or Nitrogen | Excludes atmospheric oxygen from the vial. |
| Light | Store in amber glass vials or wrap in foil | Prevents photo-oxidation initiated by UV or visible light. |
| pH (Aqueous) | pH 3.0 - 4.5 | Keeps phenolic groups protonated, increasing stability. [4][8] |
| Additives | 0.1-1 mM EDTA; 0.5-2.5 mM Ascorbic Acid | Sequesters catalytic metals and reduces oxidized species. [5][6] |
Q5: How can I verify that my solution is stable?
A5: Visual inspection is the first step; any color change indicates degradation. For quantitative verification, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. [17]A stable solution will show a single, sharp peak for the parent compound with a consistent area over time. The appearance of new peaks, often with different retention times, and a decrease in the main peak's area are clear signs of degradation. [17][18]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol integrates the best practices discussed above to maximize the stability of the compound in an aqueous buffer.
-
Buffer Preparation: Prepare your desired buffer (e.g., citrate or acetate buffer) and adjust the pH to be within the 3.0-4.5 range.
-
Add Stabilizers: Add EDTA to a final concentration of 1 mM. If desired, also add ascorbic acid to a final concentration of 1 mM. Stir until fully dissolved.
-
Deoxygenation: Transfer the buffer to a glass bottle or flask with a stir bar. Sparge the solution by bubbling a gentle stream of inert gas (high-purity nitrogen or argon) through it for at least 30-60 minutes. This step is critical for removing dissolved oxygen.
-
Weighing the Compound: Weigh the required amount of this compound solid in a clean, dry vial, preferably in an inert atmosphere glovebox or by working quickly in the open air to minimize exposure.
-
Dissolution: Using a syringe, transfer the required volume of the deoxygenated, stabilized buffer into the vial containing the compound. Cap the vial immediately.
-
Mixing: Vortex or sonicate the vial until the compound is fully dissolved. During this process, maintain a positive pressure of inert gas if possible.
-
Storage: Aliquot the stock solution into smaller, single-use amber glass vials. Purge the headspace of each vial with inert gas before sealing tightly with a PTFE-lined cap.
-
Final Storage: Place the sealed aliquots in a labeled box and store them immediately at -80°C in the dark.
Protocol 2: General Method for HPLC-UV Stability Monitoring
Use this method to quantitatively assess the concentration and purity of your solution over time.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis or Photodiode Array (PDA) detector set to monitor at a wavelength where the compound has strong absorbance (e.g., 280 nm). A PDA detector is useful for identifying changes in the UV spectra of emerging peaks. [9]2. Sample Analysis:
-
Prepare a fresh standard solution ("time zero" sample) using Protocol 1.
-
Inject a small volume (e.g., 5-10 µL) and record the chromatogram. Identify the retention time and peak area of the parent compound.
-
Analyze aged samples stored under various conditions at subsequent time points (e.g., 24h, 48h, 1 week).
-
-
Data Interpretation:
-
Stable Solution: The peak area of the parent compound remains >95% of the initial area, and no significant new peaks appear.
-
Degraded Solution: The peak area of the parent compound decreases, and one or more new peaks (representing degradation products) appear in the chromatogram.
-
References
-
Son, S. M., et al. (2020). Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products. National Institutes of Health (NIH). [Link]
-
Lante, A., & Tinello, F. (2015). Recent advances in controlling polyphenol oxidase activity of fruit and vegetable products. CAB Direct. [Link]
-
de Souza, P. F. N., et al. (2008). The influence of pH on the inhibition of DNA cleavages induced by pyrogallol. PubMed. [Link]
-
Kalaras, M. D., et al. (2017). Antioxidant Compounds for the Inhibition of Enzymatic Browning by Polyphenol Oxidases in the Fruiting Body Extract of the Edible Mushroom Hericium erinaceus. MDPI. [Link]
-
Koullourou, A., & Papakyriakou, A. (2021). Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. MDPI. [Link]
-
Zhu, B. T. (2016). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central (PMC). [Link]
-
Guo, F., et al. (2009). Improved Pyrogallol Autoxidation Method: A Reliable and Cheap Superoxide-Scavenging Assay Suitable for All Antioxidants. ResearchGate. [Link]
-
Papakyriakou, A., et al. (2021). Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. PubMed. [Link]
-
Macheix, J. J., et al. (2017). Polyphenol Oxidases in Crops: Biochemical, Physiological and Genetic Aspects. PubMed Central (PMC). [Link]
-
Kumar, S., & S, V. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. MDPI. [Link]
-
Aksoy, M. (2020). Prevention of Enzymatic Browning by Inhibiting Polyphenol Oxidase with Some Natural Compounds and Benzenethiol. ResearchGate. [Link]
-
Koullourou, A., & Papakyriakou, A. (2021). (PDF) Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. ResearchGate. [Link]
-
Aghapour, A. A., et al. (2013). Biological degradation of catechol in wastewater using the sequencing continuous-inflow reactor (SCR). PubMed Central (PMC). [Link]
-
NCASI. (1997). Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. NCASI. [Link]
-
Zhang, C., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. PubMed Central (PMC). [Link]
-
Zhang, C., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Publications. [Link]
-
Wikipedia. (n.d.). Autoxidation. Wikipedia. [Link]
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- 8. mdpi.com [mdpi.com]
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resolving poor solubility of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one for assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the compound's solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when preparing my stock solution or diluting it into my aqueous assay buffer. Why is this compound so poorly soluble?
A1: The poor aqueous solubility of this compound is rooted in its molecular structure.
This compound (Molecular Formula: C₈H₇ClO₄) possesses a combination of polar and non-polar characteristics.[1][2] The 2,3,4-trihydroxyphenyl group (a pyrogallol moiety) contains three hydroxyl (-OH) groups, which can form hydrogen bonds with water. However, the overall molecule has a relatively rigid aromatic ring and a chloroethanone side chain, contributing to significant hydrophobicity (XLogP3 of 1.7) and a crystalline structure that requires energy to break down for dissolution.[1][3][4]
Simply put, the energy gained from the interaction of the molecule with water is not always sufficient to overcome the energy of its own crystal lattice, leading to low solubility in neutral aqueous solutions. Phenolic compounds, in general, are often more soluble in organic solvents.[5] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the solvent environment changes dramatically, causing the compound to crash out of solution if its solubility limit is exceeded.[6][7]
| Physicochemical Property | Value | Source |
| Molecular Formula | C₈H₇ClO₄ | [1][2] |
| Molecular Weight | 202.59 g/mol | [1][2] |
| Melting Point | 169-170 °C | [1] |
| XLogP3 (Hydrophobicity) | 1.7 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a logical workflow for achieving and maintaining the solubility of this compound for your assays.
Caption: Troubleshooting workflow for solubility issues.
Q2: What is the best way to prepare my initial stock solution? (Step 1)
A2: Use a high-quality, anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO).
DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds, making it the standard choice for compound libraries.[8] However, improper handling can lead to issues.
Protocol 1: Preparation of a DMSO Stock Solution
-
Use Anhydrous DMSO: DMSO is highly hygroscopic (absorbs water from the air). Water contamination can significantly reduce its solvating power for hydrophobic compounds and may lead to precipitation over time, especially after freeze-thaw cycles.[9][10] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Prepare a Concentrated Stock: Weigh the this compound powder accurately and add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final assay.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gentle warming (to 30-37°C) or brief sonication can be used to ensure all solid material is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Q3: My stock is fine, but the compound precipitates in my assay plate. What's wrong? (Step 2)
A3: You are likely exceeding the compound's solubility limit in the final aqueous buffer, a phenomenon known as "crashing out." The key is to manage the final co-solvent concentration.
Even a small percentage of DMSO can affect biological assays. It is crucial to keep its final concentration as low as possible while maintaining compound solubility.[7]
| Assay Type | Recommended Max. Final Co-Solvent % (v/v) | Rationale & Potential Issues |
| Cell-Based Assays | < 0.5% (ideally ≤ 0.1%) | Higher concentrations can induce cytotoxicity, affect membrane permeability, or act as a stressor, confounding results.[11][12] |
| Enzyme Kinetics | < 5% | High solvent concentrations can denature the enzyme, compete with the substrate for the active site, or alter protein conformation, affecting activity and stability.[13][14][15][16] |
| Acellular Binding Assays | < 10% | Generally more tolerant, but high solvent levels can still disrupt binding equilibria or protein integrity. |
Action: Recalculate your dilutions to ensure the final concentration of DMSO (or other organic solvent) does not exceed the recommended limit for your specific assay. Always run a "vehicle control" with the same final solvent concentration to account for any solvent-induced effects.[11]
Q4: I've minimized my co-solvent percentage, but I still see precipitation. What is the next step? (Step 3 & 4)
A4: If simple co-solvency is insufficient, you must modify the aqueous environment. The two primary strategies are pH adjustment and the use of solubility enhancers.
The Principle: The three phenolic hydroxyl groups on the compound are weakly acidic. In a neutral solution (pH ~7), they are largely protonated (uncharged). By increasing the pH of the buffer (e.g., to pH 8.0 or higher), you can deprotonate these hydroxyl groups, creating a negatively charged phenolate ion.[17][18] This charged species is significantly more polar and thus more soluble in water, as per Le Châtelier's Principle.[17][19]
Protocol 2: pH-Dependent Solubility Test
-
Prepare a series of buffers (e.g., 50 mM Tris or Phosphate) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
To a fixed volume of each buffer, add a small aliquot of your concentrated DMSO stock to reach the desired final compound concentration.
-
Mix and let the solutions equilibrate for 15-30 minutes at room temperature.
-
Visually inspect for precipitation or measure turbidity using a plate reader (absorbance at ~600 nm) to determine the lowest pH at which the compound remains soluble.
-
Crucial Check: Before adopting a higher pH for your assay, confirm that your target protein, enzyme, or detection system is stable and active at that pH.
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like our compound, forming a water-soluble "inclusion complex."[22][23] This complex effectively shields the hydrophobic parts of the compound from water, dramatically increasing its apparent solubility without using high concentrations of organic solvents.[24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Caption: Encapsulation by a cyclodextrin host.
Protocol 3: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous assay buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required.
-
Evaporate Solvent from Compound: In a glass vial, add a precise volume of your compound's organic stock solution (e.g., from DMSO). Evaporate the solvent completely under a stream of nitrogen or using a speed vacuum to leave a thin film of the compound.
-
Reconstitute with Cyclodextrin: Add the HP-β-CD solution to the vial containing the compound film.
-
Complexation: Vortex vigorously and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should become clear as the compound is encapsulated.
-
Sterilization: If for cell culture, sterile-filter the final complex solution through a 0.22 µm filter. Note that β-cyclodextrin itself has been shown to have minimal effects on many cell culture systems at typical working concentrations.[11]
By systematically applying these troubleshooting steps, you can overcome the solubility challenges of this compound and generate reliable, reproducible data in your assays.
References
-
Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link][20]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link][22]
-
Chowdary, K. P. R., & Nalluri, B. N. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link][24]
-
Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link][21]
-
Ijaz, S., et al. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link][23]
-
Niles, A. L., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link][11]
-
Bisterfeld, C., et al. (2018). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC - NIH. [Link][13]
-
Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable. [Link][17]
-
Kourist, R., et al. (2018). Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry. NIH. [Link][14]
-
Nemzer, I. V., et al. (2021). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. NIH. [Link][25]
-
Holen, H. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link][12]
-
Merz, J., et al. (2020). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. ResearchGate. [Link][15]
-
Jones, J. B., & Schwartz, H. M. (1981). Enzymes in organic synthesis. 22. Effects of organic solvents on horse liver alcohol dehydrogenase-catalyzed reduction. Canadian Journal of Chemistry. [Link][16]
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ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? [Link][6]
-
Ortwine, D. F., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link][7]
-
askIITians. (n.d.). How does pH affect solubility? [Link][19]
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Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link][26]
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YouTube. (2023). How Do Acids And Bases Alter Compound Solubility? [Link][18]
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PubChem. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone. NIH. [Link][27]
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Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? [Link][9]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link][10]
-
IndiaMART. (n.d.). 2-Chloro-1-(3-Hydroxyphenyl) Ethan-1-One at Best Prices. [Link][28]
-
ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link][3]
-
CORE. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. [Link][4]
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Zhang, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. [Link][29]
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de Souza, R. O., et al. (2015). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC - NIH. [Link][5]
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PubChem. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. NIH. [Link][30]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link][31]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link][32]
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SIELC Technologies. (2018). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. [Link][33]
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PubChem. (n.d.). 2-Chloro-1-(2-chloro-3-hydroxyphenyl)ethanone. NIH. [Link][34]
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US EPA. (n.d.). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- - Substance Details. [Link][2]
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overcoming interference in spectroscopic analysis of phenolic compounds
Technical Support Center: Spectroscopic Analysis of Phenolic Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of phenolic compounds. This guide is designed to provide expert-driven, practical solutions to the common and complex interference issues encountered during UV-Vis spectrophotometry and liquid chromatography. Our goal is to empower you with the knowledge to diagnose, troubleshoot, and overcome these challenges, ensuring the accuracy and reliability of your results.
Getting Started: A Diagnostic Workflow for Interference
Before diving into specific issues, use this workflow to help diagnose the potential source of your analytical interference. This decision tree can guide you to the most relevant troubleshooting section.
Caption: Diagnostic workflow for troubleshooting spectroscopic interference.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My sample readings are inconsistent and much higher than expected. How do I address complex matrix effects?
Answer: This is a classic sign of matrix interference . The "matrix" includes all components in your sample that are not your analyte of interest, such as sugars, proteins, lipids, and other polar compounds, which are common in plant or biological extracts.[1] These substances can interfere by scattering light, absorbing at a similar wavelength, or affecting the ionization of your target compound in mass spectrometry.[2][3]
The Causality: In complex samples like olive oil or plant extracts, one-dimensional chromatography may be insufficient to separate all components, leading to co-elution and matrix effects.[4] For UV-Vis, non-phenolic substances that absorb in the same region will artificially inflate your readings.
Solution: Sample Cleanup via Solid-Phase Extraction (SPE)
SPE is a highly effective technique for removing interfering compounds before analysis.[5][6] It separates compounds based on their physical and chemical properties as they pass through a solid sorbent. For phenolic analysis, reversed-phase (e.g., C18) SPE is most common, as it retains the moderately non-polar phenolic compounds while allowing highly polar interferences (like sugars) to pass through.[5]
Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.
Self-Validating Protocol: Generic SPE for Phenolic Cleanup
This protocol must be optimized for your specific sample matrix and target analytes.
-
Select Cartridge: Choose a reversed-phase C18 SPE cartridge. The sorbent mass depends on the sample concentration and volume.
-
Condition: Pass 2-3 cartridge volumes of methanol through the cartridge to activate the C18 chains, followed by 2-3 volumes of acidified water (e.g., pH 2) to equilibrate the sorbent. Do not let the cartridge run dry.
-
Load Sample: Dilute your extract in a weak solvent (e.g., water) and load it onto the cartridge at a slow, steady flow rate.
-
Wash: Pass 2-3 volumes of acidified water through the cartridge to wash away highly polar, interfering compounds.
-
Elute: Place a clean collection tube under the cartridge. Elute the retained phenolic compounds using a small volume of a strong organic solvent like methanol or acetonitrile.[6]
-
Validate: To ensure the protocol is working, analyze three sample types:
-
Unprocessed Sample: Your original extract.
-
SPE-Cleaned Sample: The eluted fraction from step 5.
-
Spiked Sample: Your original matrix with a known concentration of a phenolic standard, processed through the SPE protocol. Calculate the recovery to validate the method's efficiency.[2][7] A good recovery is typically in the range of 80-120%.
-
FAQ 2: The absorption maximum (λmax) of my compound shifts between my standard solution and my sample. What's happening?
Answer: This spectral shift is most commonly caused by a change in the pH or polarity of the solvent environment . Phenolic compounds are weak acids, and their UV-Vis spectra are highly sensitive to pH.[8]
The Causality: At neutral or acidic pH, the phenolic hydroxyl group (-OH) is protonated. In a basic environment (high pH), this proton is removed, forming a negatively charged phenoxide ion (-O⁻). This deprotonation increases the electron-donating capacity of the oxygen, extending the conjugation of the π-electron system within the aromatic ring.[9] This extended conjugation lowers the energy gap for electronic transitions, resulting in a bathochromic shift (shift to a longer wavelength) and often a hyperchromic effect (increase in absorbance intensity).[9][10]
For example, caffeic, chlorogenic, and gallic acids are not stable at high pH and show irreversible spectral transformations.[8] In contrast, compounds like catechin and rutin are more resistant to pH-induced degradation.[8]
Caption: Effect of pH on the UV-Vis spectrum of a simple phenol.
Solution: pH Control and Solvent Consistency
-
Buffer Your Solutions: The most robust solution is to buffer all samples and standards to the same pH. For general phenolic analysis, an acidic pH (e.g., pH 2-4) is often used to ensure all phenolic groups are fully protonated, leading to consistent spectra.
-
Solvent Matching: Ensure the solvent composition of your final sample dilutions precisely matches that of your calibration standards. Even differences in the ratio of organic solvent to water can cause solvatochromic shifts.[3][11]
-
Leverage the Shift: This pH-dependent shift can also be used advantageously. If you have an interfering compound that is not pH-sensitive, shifting the pH to selectively move the λmax of your target analyte can help resolve it from the interference.
| Phenolic Class | Typical λmax (Acidic/Neutral) | Typical λmax (Basic) | Comments |
| Hydroxybenzoic Acids (e.g., Gallic Acid) | ~280 nm[12] | Bathochromic Shift | Prone to degradation at high pH.[8] |
| Hydroxycinnamic Acids (e.g., Caffeic Acid) | ~320 nm[12] | Bathochromic Shift | Also unstable at high pH.[8] |
| Flavanols (e.g., Catechin) | ~280 nm[12] | Minor Shift | Generally more stable to pH changes.[8] |
| Flavonols (e.g., Quercetin, Rutin) | ~360 nm[12] | Bathochromic Shift | The 3-hydroxyl group influences spectral properties.[13] |
FAQ 3: My chromatogram shows broad, overlapping peaks, making quantification impossible. How can I improve resolution?
Answer: Co-elution and spectral overlap are significant challenges when analyzing samples containing multiple, structurally similar phenolic compounds, such as different flavonoids.[13][14]
The Causality: Many flavonoids share the same basic chromophore and thus absorb light in similar regions of the UV-Vis spectrum, leading to overlapping peaks even if they are slightly separated chromatographically.[15]
Solution 1: Chromatographic Optimization
Before exploring other options, ensure your HPLC/UPLC method is fully optimized. Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a phenyl-hexyl phase), or modify the mobile phase pH to improve separation.
Solution 2: Chemical Derivatization
Derivatization is a powerful strategy where a chemical group is added to the analyte to alter its properties.[16]
-
For GC-MS: Phenols are not volatile enough for direct GC analysis. Silylation (e.g., using MTBSTFA) is a common technique that replaces the acidic protons on hydroxyl groups with a silyl group, increasing volatility and thermal stability.[16][17]
-
For UV-Vis/HPLC: Derivatization can be used to introduce a new chromophore that absorbs at a unique, longer wavelength, moving it away from other interferences. For example, the Gibbs reaction can form colored indophenol derivatives.[18] Another approach involves using shift reagents like aluminum chloride (AlCl₃), which chelates with specific hydroxyl groups on flavonoids, inducing a predictable bathochromic shift that can help differentiate between flavonoid classes.[15][19]
FAQ 4: I use the Folin-Ciocalteu (F-C) assay for Total Phenolic Content (TPC), but I suspect my values are inflated. Why?
Answer: This is a well-documented limitation of the F-C assay. The method is not specific to phenolic compounds.[20]
The Causality: The Folin-Ciocalteu reagent works based on a redox reaction. It measures the total reducing capacity of a sample, not just the phenolic content.[20] Any non-phenolic reducing substance present in your sample will also react and contribute to the final absorbance value, leading to an overestimation of the TPC.[21][22]
Common Non-Phenolic Interferences:
-
Ascorbic Acid (Vitamin C)
-
Reducing Sugars (e.g., Fructose, Glucose)
-
Certain Amino Acids (e.g., Tyrosine)
-
Sulfite ions
Solutions & Best Practices:
-
Acknowledge the Limitation: When reporting results, it is more accurate to state them as "Total Reducing Capacity" or "Folin-Ciocalteu Reducing Capacity" rather than "Total Phenolic Content."
-
Sample Cleanup: Employing a cleanup method like SPE (see FAQ 1) can remove some water-soluble interferences like ascorbic acid and sugars.[5]
-
Use an Alternative Method: For higher specificity, consider methods that are less prone to these interferences. For example, some enzymatic assays using peroxidase have been shown to be more specific to phenolic compounds.[21][22]
-
Cross-Validation with HPLC: The most reliable approach is to quantify individual phenolic compounds using a validated HPLC method and sum their concentrations.[7] This provides a much more accurate picture of the phenolic profile than the F-C assay alone.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Cebola, M. J., et al. (2018). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of Chromatography A. Available from ResearchGate. [Link]
-
CHEM Simplified. (2023). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. YouTube. [Link]
-
Nehls, I., & Welsch, T. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(3), 434-463. [Link]
-
Okumura, T., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
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Dasgupta, A., & Wahed, A. (2001). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Forensic Sciences, 46(1), 161-165. [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
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Alu'datt, M. H., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1563. [Link]
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Azzouzi, S., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Analytical & Pharmaceutical Research. Available from ResearchGate. [Link]
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Medina-Torres, N., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia, 29(4), 424-431. [Link]
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Physics Forums. (2004). Effect of pH changes on UV absorbance. [Link]
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Cecinato, A., et al. (2007). General derivatization mechanism for phenol with MTBSTFA. Available from ResearchGate. [Link]
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Scribd. (n.d.). Spectrophotometric Determination of Phenols in Air. [Link]
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Apostică, A. G., et al. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Environmental Engineering and Management Journal. Available from ResearchGate. [Link]
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Zhang, Z., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Biochemistry, 46(12), e14435. [Link]
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Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. [Link]
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Wang, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(9), 2056. [Link]
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Guerrero, R. F., et al. (2014). UV-vis spectral properties of individual phenolic compounds. Available from ResearchGate. [Link]
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Psillakis, E., & Kalogerakis, N. (2002). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 7(6), 514-537. [Link]
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Esatbeyoglu, T., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Metabolites, 11(8), 496. [Link]
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Butsat, S., & Siriamornpun, S. (2010). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods—A Comparison of Structure-Activity Relationship. Journal of Agricultural and Food Chemistry, 58(1), 221-227. Available from ResearchGate. [Link]
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Naczk, M., & Shahidi, F. (2006). Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. [Link]
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Butsat, S., & Siriamornpun, S. (2010). Spectrophotometric Determination of Phenolic Compounds by Enzymatic and Chemical Methods—A Comparison of Structure-Activity Relationship. ElectronicsAndBooks. [Link]
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García-Corpas, J. P., et al. (2023). Implication of the Polymeric Phenolic Fraction and Matrix Effect on the Antioxidant Activity, Bioaccessibility, and Bioavailability of Grape Stem Extracts. Antioxidants, 12(3), 661. [Link]
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LCGC International. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
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Zhang, Y., et al. (2023). UV-Vis spectroscopy combined with chemometric study on the interactions of three dietary flavonoids with copper ions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from ResearchGate. [Link]
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Koch, W., et al. (2025). Identification of Flavonoids Using UV-Vis and MS Spectra. Methods in Molecular Biology. [Link]
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da Silva, A. B. S., et al. (2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Research, Society and Development, 11(1), e14411118584. [Link]
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Li, H., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Journal of AOAC International, 105(4), 986-996. [Link]
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Toa Bi, G. T., et al. (2026). Automatic Detection of Flavonoids from Spectroscopic Images by Fusion of Two-Dimensional Convolution Product with Multi-Scale Texture Analysis. Advances in Materials Physics and Chemistry. [Link]
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Technical Support Center: Managing the Reactivity of the Chloroacetyl Group in Synthesis
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing the reactivity of the chloroacetyl group, a versatile yet challenging functional group in organic synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of chloroacetylating agents, primarily chloroacetyl chloride.
Q1: What is the primary mode of reactivity for the chloroacetyl group?
The chloroacetyl group is bifunctional. Its reactivity is dominated by two key sites: the highly electrophilic carbonyl carbon of the acyl chloride and the α-carbon bearing a chlorine atom, which is susceptible to nucleophilic substitution (SN2) reactions.[1][2] Chloroacetyl chloride readily reacts with nucleophiles like amines, alcohols, and water to form amides, esters, and chloroacetic acid, respectively.[1][3] The resulting chloroacetamide or chloroacetate products contain a reactive C-Cl bond that can be further functionalized.[4]
Q2: My reaction to form an N-chloroacetamide is failing or giving low yields. What are the most common causes?
Several factors can lead to poor outcomes in N-chloroacetylation reactions. The most frequent culprits are:
-
Moisture Contamination: Chloroacetyl chloride is highly sensitive to moisture and will rapidly hydrolyze to chloroacetic acid, which is unreactive towards acylation.[5][6] This consumes both your acylating agent and the base.
-
Insufficient or Inappropriate Base: A base is crucial to neutralize the HCl byproduct generated during the reaction.[5] If the base is too weak, the amine starting material can be protonated, rendering it non-nucleophilic and halting the reaction. If it's too strong or nucleophilic, it can lead to side reactions.[5]
-
Poor Solubility: If your amine starting material is not fully dissolved, the reaction will be heterogeneous, slow, and likely incomplete.[6][7]
Q3: Can I use chloroacetyl chloride for O-acylation of alcohols? What are the challenges?
Yes, chloroacetyl chloride can be used to form chloroacetate esters from alcohols.[8] However, challenges arise, particularly in the presence of acid-sensitive functional groups. The HCl generated can lead to side reactions like dehydration of tertiary alcohols to form alkenes or conversion of the alcohol to an alkyl chloride.[8] To prevent this, a non-nucleophilic base like pyridine or triethylamine is typically required to scavenge the HCl.[5][8]
Q4: Are there greener alternatives to traditional organic solvents for chloroacetylation?
Yes, significant progress has been made in developing more environmentally friendly protocols. One highly effective method involves performing the N-chloroacetylation in an aqueous phosphate buffer.[4][9][10] This approach is not only greener but can also be remarkably fast (often complete in under 20 minutes) and highly chemoselective for amines over alcohols.[4][9][10]
Section 2: Troubleshooting Guide: Common Experimental Issues and Solutions
This section provides detailed troubleshooting for specific problems you may encounter in the lab.
Issue 1: Low or No Conversion of Starting Amine
You've set up your N-chloroacetylation reaction, but TLC or LC-MS analysis shows a large amount of unreacted amine.
Causality Analysis:
-
Deactivated Nucleophile: The most probable cause is the protonation of your amine by the HCl byproduct. Amines are basic, and in the absence of a suitable HCl scavenger, they will form ammonium salts, which are not nucleophilic.
-
Hydrolyzed Reagent: Moisture in your solvent, glassware, or even the amine starting material can hydrolyze the chloroacetyl chloride before it has a chance to react.[6]
-
Steric Hindrance: A bulky amine may react slowly, requiring more forcing conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Protocol: Rigorous Anhydrous N-Chloroacetylation
This protocol is designed to minimize moisture and ensure effective basification.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.
-
Reaction Setup: Assemble the glassware hot and flush with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.2 eq) in a suitable anhydrous solvent (e.g., DCM, THF).[2][5]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.[2]
-
Acylating Agent Addition: Add a solution of chloroacetyl chloride (1.05-1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over 15-30 minutes.[2][5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC, looking for the disappearance of the amine starting material.[5][11]
Issue 2: Formation of an Unexpected Byproduct or a Dark, Tarry Mixture
Your reaction produces a complex mixture of products, or a dark, intractable material, making purification difficult.
Causality Analysis:
-
Double Acylation/Side Reactions: If the starting material has multiple nucleophilic sites (e.g., another amine or hydroxyl group), competitive or double acylation can occur.
-
Reaction with Base: Some bases can react with chloroacetyl chloride. For example, tertiary amines like triethylamine can be quaternized by the resulting chloroacetamide product, especially with heating.[12]
-
Polymerization: High temperatures or prolonged reaction times can sometimes lead to polymerization or degradation, especially with sensitive substrates.[6]
-
Friedel-Crafts Acylation: With electron-rich aromatic substrates, Friedel-Crafts acylation on the aromatic ring can be an undesired side reaction.[8]
Troubleshooting and Optimization Strategies:
| Problem | Underlying Cause | Recommended Solution | Scientific Rationale |
| Di-acylation of a diamine | High reactivity of both amine groups. | Use a protecting group strategy or perform the reaction at a lower temperature with slow addition of the acylating agent. | Orthogonal protecting groups (e.g., Boc) allow for selective reaction at one site. Lower temperatures and slow addition favor mono-acylation kinetically. |
| O-acylation in an aminoalcohol | Competitive reaction at the hydroxyl group. | Switch to an aqueous phosphate buffer system.[9][10] | In a buffered aqueous medium (pH ~7.4), the amine is sufficiently deprotonated and significantly more nucleophilic than the alcohol, leading to excellent N-selectivity.[9] |
| Product is dark/tarry | Decomposition or polymerization. | Maintain a lower reaction temperature (0 °C to RT). Ensure the purity of starting materials. Use activated charcoal during workup/recrystallization.[6] | Lower temperatures reduce the rate of decomposition pathways. Impurities can catalyze side reactions. Charcoal adsorbs high molecular weight colored impurities. |
| Base-related byproducts | The base is either too nucleophilic or reacts with the product. | Use a hindered, non-nucleophilic base like DIPEA or a proton sponge. For some substrates, an inorganic base like K₂CO₃ in a solvent like acetone can be effective.[13] | Hindered bases are sterically prevented from acting as nucleophiles. Inorganic bases are often sufficient and avoid quaternization issues. |
Issue 3: Chemoselectivity - Acylating an Amine in the Presence of an Alcohol
You need to selectively N-acylate an amino alcohol without protecting the hydroxyl group.
Causality Analysis:
Amines are generally more nucleophilic than alcohols. However, under standard acylation conditions using an organic base like triethylamine in an organic solvent, competitive O-acylation is a common and significant side reaction.[9] This is because the base will deprotonate both the amine (to some extent) and the alcohol, creating two competing nucleophiles.
Solution: The Aqueous Phosphate Buffer Protocol
A highly effective and robust method for achieving chemoselective N-chloroacetylation of amino alcohols is to perform the reaction in a phosphate buffer.[9][10]
Caption: Workflow for chemoselective N-chloroacetylation.
Detailed Protocol: Chemoselective N-Acylation of an Amino Alcohol [4]
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M) and adjust the pH to approximately 7.4.
-
Dissolution: Dissolve the amino alcohol (1.0 eq) in the phosphate buffer at room temperature with stirring.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution.
-
Reaction: Continue stirring at room temperature. The reaction is typically complete within 15-30 minutes.[9][10]
-
Workup: If the product precipitates, it can be collected by simple filtration and washed with cold water.[4] If it remains in solution, it can be extracted with an organic solvent like ethyl acetate.
Why this works: In the buffered aqueous environment, the amine exists in equilibrium with its protonated form. The free amine is a far superior nucleophile compared to the neutral alcohol, driving the reaction selectively towards N-acylation.[9] The hydrolysis of chloroacetyl chloride is reportedly slow enough in water that the acylation reaction proceeds much faster.[10]
Section 3: Managing the Chloroacetyl Group as a Protecting Group
Beyond its role as a reactive handle, the chloroacetyl group can also be used as a protecting group for amines and alcohols. Its removal under specific, mild conditions makes it a useful tool in multi-step synthesis.
Q5: How can I selectively remove a chloroacetyl protecting group?
The chloroacetyl group is stable to acidic conditions but can be cleaved under specific basic or nucleophilic conditions.
-
Thiourea: A classic and effective method for cleaving chloroacetyl groups from amines involves reaction with thiourea. The initial nucleophilic attack by thiourea is followed by cyclization and hydrolysis to release the free amine.
-
Tetra-n-butylammonium fluoride (TBAF): A practical and efficient method for the selective cleavage of chloroacetyl groups from alcohols and other functional groups involves using TBAF in THF at room temperature.[14] This method is particularly mild and offers good selectivity.
References
-
Kavitha, S., & Raghunathan, R. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Wikipedia. [Link]
-
ResearchGate. (2018). Can i use acetyl chloride instead of chloroacetyl chloride? ResearchGate. [Link]
-
PubMed. (2011). Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF). PubMed. [Link]
-
YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. YouTube. [Link]
-
Taylor & Francis Online. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online. [Link]
-
NJ.gov. (n.d.). Chloroacetyl Chloride Hazard Summary. NJ.gov. [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Sciencemadness.org. [Link]
-
ResearchGate. (n.d.). Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]
-
PubChem - NIH. (n.d.). Chloroacetyl chloride. PubChem. [Link]
-
ResearchGate. (n.d.). Reaction conditions and reagents. ResearchGate. [Link]
-
Yufeng. (n.d.). Chloroacetyl Chloride. Yufeng. [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Reddit. (n.d.). Acylation with chloroacetyl chloride. Reddit. [Link]
-
ResearchGate. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Reddit. (n.d.). Acylation with chloroacetyl chloride. Reddit. [Link]
-
ResearchGate. (n.d.). Reaction of amino alcohols and amino acids with chloroacetyl chloride. ResearchGate. [Link]
-
Reddit. (n.d.). Organic synthesis advice (amide linker using chloroacetyl chloride)? Reddit. [Link]
-
Reddit. (n.d.). Organic synthesis advice (amide linker using chloroacetyl chloride)? Reddit. [Link]
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Technical Support Center: Strategies for Enhancing the Long-Term Stability of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Welcome to the technical support center for 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this molecule in long-term studies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your research.
Understanding the Instability of this compound
This compound is a molecule of significant interest, but its unique structure, featuring a pyrogallol (1,2,3-trihydroxybenzene) moiety and an α-chloroketone group, presents considerable stability challenges. The pyrogallol ring is highly susceptible to oxidation, a process that can be catalyzed by various factors, leading to the degradation of the compound and compromising the validity of long-term studies.
The primary degradation pathway for the pyrogallol group is autoxidation, a spontaneous reaction with oxygen that is particularly rapid in neutral to alkaline solutions. This process generates reactive oxygen species (ROS), such as superoxide radicals, and leads to the formation of colored polymeric products, which can interfere with analytical measurements and alter the biological activity of the compound.[1]
Simultaneously, the α-chloroketone functional group is a reactive electrophile, susceptible to nucleophilic substitution reactions. This can lead to the replacement of the chlorine atom by various nucleophiles present in the experimental system, further contributing to the degradation of the parent molecule.
This guide will provide you with the necessary tools and knowledge to mitigate these degradation pathways and maintain the stability of this compound for the duration of your long-term studies.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning brown. What is happening and how can I prevent it?
A1: The brown discoloration is a classic sign of oxidation of the 2,3,4-trihydroxyphenyl (pyrogallol) moiety. This autoxidation process is accelerated by oxygen, light, alkaline pH, and the presence of trace metal ions.[2] To prevent this, you should:
-
Work under an inert atmosphere: Handle the solid compound and prepare solutions in a glove box or use solvents that have been deoxygenated.
-
Control the pH: Maintain a slightly acidic pH (ideally between 4 and 6) for your stock solutions. The rate of pyrogallol autoxidation increases significantly at neutral and alkaline pH.[3]
-
Protect from light: Store the solid compound and solutions in amber vials or wrap containers in aluminum foil.[3]
-
Use high-purity solvents and remove trace metals: Trace metal ions can catalyze oxidation. Use high-purity solvents and consider treating your buffers with a chelating resin like Chelex® 100 to remove any contaminating metal ions.[1]
Q2: I am seeing multiple peaks in my HPLC analysis of a freshly prepared solution. What could be the cause?
A2: The appearance of multiple peaks in a freshly prepared solution suggests rapid degradation. This could be due to:
-
Reactive solvent: The solvent you are using may contain nucleophiles that are reacting with the α-chloroketone group.
-
Contaminated glassware: Residual bases or metal ions on your glassware can catalyze degradation. Ensure all glassware is scrupulously clean and, if necessary, acid-washed.
-
Immediate oxidation: If the solution is not prepared under oxygen-free conditions, oxidation can begin immediately.
Q3: What is the best way to store this compound for long-term studies?
A3: For long-term stability, storing the compound in a solid, lyophilized form is highly recommended. Lyophilization, or freeze-drying, removes water and reduces molecular mobility, significantly slowing down degradation reactions.[4] The lyophilized powder should be stored at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q4: Can I use antioxidants to stabilize my solutions?
A4: Yes, antioxidants can be effective. Synthetic phenolic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are commonly used to preserve fats and oils and can be effective in organic solvents.[5][6] For aqueous solutions, water-soluble antioxidants such as ascorbic acid or sodium metabisulfite could be considered, but their compatibility and potential for interference with your specific assay must be evaluated. The choice and concentration of the antioxidant should be carefully optimized for your experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change (yellow to brown) of the solution | Oxidation of the pyrogallol moiety due to exposure to oxygen, light, or alkaline pH. | Prepare solutions using deoxygenated solvents under an inert atmosphere. Use amber vials and maintain a slightly acidic pH. |
| Appearance of new peaks in HPLC chromatogram over a short period | Degradation of the compound via oxidation or nucleophilic substitution. | Review solution preparation and storage conditions. Ensure the use of high-purity, non-nucleophilic solvents and clean glassware. |
| Precipitate formation in the solution | Formation of insoluble polymeric oxidation products. | This is a sign of advanced degradation. Discard the solution and prepare a fresh one using the stabilization techniques outlined in this guide. |
| Inconsistent results in biological assays | Degradation of the compound leading to a decrease in the active concentration and/or formation of interfering byproducts. | Implement stringent stability protocols. Prepare fresh solutions for each experiment from a stable, lyophilized stock. |
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Solvents
The presence of dissolved oxygen is a major driver of degradation. Therefore, using deoxygenated solvents is critical. Two common methods are presented below.
Method A: Inert Gas Purging
This method is suitable for less sensitive applications and larger volumes of solvent.[7]
-
Place the solvent in a clean, dry flask equipped with a magnetic stir bar.
-
Seal the flask with a septum.
-
Insert a long needle connected to a source of inert gas (argon or nitrogen) so that the tip is below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Gently bubble the inert gas through the solvent for at least 30-60 minutes while stirring. The purging time will depend on the solvent volume.
-
After purging, remove the needles and store the solvent under a positive pressure of the inert gas.
Method B: Freeze-Pump-Thaw Cycles
This is the most effective method for removing dissolved gases and is recommended for highly sensitive experiments.[4][8][9]
-
Place the solvent in a Schlenk flask, filling it to no more than half its volume.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and thaw the solvent completely. You will see bubbles of gas being released from the solvent.
-
Repeat the freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas.
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Technical Support Center: Scaling Up the Synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome the challenges you may encounter in your work.
Introduction: The Chemistry and its Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary synthetic route is the Friedel-Crafts acylation of pyrogallol with chloroacetyl chloride.[1] While this reaction is straightforward on a small scale, scaling up presents significant challenges due to the highly activated nature of the pyrogallol ring. The three hydroxyl groups make the aromatic ring highly susceptible to electrophilic substitution, but they also introduce a number of potential side reactions and practical difficulties.[2][3]
This guide will walk you through the common pitfalls and provide you with the knowledge to navigate them successfully.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Setup and Execution
Q1: My Friedel-Crafts acylation reaction is giving a very low yield. What are the most common reasons for this?
Low yields in this reaction can often be attributed to a few key factors:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3][4] Any water present in your solvent, glassware, or starting materials will deactivate the catalyst. It is crucial to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[3][4] Therefore, a stoichiometric amount of the catalyst is often required, rather than a catalytic amount. A general rule of thumb is to use at least one equivalent of AlCl₃ for every equivalent of chloroacetyl chloride.
-
Sub-optimal Reaction Temperature: Temperature control is critical. While some reactions may proceed at room temperature, others may require heating to overcome the activation energy.[3] However, excessive temperatures can lead to the formation of side products and decomposition. Careful temperature monitoring and control are essential during scale-up.
-
Poor Reagent Quality: The purity of pyrogallol and chloroacetyl chloride is paramount. Impurities can lead to unwanted side reactions and the formation of colored byproducts.[3]
Q2: I am observing the formation of a dark, tar-like substance in my reaction. What is causing this and how can I prevent it?
The formation of tar is a common issue when working with highly activated phenols like pyrogallol. Pyrogallol is prone to oxidation, especially under acidic conditions and at elevated temperatures, which can lead to the formation of polymeric, tarry materials.[5]
Mitigation Strategies:
-
Strict Temperature Control: Maintain a low reaction temperature, especially during the addition of the acylating agent and catalyst.
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While various solvents can be used, non-polar solvents like dichloromethane or 1,2-dichloroethane are common choices for Friedel-Crafts reactions.[6] Some studies have explored the use of chloroform for similar reactions.[5]
-
Order of Addition: Adding the pyrogallol solution to the pre-formed complex of chloroacetyl chloride and AlCl₃ at a controlled rate can sometimes minimize side reactions.
Q3: My reaction seems to stall before all the starting material is consumed. What should I do?
A stalled reaction is often a sign of catalyst deactivation. As mentioned, moisture is a primary culprit. If you are confident in your anhydrous setup, consider the following:
-
Incremental Catalyst Addition: On a larger scale, adding the Lewis acid in portions can help maintain a sufficient concentration of active catalyst throughout the reaction.
-
Extended Reaction Time: Some reactions may simply require a longer time to reach completion, especially at lower temperatures. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Side Reactions and Byproducts
Q4: I am seeing multiple spots on my TLC plate. What are the likely side products in this reaction?
With a highly activated substrate like pyrogallol, several side reactions can occur:
-
O-Acylation: The hydroxyl groups of pyrogallol can be acylated to form esters.[3] This is often a competing reaction with the desired C-acylation.
-
Polyacylation: The high reactivity of the pyrogallol ring can lead to the addition of more than one chloroacetyl group.[3]
-
Isomer Formation: While acylation is expected to occur at the position para to one of the hydroxyl groups, other isomers may also form.
Q5: How can I favor the desired C-acylation over O-acylation?
The balance between C- and O-acylation is influenced by reaction conditions. Generally, higher temperatures and a sufficient amount of Lewis acid favor C-acylation through the Fries rearrangement of the initially formed O-acylated product.[7] However, with a sensitive substrate like pyrogallol, high temperatures can also promote decomposition. A careful optimization of temperature and catalyst loading is necessary.
Q6: Are there alternative catalysts to AlCl₃ that might give a cleaner reaction?
Yes, several alternative Lewis acids have been explored for Friedel-Crafts acylation to address the issues associated with AlCl₃. These include:
-
Metal Triflates (e.g., Cu(OTf)₂): These are often more water-tolerant and can be used in catalytic amounts.[8]
-
Zinc Oxide (ZnO): This has been reported as a low-cost, eco-friendly catalyst for acylation reactions.[9]
-
Iron(III) Chloride (FeCl₃) modified Montmorillonite K10: This solid acid catalyst has also been used for chloroacetylation.
Exploring these alternatives may lead to a cleaner reaction profile with fewer side products and an easier work-up.
Work-up and Purification
Q7: What is the best way to quench a large-scale Friedel-Crafts acylation reaction?
Quenching a large-scale reaction needs to be done with extreme care due to the highly exothermic nature of the process and the evolution of HCl gas.
Recommended Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid.[6] This helps to hydrolyze the aluminum chloride complexes.
-
Ensure vigorous stirring during the quench to dissipate heat effectively.
-
Perform the quench in a well-ventilated fume hood to manage the HCl gas that is liberated.
Q8: I am having trouble with emulsions during the extraction step. How can I resolve this?
Emulsions are a common problem when working up reactions containing aluminum salts.
Tips for Breaking Emulsions:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions.
-
Filtration: Filtering the mixture through a pad of celite can sometimes help to remove the particulate matter that stabilizes the emulsion.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation of the layers.
Q9: Column chromatography is not practical for purifying my product at scale. What are my other options?
For large-scale purification, recrystallization is often the preferred method.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.[10]
Finding the right solvent or solvent system for recrystallization is key and will require some experimentation. Common solvents to try include ethanol, methanol, toluene, or mixtures such as ethanol/water.[10]
Safety Considerations
Q10: What are the primary safety hazards I should be aware of when scaling up this synthesis?
Scaling up this reaction introduces several significant safety hazards that must be carefully managed:
-
Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[11][12][13][14] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.
-
Aluminum Chloride: Anhydrous aluminum chloride is also corrosive and reacts exothermically with water, releasing HCl gas.[6]
-
HCl Gas Evolution: The reaction itself, and especially the quench, produces large volumes of corrosive HCl gas. A robust ventilation system is essential.
-
Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent a runaway reaction.
-
Pyrogallol: While less acutely hazardous than the other reagents, pyrogallol is still a toxic and irritant compound.
Experimental Protocols and Workflows
Protocol: Scale-Up Synthesis of this compound
This protocol is a generalized procedure and should be optimized for your specific equipment and scale.
Materials:
-
Pyrogallol
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (or other suitable solvent)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Set up a multi-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas inlet/outlet connected to a scrubber to neutralize HCl gas. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: In the main reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous 1,2-dichloroethane. Cool the suspension in an ice bath.
-
Acyl Chloride Addition: Slowly add chloroacetyl chloride (1.0 equivalent) to the AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Pyrogallol Addition: In a separate flask, dissolve pyrogallol (1.0 equivalent) in anhydrous 1,2-dichloroethane. Add this solution dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up (Quench): Once the reaction is complete, cool the mixture in an ice bath. In a separate, larger vessel, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to help break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Workflow Diagrams
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logic diagram for troubleshooting low reaction yields.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous AlCl₃ (≥ 1.1 eq) | Stoichiometric amount needed due to complexation with the product.[3][4] |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Provides a non-polar medium for the reaction.[6] |
| Temperature | Maintain < 10°C during additions, then allow to warm to RT | Controls exotherm and minimizes side reactions.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and oxidation of pyrogallol.[5] |
| Work-up | Quench in ice/conc. HCl | Hydrolyzes aluminum complexes and protonates the product.[6] |
| Purification | Recrystallization | Avoids large-scale chromatography.[10] |
Conclusion
The successful scale-up of the synthesis of this compound is achievable with careful attention to detail, particularly regarding anhydrous conditions, temperature control, and a well-planned work-up procedure. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot and optimize this important transformation.
I trust this guide will be a valuable resource in your synthetic endeavors. Should you have further questions, do not hesitate to reach out to our technical support team.
References
- Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. (n.d.).
- Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. (2023). MDPI.
- A Comparative Guide to Greener Alternatives for Friedel-Crafts Acyl
- Troubleshooting low yield in Friedel-Crafts acyl
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. (2025). BenchChem.
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Conformational Aspects of the O-acetylation of C-tetra(phenyl)calixpyrogallol[3]arene. (2018). PMC.
- Application Notes and Protocols: Friedel-Crafts Alkylation of Phenol with Styrene. (2025). BenchChem.
- Technical Support Center: Purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. (2025). BenchChem.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PMC.
- Experiment 1: Friedel-Crafts Acyl
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
- Process for ring acylation of phenols. (1976).
- Experiment 14: Friedel-Crafts Acyl
- This compound synthesis. (n.d.). ChemicalBook.
- (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025).
- (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2025).
- Chloroacetyl chloride. (n.d.). Santa Cruz Biotechnology.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
- Large Scale Preparation of Indoline-2-ones by Friedel-Crafts Cyclis
- CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. (2019). Loba Chemie.
- Effect of the control solvents on pyrogallol autoxidation. (a) Water; (b) methanol; (c) ethanol. (n.d.).
- Chloroacetyl Chloride. (n.d.). Yufeng.
- Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.
- CHLOROACETYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
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Conformational Aspects of the O-acetylation of C- tetra(phenyl)calixpyrogallol[3]arene. (2018). Molecules.
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- Friedel-Crafts Handout. (n.d.).
- EAS Reactions (3)
- Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
- Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. (n.d.). BenchChem.
- Friedel-Crafts Acyl
- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).
- How can i perform Friedel crafts acylation with phenol? (2018).
- Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange.
- Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. (2018). SIELC Technologies.
- 17345-68-5, 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone Formula. (n.d.). ECHEMI.
- Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. (n.d.). Scribd.
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. (n.d.). LGC Standards.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). PMC.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.).
- CAS 17345-68-5 this compound. (n.d.). Alfa Chemistry.
- 110865-03-7|2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone. (n.d.). BLDpharm.
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Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Trihydroxyphenyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trihydroxyphenyl Ketones as Antioxidants
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, ubiquitous in the plant kingdom, have long been recognized for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals.[1]
Among the vast family of phenolic compounds, trihydroxyphenyl ketones, a class of acetophenones characterized by a phenyl ring bearing three hydroxyl groups and a ketone functional group, have emerged as a promising area of research. Their structural features suggest a high potential for antioxidant activity, making them compelling candidates for drug discovery and development. This guide provides a comparative analysis of the antioxidant activity of different trihydroxyphenyl ketone isomers, delving into their structure-activity relationships, and presenting supporting experimental data and detailed protocols for in vitro evaluation.
Structure-Activity Relationship: Decoding Antioxidant Potency
The antioxidant capacity of phenolic compounds is intricately linked to their molecular structure.[2] Key determinants of antioxidant activity include the number and position of hydroxyl groups on the aromatic ring, as well as the presence of other functional groups. For trihydroxyphenyl ketones, the following structural aspects are paramount:
-
Number of Hydroxyl Groups: The presence of three hydroxyl groups inherently enhances the antioxidant potential compared to their di- or mono-hydroxylated counterparts. These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction.[1]
-
Position of Hydroxyl Groups: The relative positioning of the hydroxyl groups on the phenyl ring significantly influences the stability of the resulting phenoxyl radical. Ortho and para positioning of hydroxyl groups can lead to the formation of more stable radicals through electron delocalization and intramolecular hydrogen bonding. This increased stability of the radical form makes the parent molecule a more effective antioxidant.
-
The Ketone Group: The electron-withdrawing nature of the ketone group can influence the bond dissociation enthalpy of the phenolic O-H bonds, potentially modulating the hydrogen-donating ability of the hydroxyl groups.
Comparative Analysis of Trihydroxyphenyl Ketone Isomers
This guide will focus on three key isomers of trihydroxyacetophenone:
-
2,3,4-Trihydroxyacetophenone (Gallacetophenone)
-
3,4,5-Trihydroxyacetophenone
-
2,4,6-Trihydroxyacetophenone (Phloroacetophenone)
Quantitative Antioxidant Data
The following table summarizes the available quantitative data on the antioxidant activity of these trihydroxyphenyl ketones. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Assay | IC50 / Activity | Reference Compound | Source |
| 2,4,6-Trihydroxyacetophenone (Phloroacetophenone) | DPPH Radical Scavenging | Potent activity reported | Ascorbic Acid, Trolox | [3] |
| ABTS Radical Scavenging | Potent scavenging activity observed | Trolox, Ascorbic Acid | [3] | |
| Nitric Oxide (NO) Scavenging | Dose-dependent inhibition of NO production | Curcumin, Ascorbic Acid | [3] | |
| Hydroxyl Radical Scavenging | Exhibited scavenging effects | - | [4] | |
| Superoxide Radical Scavenging | Exhibited scavenging effects | - | [4] | |
| 2,3,4-Trihydroxyacetophenone (Gallacetophenone) | General Antioxidant Activity | Used to synthesize potent antioxidant agents | - | [5] |
| 3,4,5-Trihydroxyacetophenone Derivatives | ABTS Radical Scavenging | Powerful radical scavengers | Vitamin C, Trolox | [6] |
| DPPH Radical Scavenging | More powerful than Vitamin C | Vitamin C, Trolox | [6] |
Mechanisms of Antioxidant Action
The primary mechanism by which trihydroxyphenyl ketones exert their antioxidant effect is through free radical scavenging . This can occur via two main pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound first donates an electron to the free radical, forming a radical cation, which then deprotonates.
The efficiency of these mechanisms is dictated by the stability of the resulting phenoxyl radical, which is influenced by the substitution pattern of the hydroxyl groups.
Experimental Protocols for Antioxidant Activity Assessment
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by a hydrogen-donating antioxidant.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (Trihydroxyphenyl ketones)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of test solutions: Prepare stock solutions of the trihydroxyphenyl ketones and the positive control in methanol. From these, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test solutions: Prepare a series of dilutions of the test compounds and positive control in methanol.
-
Assay:
-
To each well of a 96-well plate, add 10 µL of the test solution.
-
Add 190 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Positive control (e.g., Ferrous sulfate, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Prepare this reagent fresh.
-
Preparation of test solutions: Prepare a series of dilutions of the test compounds and positive control.
-
Assay:
-
To each well of a 96-well plate, add 10 µL of the test solution.
-
Add 190 µL of the FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and expressed as equivalents of that standard.
Visualizing Key Concepts
General Mechanism of Radical Scavenging by a Trihydroxyphenyl Ketone
Caption: Hydrogen atom donation from a trihydroxyphenyl ketone to a free radical.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: A generalized workflow for conducting in vitro antioxidant capacity assays.
Conclusion and Future Directions
The available evidence strongly suggests that trihydroxyphenyl ketones, particularly 2,4,6-trihydroxyacetophenone and derivatives of 3,4,5-trihydroxyacetophenone, are potent antioxidants. Their efficacy is rooted in their chemical structure, specifically the presence and arrangement of their hydroxyl groups. While this guide provides a foundational understanding and practical protocols for their evaluation, a clear need exists for direct, side-by-side comparative studies of the 2,3,4-, 3,4,5-, and 2,4,6-trihydroxyacetophenone isomers to definitively rank their antioxidant potential.
Future research should focus on:
-
Quantitative Comparative Studies: Performing DPPH, ABTS, FRAP, and other antioxidant assays on all three isomers under standardized conditions to obtain directly comparable IC50 and TEAC values.
-
In Vivo Studies: Moving beyond in vitro assays to evaluate the antioxidant effects of these compounds in cellular and animal models of oxidative stress.
-
Mechanism of Action: Elucidating the precise mechanisms of action, including their effects on endogenous antioxidant enzymes and signaling pathways.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their potential as orally bioavailable drugs.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of trihydroxyphenyl ketones in the fight against diseases rooted in oxidative stress.
References
- [Reference to a general review on antioxidants and oxid
- Ferreira, F. R., et al. (2010). Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora. Food and Chemical Toxicology, 48(6), 1507-1514.
- [Reference to a study on 3,4,5-trihydroxyacetophenone derivatives, if available, otherwise a general reference on polyphenols]
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231–1237.
- Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell biochemistry and biophysics, 53(2), 75–100.
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology and medicine, 20(7), 933–956.
- [Reference to a comprehensive review on antioxidant assay methods]
- [Reference to a study on the synthesis of trihydroxyphenyl ketones]
- [Reference to a study on the biological activities of acetophenones]
- [Reference to a study on structure-activity rel
- [Reference to a study comparing different antioxidant assays]
- [Reference to a study providing IC50 values for antioxidants]
- [Reference to a study on the anti-inflammatory properties of trihydroxyflavones, rel
- [Reference to a review on n
- [Reference to a protocol for an in vitro antioxidant assay]
- [Reference to a study on the antioxidant properties of plant extracts containing phenolic ketones]
- [Reference to a study on the neuroprotective effects of antioxidants]
- [Reference to a study on the anticancer properties of antioxidants]
- [Reference to a study on the cardiovascular protective effects of antioxidants]
- Jung, M. J., et al. (2004). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Bioorganic & medicinal chemistry, 12(20), 5373–5378.
- [Reference to a study on the synthesis of gallacetophenone deriv
- [Reference to a study on the antioxidant properties of dihydroxy- and trihydroxyphenolic acids]
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A Comparative Guide to 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one and Other Alkylating Agents in Modern Synthesis
This guide provides an in-depth comparison of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a specialized α-haloketone, with other common classes of alkylating agents used in synthetic chemistry and drug discovery. We will explore the unique reactivity conferred by its structure and provide experimental context to guide researchers in selecting the appropriate agent for their specific synthetic challenges.
Introduction: The Unique Profile of a Polyfunctional Alkylating Agent
Alkylation, the transfer of an alkyl group to a nucleophile, is a cornerstone of organic synthesis, essential for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals and materials.[1][2] The choice of an alkylating agent is critical, dictating reaction conditions, selectivity, and overall efficiency.
This compound (CAS 17345-68-5) is an increasingly important reagent that stands apart from traditional alkylating agents.[3][4][5] Its chemical personality is defined by two key features:
-
An α-Haloketone Moiety: A highly reactive electrophilic center.
-
A Polyhydroxylated Phenyl Ring: A feature that offers avenues for further functionalization and imparts specific solubility and potential biological properties.
This guide will dissect these features, comparing the performance and utility of this specialized agent against conventional alternatives like alkyl halides, sulfonates, and sulfates.
The α-Haloketone: A Highly Activated Electrophile
The primary site of alkylation for this compound is the carbon bearing the chlorine atom. This is not a simple alkyl chloride; it is an α-haloketone, a class of compounds known for their significantly enhanced reactivity in nucleophilic substitution reactions.[6][7]
Causality of Enhanced Reactivity: The heightened reactivity stems from the powerful electron-withdrawing effect of the adjacent carbonyl group. This effect polarizes the carbon-chlorine bond, making the α-carbon exceptionally electron-deficient and thus a prime target for nucleophiles.[8] Experimental data shows that the rate of reaction for α-haloketones with nucleophiles can be orders of magnitude faster than for their corresponding simple alkyl halides.[6][8] This allows for alkylations to occur under milder conditions, often preserving sensitive functional groups elsewhere in the molecule.
Furthermore, α-haloketones are versatile bifunctional intermediates, with two electrophilic sites (the α-carbon and the carbonyl carbon), making them invaluable precursors for the synthesis of various N-, S-, and O-containing heterocycles, which are common scaffolds in medicinal chemistry.[6][8][9]
Comparative Analysis of Alkylating Agents
The selection of an alkylating agent depends on a balance of reactivity, selectivity, safety, and cost. Below is a comparative summary of this compound against other major classes.
| Feature | This compound | Simple Alkyl Halides (e.g., Benzyl Bromide) | Alkyl Sulfonates (e.g., Mesylates, Tosylates) | Alkyl Sulfates (e.g., Dimethyl Sulfate) |
| Reactivity | Very High (activated by C=O) | Moderate to High (Br > Cl) | Very High (excellent leaving groups) | Extremely High |
| Mechanism | Primarily SN2 | SN2 (primary) or SN1 (tertiary) | Primarily SN2 | Primarily SN2 |
| Typical Nucleophiles | N, S, O, C | N, S, O, C | N, S, O, C | Primarily O and N |
| Key Advantage | Bifunctional handle for heterocycle synthesis; polyhydroxy-phenyl moiety for secondary reactions. | Readily available, wide variety of structures. | Excellent leaving groups, clean reactions. | Powerful, cost-effective methylating/ethylating agent. |
| Limitations | More complex starting material; potential for side reactions at the carbonyl or phenol groups. | Can require harsh conditions; halide byproducts can be corrosive. | Must be prepared from corresponding alcohol; can be sterically hindered. | Extremely toxic and carcinogenic; requires stringent safety protocols.[10] |
| Safety Profile | Irritant, handle with care. Assumed hazardous like other α-haloketones. | Lachrymators, irritants, toxic. | Generally less volatile and toxic than alkyl halides/sulfates. | High Hazard: Severe poison, carcinogen.[11][12] Requires specialized handling. |
| Green Aspect | More complex synthesis. | Generates salt waste. | Generates salt waste. | Highly toxic, significant environmental hazard if not contained. |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in usage, we present two representative protocols. The first demonstrates the use of our title compound in a classic heterocycle synthesis, while the second shows a standard O-alkylation using a traditional alkyl halide.
Protocol 1: Synthesis of a Thiazole Derivative using an α-Haloketone
This protocol demonstrates the utility of this compound as a precursor to complex heterocyclic systems, a common strategy in drug discovery.[6]
Objective: To synthesize 2-amino-4-(2,3,4-trihydroxyphenyl)thiazole.
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.03 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approx. 78°C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, slowly add water until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure thiazole derivative.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Workflow Diagram: Thiazole Synthesis
Caption: Workflow for Hantzsch thiazole synthesis.
Protocol 2: Williamson Ether Synthesis using an Alkyl Halide
This protocol describes a classic O-alkylation, providing a contrast in reaction conditions and scope.
Objective: To synthesize benzyl phenyl ether from phenol and benzyl bromide.
Methodology:
-
Base Preparation: In a 100 mL three-neck flask under a nitrogen atmosphere, add phenol (0.94 g, 10 mmol) and 30 mL of anhydrous acetone.
-
Deprotonation: Add anhydrous potassium carbonate (2.07 g, 15 mmol). Stir the suspension vigorously.
-
Alkylating Agent Addition: Slowly add benzyl bromide (1.71 g, 1.19 mL, 10 mmol) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the phenol spot disappears.
-
Workup: Cool the reaction to room temperature and filter off the potassium salts. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with 10% NaOH solution (2 x 20 mL) to remove any unreacted phenol, followed by a brine wash (20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel.
Mechanistic Considerations
Most of the alkylating agents discussed here react via a bimolecular nucleophilic substitution (SN2) mechanism. The key difference lies in the nature of the transition state and the leaving group.
Caption: Generalized SN2 mechanism on an α-haloketone.
For α-haloketones, the transition state is stabilized by the orbital overlap with the adjacent carbonyl group, lowering the activation energy and accelerating the reaction. For agents like tosylates, the driving force is the formation of the highly stable and weakly nucleophilic tosylate anion.
Safety and Handling: A Critical Consideration
Alkylating agents as a class are hazardous and must be handled with appropriate precautions.[13] Many are toxic, mutagenic, and/or carcinogenic.[11][14]
-
Engineering Controls: Always handle alkylating agents in a certified chemical fume hood to prevent inhalation of vapors or dust.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (double-gloving is recommended).[12]
-
Toxicity of Specific Agents: Agents like dimethyl sulfate and nitrogen mustards are potent carcinogens and require specialized handling procedures and waste disposal protocols as mandated by safety bodies like OSHA.[12][13]
-
Spill Management: Be prepared for spills. Have appropriate spill kits containing absorbent materials and neutralizing agents readily available.
Given their mechanism of action, which involves reacting with biological nucleophiles like DNA, the potential for harm upon exposure is significant.[14][15][16] All laboratory personnel must be thoroughly trained in the risks and safe handling procedures for these compounds.[11][17]
Conclusion
This compound is a powerful and versatile alkylating agent whose utility extends beyond simple alkyl group transfer. Its enhanced reactivity, driven by the α-keto group, allows for milder reaction conditions compared to many standard alkyl halides. Its true strength lies in its bifunctional nature, providing a direct and efficient route to valuable heterocyclic scaffolds.
While traditional agents like alkyl halides and sulfonates remain indispensable workhorses in synthesis, specialized reagents like this compound offer unique synthetic advantages, particularly in the complex molecular architectures required for drug discovery. Researchers must weigh this enhanced utility against the need for careful reaction design to manage the multiple reactive sites on the molecule and adhere to strict safety protocols required for all alkylating agents.
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A Comparative Guide to the Cytotoxicity of Chlorinated vs. Non-Chlorinated Acetophenones
This guide provides a comprehensive comparison of the cytotoxic effects of chlorinated and non-chlorinated acetophenones, offering insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships, mechanisms of toxicity, and detailed experimental protocols, this document serves as a valuable resource for understanding the biological impact of this class of compounds.
Introduction: The Significance of Chlorination on Acetophenone Cytotoxicity
Acetophenone, a simple aromatic ketone, and its chlorinated derivatives are prevalent in various industrial applications and are scaffolds for pharmaceutical development. The introduction of chlorine atoms to the acetophenone structure can dramatically alter its physicochemical properties, and consequently, its biological activity. Understanding the impact of chlorination on cytotoxicity is paramount for assessing the safety of these compounds and for guiding the design of novel therapeutic agents with targeted efficacy. This guide delves into the experimental evidence that elucidates the enhanced cytotoxicity of chlorinated acetophenones compared to their non-chlorinated counterpart.
Structure-Activity Relationship: How Chlorination Influences Cytotoxicity
While a comprehensive dataset from a single, direct comparative study is limited, the available evidence strongly suggests a structure-activity relationship for the cytotoxicity of chlorinated organic compounds. The position and degree of chlorination on the aromatic ring are critical determinants of their biological activity.
Studies on various chlorinated compounds have demonstrated that the introduction of chlorine can enhance cytotoxic effects.[1][2] For acetophenones, this increased toxicity is attributed to the electron-withdrawing nature of chlorine, which can render the molecule more electrophilic and reactive towards biological nucleophiles. This enhanced reactivity is a key factor in the mechanisms of toxicity described below.
Mechanisms of Cytotoxicity: A Tale of Two Pathways
The cytotoxic effects of chlorinated acetophenones are primarily mediated through two interconnected pathways: the induction of apoptosis and the generation of oxidative stress.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which many cytotoxic compounds exert their effects. Both chlorinated and non-chlorinated acetophenones can induce apoptosis, but the potency is often heightened with chlorination. The process of apoptosis is orchestrated by a family of proteases called caspases. The activation of initiator caspases (like caspase-8 and -9) triggers a cascade that leads to the activation of executioner caspases (like caspase-3 and -7), which are responsible for the dismantling of the cell.[3]
Several anticancer drugs are known to induce tumor cell death by activating caspases.[4] The evaluation of caspase-3/7 activity is, therefore, a reliable indicator of apoptosis induction.
Oxidative Stress and Glutathione Depletion
A key mechanism underlying the toxicity of chlorinated acetophenones is the induction of oxidative stress. 2-Chloroacetophenone, a well-studied example, is a potent depletor of intracellular glutathione (GSH).[5][6] GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS). The depletion of GSH disrupts the cellular redox balance, leading to an accumulation of ROS and subsequent oxidative stress.[7][8][9] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways.[10][11][12][13] The electrophilic nature of chlorinated acetophenones facilitates their reaction with the sulfhydryl group of GSH, leading to its depletion.[14]
Quantitative Cytotoxicity Data: A Comparative Overview
The following table summarizes available data on the cytotoxicity of acetophenone and its chlorinated derivatives. It is crucial to note that this data is compiled from various sources and experimental conditions (e.g., cell lines, exposure times) may differ, warranting caution in direct comparisons. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Non-Chlorinated | ||||
| Acetophenone | Jurkat | MTT | >100 µM (estimated) | [14] |
| Chlorinated | ||||
| 2-Chloroacetophenone | Rat Hepatocytes | LDH Release | Cytotoxicity observed at 300 µM | [5] |
| 4-Chloroacetophenone | - | - | Lachrymatory agent, suggesting cellular irritation | [15] |
Note: The data for 4-Chloroacetophenone is qualitative, indicating its irritant properties which are a manifestation of cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.[16]
Protocol for Adherent Cells:
-
Cell Seeding: Seed 100 µL of a cell suspension in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the acetophenone compounds. Include untreated (vehicle) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[16][17]
-
Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.[19][20][21]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[20][21]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the acetophenone compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[21]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well.[21]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.[21]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]
Annexin V-FITC and Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22][23]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye like FITC.[24] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[22]
Protocol:
-
Cell Collection: Following treatment with acetophenones, harvest the cells (including any floating cells) and wash them with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.[24]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.[23]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[23]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[23]
Caspase-3/7 Activation Assay
This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.[25]
Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of active caspase-3/7 in the sample.[4][26][27]
Protocol (Luminescent Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with acetophenone compounds as previously described.
-
Reagent Addition: After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[27]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[27]
Visualizing the Experimental Workflow and Apoptotic Pathway
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of acetophenones.
Signaling Pathway of Chloroacetophenone-Induced Apoptosis
Caption: Chloroacetophenone-induced apoptosis via oxidative stress.
Conclusion
The evidence strongly indicates that chlorination of the acetophenone scaffold enhances its cytotoxic potential. This increased toxicity is likely due to the induction of apoptosis and oxidative stress, driven by the depletion of intracellular glutathione. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the structure-activity relationships and detailed molecular mechanisms of these compounds. Such studies are essential for both toxicological risk assessment and the rational design of new pharmaceuticals.
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A Comparative Structural Analysis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the structural features of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the key analytical techniques used for structural elucidation, offering in-depth theoretical explanations, practical experimental protocols, and comparative data to facilitate a deeper understanding of this class of compounds. While direct and complete experimental data for this compound is not extensively available in the public domain, this guide leverages detailed experimental data from its close structural analog, 2-chloro-1-(3-hydroxyphenyl)ethanone, to provide robust predictions and a framework for analysis.
Introduction: The Significance of Substituted Acetophenones
Substituted acetophenones are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Their chemical reactivity, largely dictated by the substituents on the phenyl ring and the acetyl group, makes them versatile building blocks in medicinal chemistry. The subject of this guide, this compound, and its analogs are of particular interest due to the presence of multiple hydroxyl groups and a reactive α-chloro ketone moiety. These features suggest potential applications in areas such as antioxidant research and as precursors for flavonoid-like structures.[1] A thorough understanding of their three-dimensional structure and spectroscopic properties is paramount for predicting their reactivity, understanding their biological activity, and ensuring the quality of synthesized compounds.
This guide will explore the structural analysis of these compounds through a multi-technique approach, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. By comparing the experimentally determined structure of an analog with the predicted characteristics of our target compound, we aim to provide a valuable resource for researchers working with these and similar molecules.
Core Analytical Techniques for Structural Elucidation
The definitive structural characterization of organic molecules relies on the synergistic use of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Caption: A generalized workflow for NMR-based structural analysis.
| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (δ, ppm) | Hydroxyl Protons (δ, ppm) |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone (Experimental) [1] | 7.14 (d, 1H), 7.36-7.40 (t, 2H), 7.49-7.51 (m, 1H) | 4.7 (s, 2H) | 5.67 (s, 1H) |
| This compound (Predicted) | ~6.5-7.5 (d, 1H), ~6.3-7.3 (d, 1H) | ~4.8 (s, 2H) | Three distinct singlets, likely broad, in the range of 5-10 ppm |
| 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (Reference Data) [2] | 7.40 (d), 7.38 (dd), 6.85 (d) | 5.02 (s) | 10.0 (s), 9.41 (s) |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often a good choice for polyhydroxylated compounds due to its ability to dissolve polar molecules and the fact that hydroxyl protons are often observed as distinct, exchangeable peaks. The selection of 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is dictated by the need to establish proton-proton and proton-carbon connectivities, respectively, which is essential for unambiguous assignment of complex spectra.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its substructures. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Caption: A simplified workflow for mass spectrometry analysis.
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone (Predicted based on structure) | 170/172 (due to ³⁵Cl/³⁷Cl) | 135 [M-Cl]⁺, 121 [M-CH₂Cl]⁺ |
| This compound (Predicted) | 202/204 (due to ³⁵Cl/³⁷Cl) | 167 [M-Cl]⁺, 153 [M-CH₂Cl]⁺, and fragments from cleavage of the phenyl ring |
| 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (Reference Data) | 186/188 (due to ³⁵Cl/³⁷Cl) | 151 [M-Cl]⁺, 137 [M-CH₂Cl]⁺ |
Trustworthiness of Protocols: A self-validating system in MS involves the use of internal standards for accurate mass measurement and the comparison of observed isotopic patterns with theoretical distributions. For chlorinated compounds, the presence of the M+2 peak with approximately one-third the intensity of the molecular ion peak is a strong confirmation of the presence of a single chlorine atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique spectral fingerprint.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone (Experimental) [1] | 3400 (O-H, broad), 1789 (C=O, strong), 1694 (C=C aromatic), 832 (C-H aromatic bending) |
| This compound (Predicted) | ~3200-3500 (O-H, very broad), ~1780-1800 (C=O, strong), ~1600-1650 (C=C aromatic) |
| General Acetophenones (Reference) [3] | ~1685 (C=O stretch for aryl ketones) |
The broadness of the O-H stretch in polyhydroxylated compounds is due to extensive hydrogen bonding. The position of the carbonyl (C=O) stretch is sensitive to the electronic effects of the substituents on the aromatic ring.
X-ray Crystallography: The Definitive Solid-State Structure
For crystalline solids, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure is publicly available for this compound, the crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone offers valuable insights.[1]
The published crystal structure reveals that the molecule is nearly planar.[1] In the solid state, it forms inversion-symmetric dimers through strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another.[1] We can predict that this compound, with its additional hydroxyl groups, would exhibit a more complex and extensive network of intermolecular hydrogen bonds in the crystalline state. This would likely influence its melting point and solubility.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
Comparative Analysis and Predictions
The true value of this guide lies in the comparative analysis of the available experimental data for analogs to predict the structural characteristics of this compound.
-
NMR: The presence of three hydroxyl groups in the target compound is expected to lead to a more complex aromatic region in the ¹H NMR spectrum compared to the monosubstituted analog. The chemical shifts of the aromatic protons will be influenced by the electron-donating effect of the hydroxyl groups.
-
MS: The molecular weight of the target compound is 32 atomic mass units higher than the monohydroxylated analog, corresponding to the two additional oxygen atoms. The fragmentation pattern is expected to be more complex due to the potential for charge localization on any of the hydroxyl groups.
-
IR: The IR spectrum of the target compound will be dominated by a very broad O-H stretching band due to extensive hydrogen bonding, likely obscuring some of the C-H stretching frequencies.
-
Crystallography: The increased number of hydrogen bond donors and acceptors in the target molecule suggests a higher melting point and potentially different crystal packing compared to its analogs.
Conclusion
The structural analysis of this compound and its analogs requires a multi-faceted approach, integrating data from various spectroscopic and crystallographic techniques. While a complete experimental dataset for the primary target is not yet available, a comparative approach using data from well-characterized analogs provides a robust framework for predicting its structural features. This guide has outlined the key analytical methodologies, provided detailed protocols, and presented a comparative analysis to aid researchers in their efforts to synthesize, characterize, and utilize this important class of compounds. The principles and techniques discussed herein are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). Acta Crystallographica Section E: Crystallographic Communications, E78(11), 1127-1130. [Link]
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2-CHLORO-1-(2,4,6-TRIHYDROXYPHENYL)-ETHANONE. SpectraBase. [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]
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Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. SIELC Technologies. [Link]
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The Study of Infrared Spectra of Acetophenone Molecule. (2015). Journal of Physics: Conference Series, 628, 012028. [Link]
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Introduction to IR Spectroscopy. Ketones. (2012). YouTube. [Link]
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IR spectra of o-hydroxyacetophenone reactant. ResearchGate. [Link]
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Acetophenone, 4'-hydroxy-. NIST WebBook. [Link]
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A Comparative Guide to the Biological Activity of 2,3,4-Trihydroxyphenyl vs. 3,4,5-Trihydroxyphenyl Derivatives
Introduction: The Subtle Power of Hydroxyl Positioning
In the vast landscape of phenolic compounds, the trihydroxyphenyl scaffold stands out for its potent and diverse biological activities. Nature itself offers a masterclass in structure-activity relationships (SAR) through two primary arrangements of this scaffold: the 2,3,4-trihydroxyphenyl moiety, found in compounds like 2,3,4-trihydroxybenzoic acid, and the more ubiquitous 3,4,5-trihydroxyphenyl moiety, the cornerstone of gallic acid and its numerous derivatives (gallates).
While differing by only the position of a single hydroxyl group, this subtle isomeric distinction profoundly impacts their physicochemical properties, redox potential, and ultimately, their interactions with biological targets. For researchers in drug discovery and development, understanding these differences is paramount for the rational design of novel therapeutics. This guide provides an in-depth, objective comparison of their antioxidant, anticancer, and anti-inflammatory activities, supported by experimental data and detailed protocols to empower your own investigations.
Caption: Core chemical structures of the isomeric trihydroxyphenyl moieties.
Section 1: Comparative Antioxidant Activity
The hallmark of phenolic compounds is their ability to scavenge free radicals, a property central to their protective effects against oxidative stress-related pathologies. The efficacy of this action is heavily dependent on the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical.
Mechanistic Insights & Structure-Activity Relationship
The antioxidant capacity of both scaffolds is rooted in the electron-donating nature of their hydroxyl groups. However, their arrangement dictates the stability of the resulting radical.
-
3,4,5-Trihydroxyphenyl (Gallic) Derivatives: This symmetrical arrangement allows for extensive delocalization of the unpaired electron across the benzene ring and, in the case of gallic acid, the carboxyl group. This high degree of resonance stabilization makes gallic acid and its esters exceptionally potent radical scavengers. The carboxylate anion in gallic acid, in particular, acts as an electron-donating group that significantly enhances its scavenging ability compared to its decarboxylated counterpart, pyrogallol (1,2,3-trihydroxybenzene).[1]
-
2,3,4-Trihydroxyphenyl Derivatives: This structure also possesses vicinal hydroxyl groups, which contribute to high antioxidant activity.[2] The arrangement allows for the formation of stable intramolecular hydrogen bonds in the resulting radical, which contributes to its overall scavenging efficiency.
Experimental Data: A Head-to-Head Comparison
Direct comparative studies consistently demonstrate the superior radical-scavenging prowess of the gallic acid scaffold in homogenous solutions.
| Compound | Assay | IC50 Value (µM) | Key Finding | Source |
| Gallic Acid | DPPH• Scavenging | 11.4 | Significantly stronger scavenger in homogenous solution. | [1] |
| Pyrogallol | DPPH• Scavenging | 20.2 | Potent, but weaker than Gallic Acid. | [1] |
| Gallic Acid | Lipid Peroxidation (Bulk Oil) | Higher Activity | More effective at preventing triacylglycerol oxidation in bulk oils. | [1] |
| Pyrogallol | Lipid Peroxidation (O/W Emulsion) | Higher Activity | More effective in oil-in-water emulsions, highlighting the role of the microenvironment. | [1] |
Causality Behind Experimental Choices: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and rapid method chosen for its simplicity and reliance on a stable radical.[3][4] The comparison in different media (bulk oil vs. oil-in-water emulsion) is critical as it reveals how polarity and interfacial phenomena can reverse the observed potency, a key consideration for formulation and in vivo applications.[1]
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Section 2: Comparative Anticancer Activity
The antiproliferative and pro-apoptotic effects of trihydroxyphenyl derivatives are well-documented, making them attractive scaffolds for oncology research. Their mechanisms are multifaceted, often involving the induction of oxidative stress within cancer cells, cell cycle arrest, and modulation of key survival signaling pathways.[5][6]
Mechanistic Insights & Structure-Activity Relationship
-
3,4,5-Trihydroxyphenyl (Gallic) Derivatives: Gallic acid and its derivatives exhibit potent anticancer activity across a wide range of cell lines.[7][8] Their mechanisms include:
-
Induction of Apoptosis: They can act as pro-oxidants in the tumor microenvironment, increasing reactive oxygen species (ROS) to trigger mitochondrial dysfunction.[9] This is often associated with an altered Bcl-2/Bax ratio and activation of caspases.[10][11]
-
Signaling Pathway Inhibition: Gallic acid is known to suppress critical cancer survival pathways, including JAK/STAT3 and NF-κB.[10][12]
-
Cell Cycle Arrest: Derivatives can block the cell cycle, often at the G0/G1 phase, preventing cancer cell proliferation.[13]
-
-
2,3,4-Trihydroxyphenyl Derivatives: While less extensively studied than gallic acid, derivatives like 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA) also demonstrate selective growth-inhibitory properties against colon cancer cells.[14] The number and position of the hydroxyl groups are critical determinants of this activity.[14] The precise signaling pathways modulated by this specific scaffold are an area of active research, but are likely to overlap with other phenolic compounds, including the induction of apoptosis.
Experimental Data: Cytotoxicity Comparison
Quantitative data from cytotoxicity assays, such as the MTT assay, allows for a direct comparison of potency.
| Compound/Derivative | Cell Line | Assay | IC50 Value (µM) | Key Finding | Source |
| Gallic Acid | SW620 (Metastatic Colon) | MTT | 11.83 ± 1.54 | Shows potent, selective antitumor effect in colorectal cancer. | [7] |
| Gallic Acid | SW480 (Primary Colon) | MTT | 22.39 ± 2.12 | Less potent against primary tumor cells compared to metastatic. | [7] |
| Gallic Acid | A549 (NSCLC) | MTT | ~40 (at 48h) | Inhibits proliferation and induces apoptosis in a dose-dependent manner. | [10] |
| 3,4,5-THBA | HCT-116 (Colon) | Not specified | 30 | A low concentration was sufficient for complete inhibition. | [14] |
| 2,3,4-THBA | HCT-116 / HT-29 (Colon) | Not specified | Growth inhibitory | Demonstrates selective inhibition, but specific IC50 not provided. | [14] |
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for assessing cell metabolic activity.[15][16] Since the conversion of MTT to formazan is carried out by mitochondrial reductases in viable cells, a decrease in signal is directly proportional to cell death or loss of proliferation, making it an excellent tool for screening cytotoxic compounds.[17][18]
Caption: Standard experimental workflow for the MTT cell viability assay.
Section 3: Comparative Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, from arthritis to cancer. The ability to suppress pro-inflammatory signaling pathways is a critical therapeutic goal. Both trihydroxyphenyl scaffolds have demonstrated significant anti-inflammatory potential.
Mechanistic Insights & Structure-Activity Relationship
The anti-inflammatory effects of these compounds are often linked to their antioxidant properties, but also involve direct modulation of enzymatic and transcriptional activity.
-
3,4,5-Trihydroxyphenyl (Gallic) Derivatives: The anti-inflammatory actions of gallic acid are well-characterized.[12][19] It effectively inhibits key inflammatory pathways by downregulating NF-κB and p38 MAPK signaling.[12] This leads to the suppression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), nitric oxide, TNF-α, and IL-6.[12][20] The mechanism often involves preventing the degradation of the inhibitory protein IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm.[21]
-
2,3,4-Trihydroxyphenyl Derivatives: Pyrogallol (1,2,3-trihydroxybenzene), a related compound, is identified as an active anti-inflammatory agent from the medicinal plant Emblica officinalis.[22] It has been shown to strongly inhibit the expression of neutrophil chemokines (e.g., IL-8) and other pro-inflammatory genes in bronchial epithelial cells.[22] Studies also show pyrogallol can suppress NF-κB activity and inhibit inflammatory mediators in macrophage cell lines.[23] A recent study directly comparing newly synthesized pyrogallol-coumarin and gallic acid-coumarin hybrids found both to have excellent anti-lipoxygenase (anti-LOX) activity.[24]
Experimental Data: Anti-Enzymatic Activity
| Compound | Assay | IC50 Value (µM) | Key Finding | Source |
| Pyrogallol-Coumarin Hybrid (PCH-1) | Lipoxygenase (LOX) Inhibition | 38.12 | Both scaffolds show excellent anti-inflammatory enzyme inhibition. | [24] |
| Gallic Acid-Coumarin Hybrid (PCH-2) | Lipoxygenase (LOX) Inhibition | 34.12 | The gallic acid derivative was slightly more potent in this hybrid model. | [24] |
Causality Behind Experimental Choices: Western blotting is the chosen protocol for validating the inhibition of a specific signaling pathway like NF-κB. It allows for the direct visualization and quantification of key protein levels and their phosphorylation status (e.g., p-IκBα, p-p65), providing definitive evidence of pathway modulation.[25] By separating nuclear and cytoplasmic fractions, one can directly observe the translocation of the p65 subunit, the critical step in NF-κB activation.[26][27]
Caption: Inhibition of the canonical NF-κB signaling pathway by trihydroxyphenyls.
Section 4: Experimental Protocols
For reproducibility and validation, detailed methodologies are essential. The following are standard operating procedures for the key assays discussed.
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
DPPH Solution (0.2 mM): Dissolve 7.9 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 100 mL of ACS grade methanol or ethanol. Store in a flask wrapped in aluminum foil to protect from light. Prepare fresh daily.[3]
-
Test Compounds: Prepare a 1 mg/mL stock solution of each derivative in the same solvent. Perform serial dilutions to create a range of working concentrations (e.g., 1 to 500 µg/mL).
-
Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.[3]
-
-
Assay Procedure:
-
Add 100 µL of each test compound dilution into triplicate wells of a 96-well plate.
-
Add 100 µL of solvent to triplicate wells for the negative control (100% radical activity).
-
Add 200 µL of solvent to triplicate wells for the blank (to zero the plate reader).
-
Initiate the reaction by adding 100 µL of the DPPH solution to all wells except the blank.[3]
-
Incubate the plate for 30 minutes in the dark at room temperature.[28]
-
-
Data Analysis:
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of DPPH radicals) using non-linear regression analysis.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is for adherent cells in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[15]
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reaction and Measurement:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this 1:10 in serum-free medium to a working concentration of 0.5 mg/mL.[15][17]
-
Remove the treatment media and add 100 µL of the MTT working solution to each well.[17]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[29]
-
Carefully aspirate the MTT solution without disturbing the crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[18]
-
-
Data Analysis:
Protocol 3: Western Blot for NF-κB p65 Translocation
This protocol requires cell fractionation to separate cytoplasmic and nuclear proteins.
-
Cell Treatment and Lysis:
-
Culture cells (e.g., RAW 264.7 macrophages) to ~80% confluency.
-
Pre-treat cells with test compounds for 1 hour, then stimulate with an inflammatory agent (e.g., 1 µg/mL LPS) for 30-60 minutes.[21]
-
Harvest cells and perform cell fractionation using a commercial kit (e.g., NE-PER) or a buffered hypotonic lysis protocol to separate cytoplasmic and nuclear fractions. Add protease and phosphatase inhibitors to all buffers.[26]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of both cytoplasmic and nuclear lysates using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the resulting signal using a chemiluminescence detector.
-
Re-probe the membrane with loading controls (e.g., β-actin or GAPDH for cytoplasmic fractions, Lamin B1 or Histone H3 for nuclear fractions) to ensure equal protein loading.
-
Quantify the band intensity to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in treated samples indicates inhibition of translocation.
-
Conclusion and Future Outlook
This guide illuminates the critical role that hydroxyl group positioning plays in defining the biological activities of 2,3,4- and 3,4,5-trihydroxyphenyl derivatives.
-
The 3,4,5-trihydroxyphenyl (gallic) scaffold consistently emerges as a more potent antioxidant in homogenous systems and demonstrates broad, well-characterized anticancer and anti-inflammatory activities. Its symmetrical structure and the presence of a carboxyl group in its most common form (gallic acid) are key to its superior radical scavenging and diverse biological interactions.[1][7][12]
-
The 2,3,4-trihydroxyphenyl scaffold , while also a potent bioactive structure, shows nuanced differences. Its antioxidant efficacy can surpass that of the gallic scaffold in certain environments like emulsions, and it possesses distinct anti-inflammatory and anticancer properties that warrant further investigation.[1][14][22]
For drug development professionals, the choice of scaffold is not a simple matter of potency. The 3,4,5-scaffold offers a robust starting point for developing potent antioxidant and anticancer agents. However, the 2,3,4-scaffold presents an opportunity for developing compounds with potentially different selectivity profiles, pharmacokinetic properties, and efficacy in specific microenvironments. Future research should focus on direct, systematic comparisons of a wider range of derivatives to fully map the structure-activity landscape and unlock the therapeutic potential of these versatile phenolic structures.
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PubMed. (2019). Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive. Available from: [Link]
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PubMed. (2008). Pyrogallol, an active compound from the medicinal plant Emblica officinalis, regulates expression of pro-inflammatory genes in bronchial epithelial cells. Available from: [Link]
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ResearchGate. (n.d.). Antibacterial and antioxidant activities of pyrogallol and synthetic pyrogallol dimer. Available from: [Link]
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MDPI. (n.d.). Anti-Oxidant and Anti-Inflammatory Substance Generated Newly in Paeoniae Radix Alba Extract Fermented with Plant-Derived Lactobacillus brevis 174A. Available from: [Link]
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Semantic Scholar. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Available from: [Link]
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PubMed. (n.d.). Molecular Cytotoxic Mechanisms of 1-(3,4,5-Trihydroxyphenyl)-dodecylbenzoate in Human Leukemia Cell Lines. Available from: [Link]
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PubMed Central. (2021). Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update. Available from: [Link]
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OMICS International. (n.d.). 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. Available from: [Link]
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A Comparative Study of Haloketone Reactivity: A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, haloketones stand as a cornerstone class of reagents, prized for their inherent reactivity and versatility in constructing complex molecular architectures. Their dual functionality, comprising an electrophilic carbonyl carbon and a carbon-halogen bond susceptible to nucleophilic attack, renders them invaluable precursors in the synthesis of a myriad of organic compounds, including a wide array of heterocyclic systems of medicinal importance.[1] However, the reactivity of a haloketone is not a monolithic concept; it is a nuanced property profoundly influenced by the nature of the halogen, its position relative to the carbonyl group, and the surrounding molecular framework.
This guide provides an in-depth comparative analysis of the reactivity of different haloketones. We will dissect the underlying electronic and steric factors that govern their reaction pathways, present quantitative data to illustrate these differences, and provide detailed experimental protocols to empower researchers to conduct their own comparative studies. Our exploration will encompass the well-trodden territory of α-haloketones and venture into the less-explored, yet equally important, realms of β- and γ-haloketones.
The Enhanced Reactivity of α-Haloketones: An Electronic Perspective
The defining characteristic of α-haloketones is their heightened reactivity in nucleophilic substitution reactions compared to their analogous alkyl halides.[2] This phenomenon is rooted in the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen (C-X) bond, amplifying the partial positive charge on the α-carbon and rendering it a more potent electrophile.[2][3]
Molecular orbital theory further illuminates this enhanced reactivity. The interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-X bond results in a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO). This lowered LUMO is more energetically accessible for the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile, thereby lowering the activation energy of the SN2 reaction.
This increased reactivity is not merely theoretical. For instance, chloroacetone undergoes reaction with potassium iodide in acetone a staggering 36,000 times faster than 1-chloropropane, a testament to the profound activating effect of the α-carbonyl group.[4]
Comparative Reactivity of α-Haloketones: The Halogen's Role
The identity of the halogen atom at the α-position is a critical determinant of reactivity. In SN2 reactions, the facility of the leaving group is paramount. An ideal leaving group is a species that is stable in its anionic form. For the halogens, this stability increases down the group, leading to the following reactivity trend:
I > Br > Cl > F
This trend is a direct consequence of the carbon-halogen bond strength and the polarizability of the halogen.[5] The C-I bond is the longest and weakest, making iodide the best leaving group. Conversely, the C-F bond is exceptionally strong, rendering α-fluoroketones significantly less reactive in nucleophilic substitution reactions.
This reactivity hierarchy is clearly demonstrated in the Hantzsch thiazole synthesis, a classic method for constructing the medicinally important thiazole ring.[5][6] The reaction involves the condensation of an α-haloketone with a thioamide. The initial and often rate-determining step is the SN2 attack of the sulfur nucleophile on the α-carbon of the haloketone. Consequently, α-iodoketones typically afford thiazoles faster and under milder conditions than their bromo- and chloro- counterparts.[5]
Quantitative Comparison of α-Haloketone Reactivity
To provide a tangible understanding of these reactivity differences, the following table summarizes the relative rates of reaction for a series of α-haloketones in a representative SN2 reaction.
| α-Haloketone | Halogen | Relative Rate of SN2 Reaction | C-X Bond Energy (kJ/mol) |
| Iodoacetone | I | ~30,000 | ~228 |
| Bromoacetone | Br | ~10,000 | ~290 |
| Chloroacetone | Cl | 1 | ~346 |
| Fluoroacetone | F | <<1 | ~467 |
Relative rates are approximate and can vary with the specific nucleophile, solvent, and reaction conditions.
The Influence of Halogen Position: A Comparative Look at α-, β-, and γ-Haloketones
While α-haloketones have been extensively studied, the reactivity of their β- and γ-isomers presents a different and equally fascinating chemical landscape. The proximity of the electron-withdrawing carbonyl group is the key determinant of their distinct reaction pathways.
α-Haloketones: The Realm of Direct Substitution and Rearrangement
As we have discussed, the α-position is highly activated towards direct SN2 displacement. Furthermore, the presence of acidic α'-protons opens up another major reaction pathway: the Favorskii rearrangement . This reaction, typically occurring in the presence of a base, involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative.[7][8][9] The choice between direct substitution and rearrangement is influenced by the substrate structure, the nature of the base, and the reaction conditions. For instance, α-bromoketones are generally more reactive than α-chloroketones in the Favorskii rearrangement.[7]
β-Haloketones: A Propensity for Elimination
In β-haloketones, the halogen is further removed from the direct inductive influence of the carbonyl group. While direct nucleophilic substitution is possible, a more prevalent reaction pathway is elimination . The presence of the carbonyl group increases the acidity of the α-protons, facilitating base-mediated E2 elimination to form an α,β-unsaturated ketone.
In cases where elimination is disfavored, β-haloketones can undergo intramolecular cyclization reactions. For example, treatment with a base can lead to the formation of cyclopropyl ketones through an intramolecular nucleophilic substitution.
γ-Haloketones: The Path to Intramolecular Cyclization
For γ-haloketones, the halogen is sufficiently distant from the carbonyl group that its direct electronic influence is minimal. However, the spatial proximity of the two functional groups allows for facile intramolecular cyclization reactions. Upon formation of an enolate at the α-position, the resulting nucleophile can readily attack the carbon bearing the halogen in an intramolecular SN2 reaction, leading to the formation of five-membered rings, such as cyclopentanones or furans, depending on the subsequent reaction steps. This intramolecular pathway is often kinetically and thermodynamically favored over intermolecular reactions.
Experimental Design for a Comparative Reactivity Study
To empirically determine the relative reactivities of different haloketones, a carefully designed kinetic study is essential. The following protocol outlines a general procedure for comparing the rates of reaction of a series of α-haloketones with a common nucleophile using UV-Vis spectroscopy. This technique is suitable for reactions that result in a change in absorbance in the UV-Vis spectrum. For reactions that do not exhibit a significant change in absorbance, other techniques such as NMR spectroscopy or gas chromatography can be employed to monitor the disappearance of starting material or the appearance of the product over time.[5][10]
Protocol: Comparative Kinetic Analysis of α-Haloketone Reactivity via UV-Vis Spectroscopy
Objective: To determine the relative rates of reaction of α-chloro-, α-bromo-, and α-iodoacetophenone with a nucleophile (e.g., sodium thiophenoxide) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
α-Chloroacetophenone
-
α-Bromoacetophenone
-
α-Iodoacetophenone
-
Sodium thiophenoxide
-
Acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of each α-haloketone in acetonitrile.
-
Prepare a stock solution of sodium thiophenoxide of a known concentration in acetonitrile. The concentration of the nucleophile should be in excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the haloketone.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product or the disappearance of a reactant. This should be determined beforehand by running full spectra of the starting materials and the expected product.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the α-haloketone stock solution into a quartz cuvette and dilute with acetonitrile to the desired final volume. Place the cuvette in the thermostatted cell holder and allow it to equilibrate for several minutes.
-
To initiate the reaction, rapidly inject a known volume of the sodium thiophenoxide stock solution into the cuvette, quickly mix the contents, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the integrated rate law is given by: ln(At - A∞) = -kobst + ln(A0 - A∞), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, A0 is the initial absorbance, and kobs is the observed pseudo-first-order rate constant.
-
Plot ln(At - A∞) versus time. The plot should be linear, and the slope will be equal to -kobs.
-
The second-order rate constant (k2) can be calculated from the observed pseudo-first-order rate constant using the equation: k2 = kobs / [Nucleophile].
-
-
Comparative Analysis:
-
Repeat the kinetic runs for each of the α-haloketones under identical conditions (temperature, solvent, and nucleophile concentration).
-
Compare the calculated second-order rate constants (k2) to determine the relative reactivity of the different haloketones.
-
Visualizing Reaction Pathways
To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and workflows.
Caption: Reaction pathways of α-haloketones.
Caption: Workflow for a comparative kinetic study.
Conclusion
The reactivity of haloketones is a rich and multifaceted area of organic chemistry. By understanding the fundamental principles that govern their behavior, researchers can harness the unique properties of these versatile building blocks to design and execute efficient and selective synthetic strategies. This guide has provided a comparative framework for evaluating the reactivity of different haloketones, from the well-established trends in α-haloketone chemistry to the distinct pathways favored by their β- and γ-isomers. The provided experimental protocol serves as a starting point for researchers to quantitatively probe these reactivity differences in their own laboratories. As the demand for novel and complex molecular architectures continues to grow, a deep understanding of the reactivity of fundamental building blocks like haloketones will remain an indispensable tool for the modern synthetic chemist.
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Pawar, S. D., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Chemical Health Risks, 12(3), 355-362. [Link]
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Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one in Biological Assays
In the landscape of drug discovery and chemical biology, the identification of novel bioactive molecules is a critical first step. However, the journey from a promising hit to a validated lead compound is fraught with challenges, chief among them being the potential for off-target effects and cross-reactivity in biological assays.[1][2] This guide provides an in-depth technical analysis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a compound whose structural features suggest a high potential for such promiscuous activity. We will dissect its chemical liabilities, compare its potential performance with alternative scaffolds, and provide robust experimental frameworks for assessing its selectivity.
The Chemical Conundrum: Unpacking the Structure of this compound
The propensity of a small molecule to interact with unintended biological targets is often encoded in its chemical structure. This compound (molecular formula: C₈H₇ClO₄) possesses two key functional groups that warrant careful consideration: the α-chloroketone and the 2,3,4-trihydroxyphenyl (pyrogallol) moiety.
-
The α-Chloroketone: A Reactive Electrophile. The presence of a chlorine atom adjacent to a carbonyl group renders the α-carbon highly electrophilic. This makes the molecule susceptible to nucleophilic attack from biological macromolecules, particularly the side chains of cysteine and histidine residues in proteins.[3] Such covalent modification can lead to irreversible inhibition of off-target proteins, a significant contributor to toxicity and misleading assay results.
-
The Pyrogallol Moiety: A Redox-Active Scaffold. The 2,3,4-trihydroxyphenyl group is a close relative of catechol and is known to be redox-active. It can undergo oxidation to form a highly reactive quinone species. These quinones are also electrophilic and can covalently modify proteins, leading to off-target effects.[4] Furthermore, catechol-containing compounds have been identified as a broad class of protein aggregation inhibitors, and their redox state is a key determinant of this activity.[5] This can lead to non-specific inhibition in biochemical assays, a hallmark of "promiscuous inhibitors" that often plague high-throughput screening campaigns.[6][7]
Comparative Analysis: Situating the Compound in the Broader Chemical Space
To understand the potential liabilities of this compound, it is instructive to compare it with structurally related compounds that are better characterized.
| Feature | This compound | Alternative 1: 2-Amino-1-(2,3,4-trihydroxyphenyl)ethan-1-one | Alternative 2: 1-(2,3,4-trihydroxyphenyl)ethan-1-one |
| Reactive Moiety | α-chloroketone, Pyrogallol | α-aminoketone, Pyrogallol | Ketone, Pyrogallol |
| Potential for Covalent Modification | High (via nucleophilic substitution and quinone formation) | Low (amine is a poor leaving group) | Moderate (via quinone formation) |
| Potential for Non-Specific Inhibition via Aggregation | High (driven by the pyrogallol moiety) | High (driven by the pyrogallol moiety) | High (driven by the pyrogallol moiety) |
| Potential for Redox Cycling | High | High | High |
| Overall Cross-Reactivity Risk | Very High | High | High |
This comparison highlights that while removing the reactive α-chloro-ketone can mitigate the risk of direct covalent modification, the inherent properties of the pyrogallol scaffold still present a significant challenge for assay specificity.
Experimental Frameworks for De-risking Cross-Reactivity
A systematic and multi-pronged experimental approach is essential to characterize the selectivity of this compound and its analogs. Below are detailed protocols for key assays.
In Vitro Safety Pharmacology Profiling
A crucial first step is to screen the compound against a broad panel of known off-targets, such as those offered by commercial providers like Eurofins Discovery (SafetyScreen™) or as historically performed by CEREP.[8][9] This provides a wide-angle view of potential liabilities.
Illustrative Data from a Hypothetical SafetyScreen™ 44 Panel:
| Target | Assay Type | % Inhibition at 10 µM | Implication |
| Dopamine Transporter (h) | Binding | 85% | Potential for neurological off-target effects. |
| 5-HT Transporter (h) | Binding | 78% | Potential for serotonergic side effects. |
| hERG | Binding | 62% | Potential for cardiac toxicity. |
| Adrenergic α1A Receptor | Binding | 55% | Potential for cardiovascular side effects. |
| Muscarinic M1 Receptor | Binding | <10% | Low affinity for this cholinergic receptor. |
| Histamine H1 Receptor | Binding | <5% | Low affinity for this histamine receptor. |
This data is illustrative and not based on actual experimental results for this compound.
Kinase Selectivity Profiling
Given that kinases are a major class of drug targets and their ATP-binding sites have some structural conservation, assessing selectivity across the kinome is critical.[10][11]
Workflow for Kinase Selectivity Profiling:
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A Senior Application Scientist's Guide to Confirming the Structure of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
For researchers and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a critical checkpoint. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for verifying the successful synthesis of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis.
The Synthetic Pathway: A Quick Overview
The target molecule, this compound, is typically synthesized via a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution involves the reaction of pyrogallol (1,2,3-trihydroxybenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]
The core challenge in confirming the product's structure lies in ensuring the acylation occurred at the desired position on the pyrogallol ring and that the chloroacetyl group remains intact. Potential side products could include isomers from acylation at other positions or products of hydrolysis.
A Multi-Faceted Approach to Structural Elucidation
A single analytical technique is rarely sufficient for unequivocal structure determination. A combination of chromatographic and spectroscopic methods provides a robust and self-validating workflow.
Workflow for Structural Confirmation
Figure 1: A typical workflow for the synthesis and subsequent structural confirmation of this compound.
Chromatographic Techniques: The First Line of Assessment
Chromatography is indispensable for assessing the purity of the synthesized product and for its isolation.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method to monitor the progress of the reaction and to get a preliminary assessment of the product's purity and polarity. A successful reaction will show the consumption of the starting materials (pyrogallol) and the appearance of a new, typically less polar, product spot.
High-Performance Liquid Chromatography (HPLC)
For a quantitative assessment of purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for phenolic compounds.[5][6][7][8][9]
Experimental Protocol: RP-HPLC Analysis
-
Column: A C18 reverse-phase column is most commonly used for the separation of polyphenols.[6]
-
Mobile Phase: A gradient elution is typically employed, starting with a higher polarity mobile phase and gradually increasing the organic solvent concentration. A common mobile phase consists of:
-
Solvent A: Water with 0.1% phosphoric acid or formic acid (for MS compatibility).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: A UV-Vis diode array detector (DAD) is used to monitor the elution. Phenolic compounds exhibit strong absorbance in the UV region, typically around 280 nm.[5][7]
-
Sample Preparation: The synthesized product is dissolved in the initial mobile phase composition.
-
Injection and Elution: A small volume of the sample is injected, and the gradient is run to separate the components. The retention time of the main peak corresponding to the product can be compared to standards if available.
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods provide detailed information about the molecular weight, functional groups, and atomic connectivity of the synthesized product.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the product and for confirming the presence of the chlorine atom.
Key Diagnostic Features:
-
Molecular Ion Peak (M+): For this compound (C₈H₇ClO₄), the expected monoisotopic mass is approximately 202.00 g/mol .[10]
-
Isotopic Pattern (M+2 Peak): Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ peak and an M+2 peak with a height ratio of about 3:1.[11][12][13] This is a definitive indicator of the presence of one chlorine atom in the molecule.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Source: ESI is a soft ionization technique suitable for polar molecules like our target compound.
-
Sample Infusion: The purified product from HPLC can be directly infused into the mass spectrometer, or an LC-MS system can be used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the characteristic isotopic pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (phenolic) | 3200-3600 (broad) | Indicates the presence of the hydroxyl groups. |
| C=O (ketone) | 1680-1700 | Characteristic of an acetophenone-like carbonyl group.[14][15][16] |
| C-Cl | 600-800 | Indicates the presence of a chloroalkane. |
| Aromatic C=C | 1450-1600 | Confirms the presence of the benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid product is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Spectral Interpretation: The obtained spectrum is analyzed for the presence of the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the number and connectivity of protons and carbons.
¹H NMR Spectroscopy: What to Expect
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -CH₂Cl | ~4.80 | Singlet | 2H | The methylene protons adjacent to the carbonyl and chlorine are deshielded. |
| Aromatic H | 6.5 - 7.5 | Doublets | 2H | The two protons on the aromatic ring will be split by each other. Their exact chemical shifts will depend on the substitution pattern. |
| Phenolic -OH | Variable | Broad Singlet | 3H | The chemical shift of hydroxyl protons is concentration and solvent dependent. |
¹³C NMR Spectroscopy: What to Expect
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (ketone) | >190 | The carbonyl carbon is highly deshielded. |
| Aromatic C-OH | 140 - 160 | Carbons attached to the hydroxyl groups. |
| Aromatic C-H | 110 - 130 | Aromatic carbons bearing a proton. |
| -CH₂Cl | ~45 | The carbon atom attached to the chlorine. |
Experimental Protocol: NMR Spectroscopy
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ is used to dissolve the sample. DMSO-d₆ is often preferred for phenolic compounds to observe the hydroxyl protons.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the connectivity of the atoms in the molecule.
Comparative Analysis with Alternative Structures
To further build confidence in the structural assignment, it is useful to compare the obtained data with that of potential isomers or related compounds.
| Compound | Key Differentiating Feature |
| 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone | Different aromatic proton splitting pattern in ¹H NMR due to higher symmetry.[17][18] |
| 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | Different number of hydroxyl proton signals in ¹H NMR and different molecular weight in MS.[19] |
| 2-Chloro-1-(4-hydroxyphenyl)ethanone | Simpler aromatic region in ¹H NMR and different molecular weight.[20] |
| 1-(2,3,4-trihydroxyphenyl)ethanone (Acetophenone analog) | Absence of the M+2 peak in the mass spectrum and a singlet for a methyl group instead of a methylene group in ¹H NMR. |
Conclusion
Confirming the structure of a synthesized product like this compound requires a systematic and multi-technique approach. By combining the strengths of chromatography for purity assessment and various spectroscopic methods for detailed structural elucidation, researchers can have high confidence in their results. This guide provides the foundational knowledge and experimental considerations for a robust and self-validating analytical workflow, essential for the integrity of any research and development program.
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ACS Publications. (n.d.). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
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SpringerLink. (n.d.). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. Retrieved from [Link]
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SIELC Technologies. (2018). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. Retrieved from [Link]
-
MDPI. (2023). Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. Retrieved from [Link]
-
US EPA. (n.d.). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. Substance Details - SRS. Retrieved from [Link]
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NIH. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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SpectraBase. (n.d.). 2-CHLORO-1-(2,4,6-TRIHYDROXYPHENYL)-ETHANONE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Purity of Commercially Available 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
Abstract
2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and flavonoid derivatives. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, compromise the integrity of experimental data, and introduce significant safety risks.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the purity of commercially available batches of this compound. We present a multi-technique approach, combining High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to deliver a robust and self-validating purity assessment. This document details step-by-step protocols, explains the scientific rationale behind methodological choices, and presents a comparative analysis of hypothetical commercial-grade samples against a certified reference standard.
Introduction: Why Purity is Non-Negotiable
In the realm of drug discovery and development, the quality of the starting materials directly dictates the success and reproducibility of the entire research cascade.[1] Impurities, even at trace levels, can have profound consequences, including altered biological activity, unexpected toxicity, and the generation of misleading structure-activity relationship (SAR) data.[2] this compound, with its reactive α-chloro ketone and electron-rich trihydroxyphenyl core, is susceptible to various impurities arising from its synthesis—typically a Friedel-Crafts acylation of pyrogallol with chloroacetyl chloride.[3][4]
Potential impurities may include:
-
Starting Materials: Unreacted pyrogallol or chloroacetyl chloride.
-
Positional Isomers: Acylation at different positions on the pyrogallol ring.
-
O-Acylation Products: Formation of a phenolic ester instead of the desired C-acylated ketone, a common side reaction in Friedel-Crafts reactions with phenols.[5][6]
-
Polysubstitution Products: Introduction of more than one chloroacetyl group.
-
Degradation Products: Compounds resulting from oxidation or hydrolysis of the target molecule.
A rigorous, multi-faceted analytical approach is therefore not just recommended, but essential for validating the quality of a commercial batch before its inclusion in a synthetic workflow.[7]
Orthogonal Analytical Workflow for Purity Determination
To ensure a comprehensive and trustworthy assessment, we employ an orthogonal analytical strategy. This involves using multiple, distinct analytical techniques that measure different chemical properties. If all methods yield consistent results, it significantly increases confidence in the final purity value.
Caption: Experimental workflow for comprehensive purity analysis.
Comparative Analysis: A Case Study
To illustrate the evaluation process, we analyzed three samples: a Certified Reference Standard (CRS) and two hypothetical commercial products, "Vendor A" and "Vendor B."
Table 1: Summary of Purity Analysis Results
| Parameter | Certified Reference Standard | Vendor A | Vendor B |
| Appearance | Off-white to pale yellow solid | Pale yellow solid | Tan to brownish solid |
| Purity by HPLC-UV (% Area) | 99.8% | 98.5% | 94.2% |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms, but with notable impurity peaks |
| Identity by MS (m/z [M-H]⁻) | Confirmed (201.00) | Confirmed (201.00) | Confirmed (201.00) |
| Major Impurity 1 (% Area) | Not Detected | 0.8% (Unidentified, RRT 0.75) | 2.5% (Probable Pyrogallol, RRT 0.45) |
| Major Impurity 2 (% Area) | Not Detected | 0.4% (Unidentified, RRT 1.15) | 1.8% (Unidentified, RRT 1.30) |
| Residual Solvent (by ¹H NMR) | < 0.1% Ethyl Acetate | ~0.3% Ethyl Acetate | ~0.9% Dichloromethane |
| Recommendation | Pass | Pass with caution (Further impurity ID may be needed for GMP use) | Fail (Not suitable for sensitive applications) |
RRT = Relative Retention Time
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the gold standard for quantitative purity assessment of non-volatile organic molecules.[8] The trihydroxyphenyl chromophore in the target molecule allows for sensitive detection using a UV detector. A reverse-phase method is chosen due to the polar nature of the compound.[9]
Protocol:
-
System: HPLC system with a UV-Vis Diode Array Detector (DAD).[10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 70% B
-
15-18 min: Hold at 70% B
-
18-20 min: Return to 5% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.[11]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
System Suitability: Before analysis, perform five replicate injections of the CRS. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: NMR provides unambiguous structural confirmation and is highly effective for identifying and quantifying impurities, including residual solvents, without the need for reference standards for every impurity (qNMR).[8] The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern, allowing for the detection of positional isomers.[12][13]
Protocol:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The spectral window should cover at least 0-12 ppm.
-
-
Data Analysis:
-
Structural Confirmation: Compare the obtained spectrum with the expected chemical shifts and coupling constants for this compound.
-
Expected Peaks: Aromatic protons on the trihydroxyphenyl ring, a singlet for the methylene (-CH₂Cl) group, and broad singlets for the hydroxyl (-OH) protons.
-
-
Impurity Identification: Integrate all signals. Peaks not corresponding to the target molecule or the solvent should be investigated as potential impurities.
-
Solvent Quantification: Identify characteristic peaks for common synthesis solvents (e.g., ethyl acetate, dichloromethane, nitrobenzene) and quantify them relative to the integral of a known proton signal from the target molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: MS is an essential tool for confirming the molecular weight of the target compound.[8] When coupled with LC, it can also provide molecular weight information for impurities separated by the HPLC method, aiding in their identification. A soft ionization technique like Electrospray Ionization (ESI) is ideal for preventing fragmentation and observing the molecular ion.
Protocol:
-
System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Method: Use the same HPLC method as described in section 4.1, but replace the phosphoric acid in Mobile Phase A with a volatile acid like 0.1% formic acid to ensure MS compatibility.[9]
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI- (The phenolic hydroxyl groups are acidic and readily deprotonate).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3.0 kV.
-
Drying Gas Temperature: ~300°C.
-
-
Analysis:
-
Confirm the presence of the molecular ion for the target compound. For this compound (C₈H₇ClO₄, MW: 202.60 g/mol ), expect the deprotonated molecule [M-H]⁻ at m/z 201.0.
-
Examine the mass spectra of impurity peaks observed in the chromatogram to obtain their molecular weights, which is the first step in structural elucidation.
-
Interpreting the Results: A Decision Framework
The data gathered from these orthogonal techniques must be synthesized to make an informed decision about the suitability of a given batch for its intended research purpose.
Caption: Decision tree for qualifying a commercial batch.
Conclusion
The rigorous evaluation of starting material purity is a cornerstone of scientific integrity and successful research.[14] Relying solely on a supplier's certificate of analysis is insufficient for critical applications. By implementing the integrated, orthogonal workflow described in this guide—combining quantitative HPLC with the structural and impurity-profiling power of NMR and MS—researchers can independently validate the quality of this compound. This self-validating system ensures that subsequent experiments are built on a foundation of chemical certainty, leading to more reliable, reproducible, and ultimately more impactful scientific outcomes.
References
-
Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]
-
Pure Synth. (2025, October 23). Certified Analytical Reagents: The Backbone of Trustworthy Research. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, September 3). How Pure is Pure? Understanding Reagent Purity Grades. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Phenolic compounds analyzed and separated with normal phase HPLC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000518 - 4-chloroacetophenone. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]
-
MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, grounding procedural steps in the chemical principles and regulatory frameworks that ensure laboratory and environmental safety.
This guide is structured to provide immediate, actionable information, moving from hazard assessment to the final steps of waste handoff.
Section 1: Hazard Assessment & Waste Characterization
The first step in proper disposal is understanding the risks. Based on its chemical structure—a halogenated acetophenone with a catechol-like moiety—this compound must be treated as a hazardous waste.
Regulatory Framework: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7] While this specific compound is not explicitly listed, halogenated organic compounds are often regulated as hazardous due to their potential toxicity and persistence in the environment.[3][5] Therefore, it is imperative to manage it as hazardous waste to ensure full compliance.[1][8]
Hazard Profile Summary:
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Acute Toxicity | Skin, eye, and respiratory tract irritation.[1][2] | The α-chloro ketone moiety is a known lachrymator and alkylating agent, which can cause irritation and chemical burns upon contact. Phenolic groups can also be irritating to tissues. |
| Environmental Hazard | Ecotoxicity.[4] | Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.[3][5] Their degradation can form other harmful substances.[5] |
| Regulatory Status | Presumed Hazardous Waste (per RCRA). | As a generator of chemical waste, you are legally required to make a hazardous waste determination.[1][9] Given the compound's structure, the most prudent and compliant approach is to declare it hazardous. |
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Safe handling during disposal is paramount. All waste handling and segregation procedures must be performed within a certified chemical fume hood.
Required PPE:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or contact with solid dust.[10] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. Check glove manufacturer's data for breakthrough time. |
| Body Protection | Flame-resistant lab coat. | Protects against spills on clothing and skin.[10] |
| Respiratory | Not required if handled in a fume hood. | A fume hood provides adequate ventilation to prevent inhalation of dust or vapors.[10] |
Section 3: Waste Segregation & Disposal Workflow
Proper segregation at the point of generation is the most critical step to prevent accidental chemical reactions and ensure compliant disposal.[11] Never dispose of this chemical down the drain.[11]
-
Identify the Waste Stream: Determine if the waste is the pure, unused solid compound, a dilute solution, or contaminated labware (e.g., weigh boats, gloves, pipette tips).
-
Select the Correct Waste Container:
-
Solid Waste: For the pure compound or grossly contaminated solids, use a designated, sealable "Halogenated Organic Solid Waste" container. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and be in good condition.[11]
-
Liquid Waste: For solutions containing the compound, use a designated "Halogenated Organic Liquid Waste" container with a screw cap. Ensure the container material is compatible with the solvent used. Never mix aqueous and organic solvent waste streams unless specifically instructed by your institution's Environmental Health & Safety (EH&S) department.
-
Contaminated Labware: For lightly contaminated items like gloves and wipes, place them in a designated solid waste container that is separate from the pure chemical waste to minimize disposal costs.
-
-
Label the Container: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires labels to include:
-
Store the Waste: The sealed and labeled container must be kept in a designated Satellite Accumulation Area (SAA).[11][12] This area must be at or near the point of generation and under the control of the lab personnel.[9] The container must remain closed except when adding waste.[11]
-
Arrange for Pickup: Once the container is full, or within one year for partially filled containers in an SAA, contact your institution's EH&S or equivalent department to arrange for pickup and final disposal by a licensed hazardous waste vendor.[11]
The following diagram illustrates the workflow for segregating waste related to this compound.
Caption: Waste Segregation and Disposal Workflow.
Section 4: Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency line.
-
Consult SDS and Spill Kits: For small, manageable spills, use a chemical spill kit containing an appropriate absorbent material. Do not use combustible materials like paper towels to clean up the pure solid.
-
Don PPE: Before cleaning, don the full PPE described in Section 2.
-
Contain and Clean: Cover the spill with absorbent pads or inert material (like sand or vermiculite). Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department, regardless of the size.
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of professional laboratory practice.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorophenols. [Link]
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American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]
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U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]
-
MCF Environmental Services. Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. [Link]
-
Saltworks Technologies. Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]
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Al-Kdasi, A., et al. (2004). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Journal of Environmental Science and Health, Part C, 22(3), 345-389. [Link]
-
U.S. Environmental Protection Agency. Substance Details: Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-. [Link]
-
Lepistö, R., & Rintala, J. (1994). The Removal of Chlorinated Phenolic Compounds from Chlorine Bleaching Effluents Using Thermophilic Anaerobic Processes. Water Science & Technology, 29(5-6), 373–380. [Link]
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Häggblom, M., & Salkinoja-Salonen, M. (1988). Degradation of Chlorinated Phenolic Compounds Occurring in Pulp Mill Effluents. Water Science & Technology, 20(2), 205–208. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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U.S. Environmental Protection Agency. Listing Background Document for the Production of Certain Chlorinated Aliphatic Hydrocarbons. [Link]
-
U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
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Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA. [Link]
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Personal protective equipment for handling 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one
For researchers in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one, a compound that, like many halogenated ketones, demands rigorous adherence to safety procedures. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these measures are critical for both your immediate safety and the long-term success of your research.
Immediate Safety Concerns & Hazard Synopsis
This compound and its structural analogs are classified as irritants.[1][2][3] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: The compound can cause significant eye damage upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the lungs and respiratory system.[1][3]
Understanding these risks is the first step in mitigating them. The following protocols are designed to create a self-validating system of safety, ensuring that each step reinforces a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the mandatory equipment for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and aerosols.[4][5] A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating solids.[4][5] |
| Hands | Nitrile Gloves (Double Gloving Recommended) | Nitrile gloves offer good resistance to a range of chemicals.[5][6] Double gloving minimizes the risk of exposure from a single point of failure. |
| Body | Full-Length Laboratory Coat | A lab coat made of a suitable chemical-resistant material protects against incidental skin contact and contamination of personal clothing.[7] |
| Respiratory | NIOSH-approved Respirator (if dust is generated) | If there is a potential for aerosolization or dust formation, a respirator is essential to prevent inhalation of the irritant particles.[2][8] |
Operational Workflow for Safe Handling
The following step-by-step guide provides a procedural framework for the safe handling of this compound, from initial preparation to final disposal.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][10]
-
Gather All Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to avoid unnecessary movement in and out of the controlled area.
Handling the Compound
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood. Use a spatula for transfers to minimize the creation of dust. If any static is present, an anti-static gun can be beneficial.
-
In Solution: When the compound is in solution, be mindful of potential splashes. Use appropriate glassware and handle with care.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water for at least 15-20 seconds after handling the compound, even if gloves were worn.[1][2][11]
Disposal Plan: A Critical Final Step
Proper disposal is essential to prevent environmental contamination and ensure the safety of others.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be disposed of in a designated halogenated organic waste container. Do not pour this chemical down the drain.[1][2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Visualizing the Safety Workflow
To further clarify the procedural flow, the following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By internalizing these procedures and understanding the rationale behind them, you are not just following a protocol; you are cultivating a culture of safety that will protect you, your colleagues, and the integrity of your scientific endeavors.
References
- AL Research Support. (n.d.). Irritants.
- AK Scientific, Inc. (n.d.). 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). 7.4.4 Eye and Skin Absorption.
- The University of Arizona. (2015, July 20). Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- Angene Chemical. (2024, June 22). Safety Data Sheet.
- LGC Standards. (n.d.). MM0785.08 - 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone - SAFETY DATA SHEET.
- Unknown. (n.d.). Material Safety Data Sheet.
- University of Tennessee Knoxville Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE).
- University of Colorado Boulder Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol.
Sources
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. wcu.edu [wcu.edu]
- 9. support.al.umces.edu [support.al.umces.edu]
- 10. sds.chemtel.net [sds.chemtel.net]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
